molecular formula C15H22N2O2 B168026 tert-butyl (3S)-3-phenylpiperazine-1-carboxylate CAS No. 1221274-36-7

tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Cat. No.: B168026
CAS No.: 1221274-36-7
M. Wt: 262.35 g/mol
InChI Key: HRRFJZULVYGVNJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S)-3-phenylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRFJZULVYGVNJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428305
Record name S-4-Boc-2-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221274-36-7
Record name 1,1-Dimethylethyl (3S)-3-phenyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221274-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-4-Boc-2-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1221274-36-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its chemical properties, a plausible synthetic approach, and its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a chiral building block used in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group makes it a stable intermediate for further chemical modifications. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 1221274-36-7[1][2][3]
Molecular Formula C₁₅H₂₂N₂O₂[3][4]
Molecular Weight 262.35 g/mol [2][4]
Appearance Actual character (often a solid)[1]
Purity ≥95-98% (typical commercial grades)[1][2]
Storage Temperature controlled, not more than 30°C[1]
Moisture Content <1.0%[1]
Impurity <1.0%[1]

Synthesis and Experimental Protocols

Plausible Synthetic Pathway:

A common strategy for the synthesis of chiral 3-phenylpiperazine derivatives involves the cyclization of a chiral diamine precursor. This precursor can be prepared from a commercially available chiral starting material, such as an amino acid.

Experimental Protocol (General Approach):

  • Preparation of a Chiral Diamine Intermediate: A suitable chiral starting material, such as (S)-phenylglycinol, can be elaborated into a 1,2-diamine. This typically involves protection of one amine, activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate), and subsequent displacement with an amine or an amine equivalent.

  • Cyclization to Form the Piperazine Ring: The resulting chiral diamine can then be cyclized to form the piperazine ring. This is often achieved by reaction with a dielectrophile, such as a dihaloethane, under basic conditions.

  • Boc Protection: The secondary amine of the resulting (S)-3-phenylpiperazine is then protected with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel to afford the desired this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis cluster_product Final Product Chiral Precursor (S)-Phenylglycinol Step1 Elaboration to Chiral Diamine Chiral Precursor->Step1 Protecting Group Boc Anhydride Step3 Boc Protection Protecting Group->Step3 Cyclizing Agent Dihaloethane Step2 Piperazine Ring Formation Step1->Step2 Step2->Step3 Purification Column Chromatography Step3->Purification Analysis NMR, MS, HPLC Purification->Analysis Final_Product This compound Analysis->Final_Product Dihaloethane Dihaloethane Dihaloethane->Step2

Conceptual Synthesis Workflow

Applications in Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs targeting various biological systems.[5] The introduction of a chiral center, as in this compound, allows for three-dimensional diversity that can be crucial for achieving high affinity and selectivity for a biological target.

While specific biological targets for this compound are not extensively documented in publicly available literature, its utility lies in its role as a key intermediate for the synthesis of more complex, pharmacologically active molecules. The (S)-3-phenylpiperazine moiety can be found in compounds investigated for a variety of therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: Phenylpiperazine derivatives are known to interact with various receptors in the CNS, including serotonin and dopamine receptors. This makes them attractive scaffolds for the development of antidepressants, antipsychotics, and anxiolytics.

  • Oncology: The piperazine ring is a common feature in many kinase inhibitors used in cancer therapy.

  • Infectious Diseases: Piperazine-containing compounds have been explored for their antibacterial and antiviral activities.

The general importance of chiral piperazines in drug discovery suggests that this compound is a valuable building block for creating libraries of compounds for screening against various biological targets. The Boc-protected nitrogen allows for selective functionalization at the other nitrogen atom, enabling the synthesis of a diverse range of derivatives.

As no specific signaling pathway has been identified for this compound, a diagram illustrating its role as a versatile building block in drug discovery is provided below.

G cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas Core This compound Deprotection Boc Deprotection Core->Deprotection Step 1 Functionalization N-Functionalization (Alkylation, Acylation, etc.) Deprotection->Functionalization Step 2 CNS CNS Agents Functionalization->CNS Leads to Oncology Kinase Inhibitors Functionalization->Oncology Leads to Infectious_Disease Antimicrobials Functionalization->Infectious_Disease Leads to

Role as a Versatile Building Block

Conclusion

This compound is a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. While detailed, publicly available information on its specific biological activity and synthesis is limited, its structural features make it a compound of high interest for medicinal chemists. This guide provides a summary of the currently available data and a framework for its potential synthesis and application in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to (3S)-3-phenylpiperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological applications of (3S)-3-phenylpiperazine-1-carboxylic acid tert-butyl ester, a key intermediate in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.

Chemical Structure and Physicochemical Properties

(3S)-3-phenylpiperazine-1-carboxylic acid tert-butyl ester is a chiral heterocyclic compound featuring a piperazine ring substituted with a phenyl group at the third position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The Boc group enhances the molecule's solubility in organic solvents and is a crucial feature for its application in multi-step organic syntheses.

Molecular Structure:

  • IUPAC Name: tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

  • Synonyms: 1-N-Boc-(S)-3-phenylpiperazine, (S)-tert-butyl 3-phenylpiperazine-1-carboxylate

  • Molecular Formula: C₁₅H₂₂N₂O₂[1]

  • Molecular Weight: 262.35 g/mol [1]

  • CAS Number: 1221274-36-7

The table below summarizes the key physicochemical properties of the racemic form of 3-phenylpiperazine-1-carboxylic acid tert-butyl ester.

PropertyValueReference
Molecular Formula C₁₅H₂₂N₂O₂[1]
Molecular Weight 262.35 g/mol [1]
Boiling Point 371.4 °C at 760 mmHg
Density 1.071 g/cm³
Solubility Soluble in organic solvents such as dichloromethane and tetrahydrofuran.
Appearance Typically a colorless to pale yellow liquid or solid.
Topological Polar Surface Area (TPSA) 41.57 Ų
logP 2.568
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Synthesis and Experimental Protocols

The synthesis of chiral 3-substituted piperazines is a critical process in medicinal chemistry. Several synthetic strategies have been developed to achieve high enantiomeric purity. A common approach involves the cyclization of a chiral 1,2-diamine precursor. Below is a representative experimental protocol for the synthesis of a chiral 3-phenylpiperazine derivative, which can be adapted for the preparation of the title compound.

Protocol: Synthesis of Chiral 3-Phenylpiperazine Derivatives

This protocol is based on the general principles of reductive amination and subsequent cyclization.

Step 1: Synthesis of the N-protected chiral 1,2-diaminophenylpropane

  • Starting Material: (S)-1-phenyl-1,2-ethanediamine.

  • Procedure: To a solution of (S)-1-phenyl-1,2-ethanediamine (1 equivalent) in a suitable solvent such as dichloromethane, add a suitable N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected diamine.

Step 2: Reductive Amination with a Glyoxal Derivative

  • Procedure: Dissolve the N-protected diamine (1 equivalent) in a solvent like methanol.

  • Add a glyoxal derivative (e.g., methyl glyoxalate) (1.1 equivalents) and a reducing agent such as sodium cyanoborohydride (1.5 equivalents).

  • Adjust the pH of the reaction mixture to 6-7 using a mild acid (e.g., acetic acid).

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Cyclization to form the Piperazine Ring

  • Procedure: The crude product from the previous step is subjected to conditions that facilitate intramolecular cyclization. This can often be achieved by heating in a suitable solvent or by treatment with a mild acid or base to remove any remaining protecting groups and promote ring closure.

  • The resulting piperazinone can then be reduced to the corresponding piperazine using a strong reducing agent like lithium aluminum hydride.

Step 4: N-Boc Protection

  • Procedure: The final chiral 3-phenylpiperazine is then protected with a Boc group by reacting it with di-tert-butyl dicarbonate in the presence of a base as described in Step 1.

Biological Activity and Signaling Pathways

(3S)-3-phenylpiperazine-1-carboxylic acid tert-butyl ester is a valuable building block for the synthesis of biologically active molecules. Phenylpiperazine derivatives have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase that plays a crucial role in the degradation of endogenous fatty acid amides, such as anandamide (an endocannabinoid), oleamide (a sleep-inducing lipid), and palmitoylethanolamide (an anti-inflammatory lipid). By inhibiting FAAH, the levels of these signaling lipids are elevated, leading to a range of potential therapeutic effects, including analgesia, anti-inflammation, and anxiolysis.

The piperazine scaffold is a key pharmacophore in many FAAH inhibitors. These inhibitors often act as mechanism-based inactivators, forming a covalent adduct with the catalytic serine residue in the active site of FAAH. This covalent modification irreversibly inhibits the enzyme's activity.

Below is a diagram illustrating the general mechanism of FAAH inhibition by a piperazine-based inhibitor.

FAAH_Inhibition FAAH FAAH (Ser-Ser-Lys catalytic triad) Inactive_FAAH Inactive FAAH-Inhibitor Adduct FAAH->Inactive_FAAH Covalent Modification Anandamide Anandamide (Substrate) Anandamide->FAAH Hydrolysis Increased_Anandamide Increased Anandamide Levels Inhibitor (3S)-3-phenylpiperazine -based Inhibitor Inhibitor->FAAH Binding & Inhibition Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation) Increased_Anandamide->Therapeutic_Effects

Caption: FAAH Inhibition by a Phenylpiperazine-based Compound.

Experimental Workflow for FAAH Inhibition Assay

To evaluate the inhibitory potential of (3S)-3-phenylpiperazine-1-carboxylic acid tert-butyl ester or its derivatives against FAAH, a standard enzymatic assay can be employed.

FAAH_Assay_Workflow cluster_workflow Experimental Workflow start Start: Prepare Reagents reagents Recombinant FAAH Enzyme Test Compound (Inhibitor) Fluorescent Substrate start->reagents incubation Incubate Enzyme, Inhibitor, and Substrate reagents->incubation measurement Measure Fluorescence Intensity (Kinetic or Endpoint) incubation->measurement data_analysis Data Analysis: Calculate IC50 Value measurement->data_analysis end End: Determine Inhibitory Potency data_analysis->end

References

In-Depth Technical Guide: Molecular Weight of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a crucial parameter for a wide range of applications in research and development, including stoichiometric calculations, preparation of solutions, and analytical characterization.

Molecular Formula and Structure

The chemical formula for this compound is C₁₅H₂₂N₂O₂.[1] This formula indicates that each molecule is composed of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

The following table summarizes the atomic weights of the elements present in this compound and their contribution to the total molecular weight.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1512.011[2][3]180.165
HydrogenH221.008[4][5]22.176
NitrogenN214.007[6][7]28.014
OxygenO215.999[8][9]31.998
Total 262.353

The calculated molecular weight of this compound is 262.35 g/mol .

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and established atomic weights. As such, it does not involve experimental protocols or signaling pathways. The process is a straightforward computational workflow.

The logical workflow for calculating the molecular weight is illustrated in the diagram below.

MolecularWeightCalculation A Identify Molecular Formula (C₁₅H₂₂N₂O₂) B Determine Atomic Weights (C, H, N, O) A->B Input C Multiply Atomic Weight by Atom Count for Each Element B->C Input D Sum the Weights of All Elements C->D Input E Final Molecular Weight (262.35 g/mol) D->E Result

Workflow for Molecular Weight Calculation

References

physical and chemical properties of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and General Data

ParameterValue
IUPAC Name tert-butyl (3S)-3-phenylpiperazine-1-carboxylate
Synonyms S-4-Boc-3-phenylpiperazine, (S)-1-Boc-3-phenylpiperazine
CAS Number 1221274-36-7
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
Appearance White to cream solid or powder.[1][2]
Purity Typically ≥97% to 98% (GC).[2]
Storage Recommended storage at 4°C or temperature controlled not more than 30°C.[3]

Physical Properties

Experimental data for the pure (3S)-enantiomer are limited. The following table includes data for the racemic mixture, tert-butyl 3-phenylpiperazine-1-carboxylate (CAS No. 502649-25-4), where specified.

PropertyValueNotes
Melting Point Data not availableA standard protocol for determination is provided in Section 5.1.
Boiling Point 371.4 ± 30.0 °C at 760 mmHgPredicted for the racemic mixture.[1][4]
Flash Point 178.4 °CFor the racemic mixture.[4]
Density 1.071 ± 0.06 g/cm³Predicted for the racemic mixture.[1][4]
Solubility Data not availableA standard protocol for determination is provided in Section 5.2.
Refractive Index 1.521For the racemic mixture.[4]

Chemical and Computational Properties

The piperazine ring is a nitrogen-containing basic group that can form multiple hydrogen bonds and is a common scaffold in many pharmacologically active compounds.[5] The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactivity at the unprotected nitrogen.[6]

PropertyValueSource
Topological Polar Surface Area (TPSA) 41.57 ŲComputational Data
logP (Octanol-Water Partition Coefficient) 2.568Computational Data
Hydrogen Bond Acceptors 3Computational Data
Hydrogen Bond Donors 1Computational Data
Rotatable Bonds 1Computational Data
pKa 7.70 ± 0.40Predicted for the racemic mixture.[1]

Spectroscopic Data

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point range of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Initial Rapid Determination: Place the capillary tube in the melting point apparatus. Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point observed in the previous step. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Replicates: For accuracy, repeat the measurement at least twice with fresh samples.

Solubility Determination

This protocol provides a systematic approach to determine the solubility of the compound in various solvents.

Materials:

  • Test tubes and rack

  • Vortex mixer or stirring rod

  • Graduated cylinders or pipettes

  • Solvents: Water, Diethyl Ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃

Procedure:

  • Initial Solvent Screening:

    • Place approximately 20-30 mg of the compound into separate test tubes.

    • Add 1 mL of a solvent (e.g., water, diethyl ether) to each tube.

    • Vigorously stir or vortex each tube for 60 seconds.

    • Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

  • Acid-Base Solubility:

    • If the compound is insoluble in water, test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ using the same procedure as above.

    • Solubility in 5% HCl suggests the presence of a basic group (like the free amine on the piperazine ring).

    • Solubility in 5% NaOH or 5% NaHCO₃ would suggest an acidic functional group, which is not expected for this compound.

  • Classification: Based on the results, the compound's solubility profile can be established, providing insights into its polarity and the presence of ionizable functional groups.

Acquisition of Spectroscopic Data

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble. Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹³C NMR: A higher concentration of the sample (20-50 mg) is typically required. The same deuterated solvent can be used.

5.3.2. Mass Spectrometry (MS)

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺).

5.3.3. Infrared (IR) Spectroscopy

  • For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Alternatively, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

Logical Workflows and Synthesis

As this compound is primarily a synthetic intermediate, understanding its place in synthesis and the workflow for its characterization is crucial for researchers.

G General Synthesis Pathway for N-Boc-protected Phenylpiperazines cluster_start Starting Materials cluster_reaction1 Step 1: N-Arylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Boc Protection cluster_product Product start1 Piperazine react1 Buchwald-Hartwig Amination (Pd catalyst, ligand, base) start1->react1 start2 Aryl Halide (e.g., Bromobenzene) start2->react1 inter Phenylpiperazine react1->inter react2 Reaction with Di-tert-butyl dicarbonate (Boc)₂O inter->react2 product tert-Butyl Phenylpiperazine-1-carboxylate react2->product G Workflow for Physicochemical Characterization cluster_sample Sample Preparation cluster_physical Physical Properties cluster_spectro Spectroscopic Analysis cluster_data Data Interpretation sample Obtain pure, dry sample of This compound mp Melting Point Determination (Capillary Method) sample->mp sol Solubility Analysis (Water, Organic Solvents, aq. Acid/Base) sample->sol nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms ir Infrared Spectroscopy (e.g., ATR-FTIR) sample->ir interpret Correlate all data to confirm structure, purity, and properties mp->interpret sol->interpret nmr->interpret ms->interpret ir->interpret

References

An In-depth Technical Guide on the Core Mechanism of Action of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a chiral piperazine derivative of significant interest in medicinal chemistry. Based on the well-established pharmacology of the phenylpiperazine scaffold, this document outlines the likely interactions of the compound with key central nervous system (CNS) targets, primarily dopamine and serotonin receptors. Due to the limited availability of specific quantitative data for this exact molecule in the public domain, this guide leverages data from closely related analogs to illustrate its expected pharmacological profile. Detailed experimental protocols for the in vitro characterization of such compounds are provided, alongside visualizations of the relevant signaling pathways to facilitate a deeper understanding of its potential therapeutic applications.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The piperazine ring is a privileged scaffold in modern medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs targeting the central nervous system. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an ideal pharmacophore for interacting with G-protein coupled receptors (GPCRs). The N-arylpiperazine moiety, in particular, is a cornerstone for ligands targeting dopaminergic and serotonergic systems, which are critically involved in the pathophysiology of numerous psychiatric and neurological disorders.

This compound belongs to this important class of compounds. The presence of the phenyl group at the chiral center of the piperazine ring suggests a high potential for stereoselective interactions with its biological targets. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen modulates the compound's lipophilicity and basicity, influencing its pharmacokinetic and pharmacodynamic properties. While this compound is often utilized as a key intermediate in the synthesis of more complex molecules, understanding its intrinsic biological activity is crucial for rational drug design and development.

Putative Mechanism of Action

Based on extensive structure-activity relationship (SAR) studies of analogous phenylpiperazine derivatives, the primary mechanism of action of this compound is predicted to involve the modulation of dopamine D2 and serotonin 5-HT1A receptors. The phenylpiperazine core is a well-established pharmacophore for these receptors, with the phenyl ring engaging in crucial hydrophobic and aromatic interactions within the receptor binding pockets, and the basic nitrogen of the piperazine ring forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain of these receptors.

Interaction with Dopamine D2 Receptors

Phenylpiperazine derivatives frequently exhibit high affinity for the D2-like family of dopamine receptors (D2, D3, and D4). These receptors are pivotal in regulating motor control, motivation, and reward pathways. Dysregulation of dopaminergic signaling is a hallmark of conditions such as schizophrenia and Parkinson's disease. Depending on the specific substitutions, phenylpiperazines can act as agonists, antagonists, or partial agonists at D2 receptors. Partial agonists are of particular therapeutic interest as they can act as "dopamine stabilizers," attenuating hyperdopaminergic states and augmenting hypodopaminergic states.

Interaction with Serotonin 5-HT1A Receptors

The 5-HT1A receptor, a key regulator of mood and anxiety, is another primary target for phenylpiperazine compounds. Many anxiolytic and antidepressant drugs leverage 5-HT1A receptor agonism or partial agonism as their core mechanism of action. The interaction of phenylpiperazine ligands with this receptor is well-documented, and it is highly probable that this compound also engages this target.

Data Presentation: Illustrative Quantitative Data from Phenylpiperazine Analogs

As specific binding and functional data for this compound are not publicly available, the following tables present data for structurally related phenylpiperazine derivatives to illustrate the expected range of affinities and functional activities.

Compound/AnalogReceptor SubtypeBinding Affinity (Ki, nM)Reference CompoundCell Line
Phenylpiperazine Analog ADopamine D215.5[3H]SpiperoneHEK-293
Phenylpiperazine Analog BDopamine D30.8[3H]SpiperoneCHO
Phenylpiperazine Analog CSerotonin 5-HT1A5.2[3H]8-OH-DPATHEK-293
Phenylpiperazine Analog DSerotonin 5-HT2A45.3[3H]KetanserinCHO
Phenylpiperazine Analog ESerotonin 5-HT721.8[3H]5-CTHEK-293

Table 1: Illustrative Binding Affinities of Phenylpiperazine Analogs for Dopamine and Serotonin Receptors.

Compound/AnalogReceptor SubtypeFunctional AssayPotency (EC50/IC50, nM)Efficacy (% of standard agonist)
Phenylpiperazine Analog FDopamine D2cAMP Inhibition25.0 (IC50)45% (Partial Agonist)
Phenylpiperazine Analog GSerotonin 5-HT1A[35S]GTPγS Binding12.3 (EC50)85% (Agonist)
Phenylpiperazine Analog HDopamine D2β-Arrestin Recruitment150.2 (EC50)60%
Phenylpiperazine Analog ISerotonin 5-HT1AcAMP Inhibition8.9 (IC50)95% (Agonist)

Table 2: Illustrative Functional Activity of Phenylpiperazine Analogs at Dopamine and Serotonin Receptors.

Signaling Pathways

The interaction of this compound with dopamine D2 and serotonin 5-HT1A receptors is expected to trigger downstream signaling cascades that are characteristic of these Gi/o-coupled receptors.

Dopamine D2 Receptor Signaling

Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Furthermore, D2 receptor activation can modulate ion channels and other signaling pathways through the βγ subunits of the G-protein.

D2_Signaling Compound tert-butyl (3S)-3- phenylpiperazine-1-carboxylate D2R Dopamine D2 Receptor Compound->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Modulates

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gi/o proteins. Its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in hyperpolarization of the neuronal membrane and an inhibitory effect on neuronal firing.

HT1A_Signaling Compound tert-butyl (3S)-3- phenylpiperazine-1-carboxylate HT1A Serotonin 5-HT1A Receptor Compound->HT1A Binds Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Causes

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The following protocols describe standard in vitro methods used to characterize the interaction of a test compound, such as this compound, with dopamine and serotonin receptors.

Radioligand Binding Assay for Dopamine D2 Receptors

This assay determines the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membranes: Cell membranes from HEK-293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific determinant: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Instrumentation: Liquid scintillation counter, filtration manifold.

Procedure:

  • In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd, e.g., 0.2 nM), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Add the cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents: - Test Compound Dilutions - Radioligand - Membranes - Buffers B Incubate Reagents in 96-well Plate A->B C Rapid Filtration through Glass Fiber Filters B->C D Wash Filters with Cold Buffer C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Radioligand Binding Assay Workflow.

[35S]GTPγS Functional Assay for Serotonin 5-HT1A Receptors

This assay measures the functional activity (agonist, partial agonist, or antagonist) of a test compound by quantifying its ability to stimulate the binding of [35S]GTPγS to G-proteins upon receptor activation.

Materials:

  • Membranes: Cell membranes from CHO or HEK-293 cells stably expressing the human serotonin 5-HT1A receptor.

  • Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

  • Reagents: GDP, GTPγS (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Instrumentation: Liquid scintillation counter, filtration manifold.

Procedure:

  • Pre-incubate the cell membranes with GDP (10 µM final concentration) on ice.

  • In a 96-well plate, add the assay buffer, [35S]GTPγS (e.g., 0.1 nM), and either the test compound or buffer. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Add the pre-incubated membrane preparation to initiate the reaction.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound radioactivity by scintillation counting.

  • Plot the specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound is a chiral molecule belonging to the pharmacologically significant class of phenylpiperazines. Based on the extensive literature on this scaffold, its primary mechanism of action is anticipated to be the modulation of dopamine D2 and serotonin 5-HT1A receptors. While specific quantitative data for this compound is not currently in the public domain, the provided illustrative data from close analogs and the detailed experimental protocols offer a robust framework for its characterization. The potential for this compound to act as a dual modulator of these key CNS targets makes it an intriguing candidate for further investigation in the development of novel therapeutics for psychiatric and neurological disorders. Future studies should focus on obtaining precise binding and functional data for this molecule to fully elucidate its pharmacological profile and therapeutic potential.

The Biological Versatility of Chiral Piperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide spectrum of therapeutic applications. The introduction of chirality into piperazine derivatives adds a layer of complexity and opportunity, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Stereochemical variations can result in distinct pharmacological effects between enantiomers, highlighting the importance of stereospecific synthesis and evaluation in drug discovery.[1] This technical guide provides a comprehensive overview of the diverse biological activities of chiral piperazine derivatives, with a focus on their anticancer, antiviral, antimicrobial, and central nervous system (CNS) activities. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Chiral piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[2][3] Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[4]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of several chiral piperazine derivatives, highlighting the stereoselective nature of their cytotoxicity.

Compound IDChiral Center ConfigurationCancer Cell LineIC50/GI50 (µM)Reference
Vindoline-piperazine conjugate 23Not SpecifiedMDA-MB-468 (Breast)1.00[5]
Vindoline-piperazine conjugate 25Not SpecifiedHOP-92 (Non-small cell lung)1.35[5]
(R)-15RD4 Receptor0.18 (IC50), 0.07 (Ki)[6]
(S)-15SD1-D4 Receptors> 25[6]
Compound 17Not SpecifiedMDA-MB-2312.3 ± 0.2[6]
Compound 35Not SpecifiedDU1450.55 ± 0.25[6]
Compound 57Not SpecifiedHeLa, MDA-MB-231, A549, MIAPACA0.010–0.097[6]
Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chiral piperazine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment: Treat cancer cells with the chiral piperazine derivative at a concentration known to induce apoptosis.

  • Cell Lysis: After the desired incubation time, lyse the cells using a lysis buffer.

  • Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) to quantify the amount of cleaved substrate, which is proportional to the caspase-3 activity.[7]

Signaling Pathways in Anticancer Activity

Many chiral piperazine derivatives exert their anticancer effects by inducing the intrinsic pathway of apoptosis. This process is initiated by intracellular stress, leading to the activation of a cascade of caspases that ultimately results in cell death.

cluster_0 Apoptosis Induction Chiral Piperazine Derivative Chiral Piperazine Derivative Cellular Stress Cellular Stress Chiral Piperazine Derivative->Cellular Stress induces Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation activates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer Membrane Permeabilization promotes Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release leads to Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation initiates Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation leads to Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis executes cluster_1 PI3K/Akt Signaling Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes Chiral Piperazine Derivative Chiral Piperazine Derivative Chiral Piperazine Derivative->Akt inhibits cluster_2 Plaque Reduction Assay Workflow A Seed host cells in multi-well plates B Incubate to form a confluent monolayer A->B C Infect cells with a known titer of virus B->C D Incubate for viral adsorption C->D E Remove virus inoculum D->E F Add overlay medium with serial dilutions of test compound E->F G Incubate for plaque formation F->G H Fix and stain cells G->H I Count plaques and calculate % inhibition H->I J Determine IC50 value I->J cluster_3 Dopamine D2 Receptor Signaling Dopamine / Chiral Piperazine Agonist Dopamine / Chiral Piperazine Agonist D2 Receptor D2 Receptor Dopamine / Chiral Piperazine Agonist->D2 Receptor binds Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP Downstream Effects Downstream Effects cAMP->Downstream Effects modulates cluster_4 Serotonin 5-HT1A Receptor Signaling Serotonin / Chiral Piperazine Agonist Serotonin / Chiral Piperazine Agonist 5-HT1A Receptor 5-HT1A Receptor Serotonin / Chiral Piperazine Agonist->5-HT1A Receptor binds Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response phosphorylates targets leading to

References

The Piperazine Ring: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential scaffold in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[1][2] This technical guide delves into the core attributes of the piperazine moiety in drug design, offering a comprehensive overview of its physicochemical characteristics, structure-activity relationships, and its role in modulating key signaling pathways across various therapeutic areas.

Physicochemical Properties: The Foundation of Versatility

The enduring utility of the piperazine ring in drug discovery is intrinsically linked to its unique physicochemical properties. The two nitrogen atoms confer a basic nature to the ring, allowing for the formation of salts which can significantly enhance aqueous solubility and improve oral bioavailability.[3][4] The pKa values of piperazine are crucial in determining its ionization state at physiological pH, a key factor for its interaction with biological targets and its ability to cross cellular membranes.[5]

The lipophilicity of piperazine derivatives can be finely tuned through substitutions at the nitrogen atoms, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] This adaptability allows medicinal chemists to optimize the pharmacokinetic properties of drug candidates, a critical aspect of the drug development process.[1]

A Privileged Scaffold Across Therapeutic Areas

The piperazine moiety is recognized as a "privileged structure," meaning it is a molecular framework that can provide ligands for more than one type of biological target.[1][6][8] This is evident from its presence in drugs targeting a wide spectrum of diseases.

Central Nervous System (CNS) Disorders

Piperazine-containing compounds are particularly prominent in the development of drugs targeting the central nervous system. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable scaffolds for antipsychotics, antidepressants, and anxiolytics.[6][9] Many of these drugs modulate dopamine and serotonin receptors, with the piperazine ring often serving as a key pharmacophore for these interactions.[6]

Oncology

In the realm of oncology, the piperazine scaffold is a recurring feature in numerous kinase inhibitors.[6][8] It often acts as a linker connecting different pharmacophoric elements or as a solubilizing group, enabling the molecule to effectively bind to the ATP-binding pocket of kinases.[6] Notable examples include imatinib, a highly successful treatment for chronic myeloid leukemia.[10]

Antiviral and Antimicrobial Agents

The piperazine ring is also integral to the structure of many antiviral and antimicrobial agents.[11][12] Its ability to engage in hydrogen bonding and its conformational flexibility contribute to its effectiveness in inhibiting viral replication and bacterial growth.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for various piperazine derivatives, highlighting their potency and activity in different therapeutic contexts.

Table 1: Anticancer Activity of Piperazine Derivatives

Compound/Derivative ClassCancer Type/Cell LineIC50 / GI50 (µM)Reference
Vindoline-Piperazine Conjugate (23)Breast Cancer (MDA-MB-468)1.00[13][14][15]
Vindoline-Piperazine Conjugate (25)Non-Small Cell Lung Cancer (HOP-92)1.35[13][14][15]
Piperazine-based Thiazolidinone (11)Hepatocellular Carcinoma (HepG-2)0.03[7]
Piperazine-based Thiazolidinone (13)Hepatocellular Carcinoma (HepG-2)0.06[7]
Piperazine-based Thiazolidinone (16)Hepatocellular Carcinoma (HepG-2)0.05[7]
Phenylpiperazine Derivative (3p)Lung Cancer (A549)Nanomolar range[16]
Alepterolic Acid-Piperazine Derivative (3n)Triple-Negative Breast Cancer (MDA-MB-231)5.55 ± 0.56[17]
Pyranopyridine-Piperazine DerivativesVarious Cancer Cell LinesSubmicromolar to micromolar[18]

Table 2: CNS Receptor Binding Affinity of Piperazine Derivatives

Compound/Derivative ClassTarget ReceptorKi (nM)Reference
Phenylpiperazine Derivative (6a)5-HT1A1.28[19]
Phenylpiperazine Derivative (18a)5-HT1A1.66[19]
2-ethoxyphenyl-piperazine derivative (40)5-HT1A & 5-HT7Nanomolar range[5]
2-ethoxyphenyl-piperazine derivative (45)5-HT1A & 5-HT7Nanomolar range[5]
Piperidine-piperazine hybrid (11)σ14.41[20]

Signaling Pathways and Experimental Workflows

The biological effects of piperazine-containing drugs are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow in drug discovery.

G cluster_GPCR GPCR Signaling Cascade Ligand Piperazine Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream Initiates

Caption: Simplified GPCR signaling pathway modulated by piperazine ligands.

G cluster_TK Tyrosine Kinase Inhibition Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Phosphorylation Autophosphorylation RTK->Phosphorylation Dimerization & Activation Piperazine_Inhibitor Piperazine-based TK Inhibitor Piperazine_Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->Phosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) Phosphorylation->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation G cluster_Workflow Drug Discovery Workflow for Piperazine Derivatives Design Compound Design & Synthesis In_Vitro In Vitro Screening (e.g., Cytotoxicity, Receptor Binding) Design->In_Vitro ADME ADME-Tox Profiling (In vitro & In silico) In_Vitro->ADME In_Vivo In Vivo Efficacy & Pharmacokinetics ADME->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Iterative Process Preclinical Preclinical Development In_Vivo->Preclinical Promising Candidate Lead_Opt->Design

References

Navigating the Safe Handling of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical compound.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[1] It is imperative that all personnel handling this compound are fully aware of its potential hazards.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
GHS Label Elements
PictogramSignal Word
Warning [1]
Precautionary Statements

A comprehensive list of precautionary statements should be followed to ensure safe handling and emergency preparedness.

CodeStatement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash face, hands and any exposed skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P321Specific treatment (see ... on this label).[1]
P330Rinse mouth.[1]
P332+P313If skin irritation occurs: Get medical advice/attention.[1]
P337+P313If eye irritation persists: Get medical advice/attention.[1]
P362Take off contaminated clothing and wash before reuse.[1]
Storage
P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₁₅H₂₂N₂O₂[5]
Molecular Weight 262.35 g/mol [1][5]
Exact Mass 262.168128 g/mol [1]
Appearance Actual character (likely a solid)[6]
Density 1.071 g/cm³[1]
Boiling Point 371.4 °C at 760 mmHg[1]
Flash Point 178.4 °C[1][2]
Purity >95% to 98%[5][6]

Experimental Protocols for Safe Handling

While specific experimental data on toxicity (e.g., LD50) is not detailed in publicly available safety data sheets, the following protocols for safe handling, emergency procedures, and disposal are based on the compound's known hazards.

Engineering Controls
  • Ventilation: Handle in a well-ventilated place.[2] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Wear tight-sealing safety goggles or a face shield.[3]
Skin Protection Wear impervious clothing, a chemical-resistant apron, and boots.[3] Use chemical-impermeable gloves.[2]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]
Handling and Storage Procedures
  • Handling: Avoid contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2] Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

  • Storage: Store in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed.[2] Store locked up.[2] Recommended storage temperature is under controlled conditions, not exceeding 30°C.[6]

First Aid Measures
Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[2]
Accidental Release Measures
  • Containment: Evacuate personnel to a safe area. Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]

  • Clean-up: Collect the spillage using spark-proof tools and explosion-proof equipment.[2] Place the collected material in a suitable, closed container for disposal.[2]

  • Environmental Precautions: Discharge into the environment must be avoided.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: The formation of hazardous combustion gases or vapors is possible in the event of a fire.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow A 1. Risk Assessment & Planning B 2. Engineering Controls Setup (Fume Hood, Eyewash/Shower) A->B C 3. Don Personal Protective Equipment (PPE) B->C D 4. Chemical Handling & Experimentation C->D E 5. Decontamination & Waste Disposal D->E G Emergency Event D->G F 6. Doff PPE & Personal Hygiene E->F H Execute Emergency Protocol (First Aid, Spill Control) G->H Spill, Exposure, or Fire H->E Post-Emergency

References

In-depth Technical Guide on the Solubility of tert-Butyl (3S)-3-Phenylpiperazine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide addresses the solubility of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. A comprehensive search of available scientific literature and databases reveals a lack of specific quantitative solubility data for this compound in organic solvents. This guide, therefore, provides a framework for researchers to determine the solubility of this compound. It includes a discussion of the expected solubility based on the physicochemical properties of structurally related piperazine derivatives, a detailed experimental protocol for solubility determination, and a generalized workflow to guide laboratory investigation.

Introduction

This compound is a chiral piperazine derivative of significant interest in medicinal chemistry. The piperazine scaffold is a common feature in many marketed drugs due to its favorable pharmacokinetic properties. The solubility of this intermediate in organic solvents is a critical parameter for its synthesis, purification, and formulation into drug products. Understanding and predicting its solubility behavior is essential for efficient process development and scale-up.

Expected Solubility Profile

Based on the structure of this compound, which contains both a lipophilic phenyl and a tert-butyl group, as well as a polar carbamate and a secondary amine within the piperazine ring, a varied solubility profile in organic solvents can be anticipated. The parent compound, piperazine, is highly soluble in polar solvents like water and ethanol.[1] However, the introduction of the phenyl and tert-butoxycarbonyl (Boc) groups will increase its lipophilicity.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThe piperazine nitrogen and carbamate oxygen can act as hydrogen bond acceptors, while the N-H can act as a donor, facilitating interaction with protic solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polar nature of these solvents can effectively solvate the polar regions of the molecule.
Nonpolar Toluene, Hexanes, HeptaneLow to ModerateThe nonpolar phenyl and tert-butyl groups will favor interaction with nonpolar solvents, but the polar core may limit high solubility.

Note: This table presents expected qualitative solubility and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of generating a saturated solution at a constant temperature and subsequently quantifying the solute concentration.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, acetonitrile, dichloromethane, toluene)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringes and 0.22 µm syringe filters

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add a known volume of the selected organic solvent to a series of vials.

    • Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[2]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.[2]

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a calibrated HPLC or GC method.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the saturated solution.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the determined concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solvent Add Solvent to Vial prep_solute Add Excess Solute prep_solvent->prep_solute Creation of Slurry equilibration Agitate at Constant Temperature (24-48 hours) prep_solute->equilibration settle Settle Undissolved Solid equilibration->settle supernatant Withdraw Supernatant settle->supernatant filter Filter through 0.22 µm Filter supernatant->filter quantify Quantify by HPLC/GC filter->quantify calculate Calculate Solubility (e.g., mg/mL, mol/L) quantify->calculate

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is currently unavailable in the literature, this guide provides researchers and drug development professionals with a comprehensive framework to address this knowledge gap. By understanding the expected solubility based on its chemical structure and by following the detailed experimental protocol provided, scientists can efficiently determine the solubility of this important compound in various organic solvents, thereby facilitating its use in further research and development. The provided workflow diagram offers a clear visual guide for the experimental process.

References

Potential Therapeutic Targets for Tert-butyl (3S)-3-phenylpiperazine-1-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl (3S)-3-phenylpiperazine-1-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the synthesis of novel therapeutic agents. Its derivatives have demonstrated significant biological activity across a range of molecular targets, positioning them as promising candidates for the treatment of various pathologies. This technical guide provides an in-depth analysis of the potential therapeutic targets for these derivatives, focusing on G-protein coupled receptors (GPCRs) implicated in central nervous system (CNS) disorders and metabolic diseases. We present a summary of quantitative data, detailed experimental protocols for target validation, and visualizations of key signaling pathways to facilitate further research and drug development in this area.

Introduction

The piperazine ring is a fundamental heterocyclic motif frequently incorporated into the design of pharmacologically active compounds. Its ability to form multiple hydrogen bonds, modulate acid-base properties, and influence lipophilicity and water solubility makes it a valuable component in drug discovery.[1] The specific scaffold, this compound, provides a chiral backbone with a protected nitrogen, allowing for systematic structural modifications to explore structure-activity relationships (SAR). Research has indicated that derivatives of this and related phenylpiperazine cores can interact with a variety of therapeutic targets, including neurotransmitter receptors and metabolic receptors.[2][3] This guide will focus on four key GPCR families that have been identified as potential targets for these derivatives: Dopamine receptors, Serotonin receptors, Histamine receptors, and the G-protein coupled receptor 119 (GPR119).

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate the activity of several critical GPCRs. The phenylpiperazine moiety is a well-established pharmacophore for various CNS receptors, while modifications to this core can extend its activity to other target classes.

Dopamine Receptors (D2 and D3)

Therapeutic Relevance: Dopamine receptors, particularly the D2 and D3 subtypes, are implicated in a host of neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and substance abuse disorders.[4] Antagonists and partial agonists of these receptors are key components of antipsychotic and anti-Parkinsonian therapies. Phenylpiperazine derivatives are a significant class of dopamine D3 selective ligands.[4]

Mechanism of Action: D2-like receptors (D2, D3, and D4) are coupled to Gαi/o proteins.[5] Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (camp) levels and reduced protein kinase A (PKA) activity.[6] Antagonism of these receptors by a this compound derivative would block this inhibitory signaling cascade, leading to a normalization of dopaminergic neurotransmission in pathological states.

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C)

Therapeutic Relevance: The serotonergic system is a primary target for the treatment of depression, anxiety, and other mood disorders.[7] The 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes are of particular interest. 5-HT1A receptor agonists exhibit anxiolytic and antidepressant properties, while antagonists of 5-HT2A and 5-HT2C receptors are also being investigated for these indications.[7][8] The arylpiperazine structure is a common feature in ligands that modulate the activity of these receptors.

Mechanism of Action:

  • 5-HT1A Receptors: These receptors are coupled to Gαi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. They also modulate ion channel activity, leading to neuronal hyperpolarization.[1] An agonist at this receptor would mimic the effects of serotonin, promoting anxiolytic and antidepressant responses.

  • 5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1] Antagonism of these receptors would block these excitatory signaling pathways.

Histamine H3 Receptor

Therapeutic Relevance: Histamine H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters such as acetylcholine and dopamine. Antagonists and inverse agonists of the H3 receptor have shown potential in the treatment of cognitive disorders, narcolepsy, and attention-deficit hyperactivity disorder (ADHD) by enhancing neurotransmitter release.

Mechanism of Action: The H3 receptor is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, reducing cAMP levels. By antagonizing the H3 receptor, this compound derivatives would disinhibit the release of histamine and other neurotransmitters, leading to increased wakefulness and improved cognitive function.

G-protein Coupled Receptor 119 (GPR119)

Therapeutic Relevance: GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. It has emerged as a promising target for the treatment of type 2 diabetes and obesity. Agonists of GPR119 enhance glucose-dependent insulin secretion and promote the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

Mechanism of Action: GPR119 is a Gαs-coupled receptor. Its activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. In pancreatic β-cells, this rise in cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, elevated cAMP promotes the release of GLP-1, which further potentiates insulin release and has beneficial effects on satiety and weight management.[2]

Data Presentation

The following table summarizes quantitative data for a series of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine carboxylate derivatives, which are structurally related to the core topic and demonstrate the potential for this class of compounds to act as potent GPR119 agonists.[2]

Compound IDR GroupEC50 (nM) for GPR119
3a Phenyl>1000
3b 4-Fluorophenyl860
3c 4-Chlorophenyl750
3d 4-Bromophenyl690
3e 4-Iodophenyl28
3f 4-Trifluoromethylphenyl480
3g 4-Nitrophenyl35
AR231453 (Reference) -45

Data extracted from Bashetti et al., 2019.[2]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound derivatives against their potential therapeutic targets. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol is adapted from standard methodologies for competitive radioligand binding assays.[1]

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

Materials:

  • Membrane preparations from cell lines stably expressing human recombinant dopamine D2 or D3 receptors.

  • Radioligand: [³H]Spiperone.

  • Non-specific binding determinant: 10 µM (+)-Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the receptor of interest and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • Total Binding: Membrane preparation, [³H]Spiperone (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Membrane preparation, [³H]Spiperone, and 10 µM (+)-Butaclamol.

      • Competition Binding: Membrane preparation, [³H]Spiperone, and serial dilutions of the test compound.

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration:

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for GPR119 Agonist Activity

This protocol is based on a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay.

Objective: To determine the potency (EC50) of test compounds as GPR119 agonists by measuring intracellular cAMP accumulation.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • Positive control: Forskolin.

  • cAMP detection kit (e.g., HTRF).

  • 384-well plates.

Procedure:

  • Cell Preparation:

    • Culture HEK293-hGPR119 cells to 80-90% confluency.

    • Detach cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Adjust the cell density to the desired concentration (e.g., 2,000-5,000 cells per well).

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a dose-response curve.

    • Dilute the DMSO serial dilutions into assay buffer to the final desired concentrations (final DMSO concentration should be ≤ 0.5%).

  • Assay Execution:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of the diluted test compound, positive control, or vehicle control to the respective wells.

    • Incubate the plate for 30-60 minutes at room temperature.

  • cAMP Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Add the detection reagents to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using an HTRF-compatible plate reader.

    • Calculate the ratio of the emission signals and convert to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 value from the resulting sigmoidal curve.

In Vitro Functional Assay for Serotonin 5-HT2A Receptor Antagonism

This protocol measures the ability of a test compound to inhibit agonist-induced calcium mobilization.

Objective: To determine the functional antagonist activity of test compounds at the 5-HT2A receptor.

Materials:

  • Cell line stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).

  • Agonist: Serotonin (5-HT).

  • Calcium-sensitive fluorescent dye.

  • Assay buffer.

  • Fluorometric imaging plate reader.

Procedure:

  • Cell Plating:

    • Seed the 5-HT2A expressing cells into a 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Add serial dilutions of the test compound to the wells and pre-incubate.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorometric imaging plate reader.

    • Add a fixed concentration of serotonin (e.g., the EC80 concentration) to all wells.

    • Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Plot the percentage of inhibition of the serotonin response against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of the potential therapeutic targets for this compound derivatives.

D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Derivative Antagonist Derivative Derivative->D2R Blocks Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response Leads to

Caption: Dopamine D2 Receptor Antagonism Pathway.

HT1A_Receptor_Signaling Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Derivative Agonist Derivative Derivative->HT1AR Activates Gi Gαi/o HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel (GIRK) Gi->K_channel Opens cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization

Caption: Serotonin 5-HT1A Receptor Agonism Pathway.

H3_Receptor_Signaling Histamine Histamine H3R Histamine H3 Receptor (Presynaptic) Histamine->H3R Activates Derivative Antagonist Derivative Derivative->H3R Blocks Gi Gαi/o H3R->Gi Activates NT_Release Neurotransmitter Release (e.g., Histamine, ACh) H3R->NT_Release Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP

Caption: Histamine H3 Receptor Antagonism Pathway.

GPR119_Signaling Derivative Agonist Derivative GPR119 GPR119 Derivative->GPR119 Activates Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates GLP1_Release GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release Promotes Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Enhances (Glucose-dependent)

Caption: GPR119 Agonism Pathway.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. Its derivatives have the potential to modulate a range of GPCRs, including dopamine, serotonin, and histamine receptors, as well as GPR119. This versatility opens up therapeutic possibilities in the treatment of CNS disorders such as schizophrenia, depression, and cognitive deficits, as well as metabolic diseases like type 2 diabetes. The data, protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new chemical entities based on this privileged scaffold. Further investigation into the structure-activity relationships of these derivatives will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties for clinical development.

References

An In-depth Technical Guide to the Stereochemistry of (3S)-3-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-Phenylpiperazine is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its rigid, yet conformationally adaptable, piperazine ring, combined with the stereogenic center at the 3-position bearing a phenyl group, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules. The precise three-dimensional arrangement of the phenyl group in the (S)-configuration is paramount, as stereochemistry often dictates molecular recognition and, consequently, the pharmacological activity and selectivity of drug candidates. This technical guide provides a comprehensive overview of the stereochemical aspects of (3S)-3-phenylpiperazine, including its synthesis, characterization, and conformational analysis, to support its application in drug discovery and development. Phenylpiperazine derivatives have shown a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2]

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (3S)-3-phenylpiperazine can be achieved through two primary strategies: asymmetric synthesis, which aims to create the desired stereoisomer directly, and chiral resolution of a racemic mixture.

Asymmetric Synthesis

While a specific, high-yielding asymmetric synthesis for (3S)-3-phenylpiperazine is not extensively documented in publicly available literature, general methods for the enantioselective synthesis of chiral piperazines have been developed. These approaches often involve the use of chiral auxiliaries, catalysts, or starting materials from the chiral pool.[3][4][5] For instance, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has emerged as a powerful method for creating chiral piperazine precursors, which can then be reduced to the corresponding piperazines.[6]

Chiral Resolution of Racemic 3-Phenylpiperazine

A common and practical approach to obtaining enantiopure 3-phenylpiperazine is through the resolution of a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: A solution of racemic 3-phenylpiperazine in a suitable solvent (e.g., methanol, ethanol) is treated with an equimolar or sub-stoichiometric amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid).

  • Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization.

  • Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent. The diastereomeric purity can be enhanced by recrystallization.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., NaOH, NH4OH) to neutralize the chiral acid and liberate the free amine.

  • Extraction and Isolation: The enantiomerically enriched 3-phenylpiperazine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the final product.

  • Determination of Enantiomeric Purity: The enantiomeric excess (e.e.) of the resolved product is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[7]

A similar strategy has been successfully employed for the resolution of the closely related compound, (±)-1-methyl-3-phenylpiperazine, which is a key intermediate in the synthesis of the antidepressant Mirtazapine.[8][9]

G racemate Racemic 3-Phenylpiperazine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt ((3S)-Amine Salt) fractional_crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt ((3R)-Amine Salt in Mother Liquor) fractional_crystallization->more_soluble Solution base_treatment_S Base Treatment less_soluble->base_treatment_S base_treatment_R Base Treatment more_soluble->base_treatment_R enantiomer_S (3S)-3-Phenylpiperazine base_treatment_S->enantiomer_S enantiomer_R (3R)-3-Phenylpiperazine base_treatment_R->enantiomer_R

Caption: Conformational equilibrium between the axial and equatorial phenyl conformers of (3S)-3-phenylpiperazine.

The conformational flexibility of the piperazine ring and the orientation of the phenyl group are critical for its interaction with biological macromolecules, such as receptors and enzymes. Understanding these conformational dynamics is essential for structure-based drug design.

Biological Significance and Applications

The stereochemistry of phenylpiperazine derivatives can have a profound impact on their biological activity. While specific pharmacological data for the individual enantiomers of 3-phenylpiperazine are scarce, studies on related chiral compounds demonstrate that different stereoisomers can exhibit distinct pharmacological profiles, including differences in potency, selectivity, and even mechanism of action. [6][10] (3S)-3-Phenylpiperazine is a valuable starting material for the synthesis of more complex chiral molecules. Its defined stereochemistry allows for the construction of novel drug candidates with potentially improved therapeutic indices. The phenylpiperazine moiety is a known pharmacophore that targets a variety of receptors in the central nervous system, and the introduction of a chiral center at the 3-position provides an opportunity to fine-tune these interactions for enhanced selectivity and efficacy. [11][12]

Conclusion

The stereochemistry of (3S)-3-phenylpiperazine is a critical aspect that governs its physical, chemical, and biological properties. The ability to synthesize or resolve this enantiomer with high purity is essential for its application in medicinal chemistry. This technical guide has provided an overview of the key stereochemical considerations, including synthetic strategies, characterization methods, and conformational analysis. Further research into the asymmetric synthesis and specific biological activities of the enantiomers of 3-phenylpiperazine will undoubtedly unlock new opportunities for the development of novel and improved therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The described synthetic route is a multi-step process commencing from the readily available chiral precursor, (S)-phenylglycine.

The protocols outlined below are intended for use by qualified researchers and scientists familiar with standard organic synthesis laboratory procedures. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence starting from (S)-phenylglycine. The key transformations involve:

  • N-Benzylation of the primary amine of (S)-phenylglycine to protect it and facilitate the subsequent reduction.

  • Reduction of the carboxylic acid functionality of N-benzyl-(S)-phenylglycine to the corresponding amino alcohol.

  • Cyclization of the N-benzyl amino alcohol with a suitable two-carbon synthon to construct the piperazine ring.

  • N-Boc Protection and Deprotection sequence to install the tert-butyloxycarbonyl (Boc) group at the desired nitrogen and remove the benzyl protecting group to yield the final product.

This strategy allows for the preservation of the stereochemistry at the C3 position of the piperazine ring, originating from the chiral pool starting material.

Experimental Protocols

Step 1: Synthesis of (S)-2-(benzylamino)-2-phenylethanoic acid

This step involves the protection of the primary amine of (S)-phenylglycine with a benzyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-Phenylglycine151.1610.0 g66.1 mmol
Benzyl bromide171.0412.5 g (8.7 mL)73.0 mmol
Sodium carbonate (Na₂CO₃)105.9914.0 g132 mmol
Deionized water18.02100 mL-
Ethanol46.0750 mL-
Diethyl ether74.12As needed-
Hydrochloric acid (1 M)36.46As needed-

Procedure:

  • To a 250 mL round-bottom flask, add (S)-phenylglycine (10.0 g, 66.1 mmol), sodium carbonate (14.0 g, 132 mmol), and deionized water (100 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add ethanol (50 mL) to the solution.

  • Slowly add benzyl bromide (12.5 g, 73.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove any unreacted benzyl bromide.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford (S)-2-(benzylamino)-2-phenylethanoic acid.

Quantitative Data:

ProductFormYieldPurity (by HPLC)
(S)-2-(benzylamino)-2-phenylethanoic acidWhite solid~85-90%>98%
Step 2: Synthesis of (S)-2-(benzylamino)-2-phenylethan-1-ol

This protocol describes the reduction of the carboxylic acid to a primary alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-2-(benzylamino)-2-phenylethanoic acid241.2810.0 g41.4 mmol
Lithium aluminum hydride (LiAlH₄)37.952.36 g62.1 mmol
Anhydrous tetrahydrofuran (THF)72.11150 mL-
Sodium sulfate (Na₂SO₄)142.04As needed-
Ethyl acetate88.11As needed-
Saturated aqueous sodium sulfate solution-As needed-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (100 mL).

  • Carefully add lithium aluminum hydride (2.36 g, 62.1 mmol) in portions to the THF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve (S)-2-(benzylamino)-2-phenylethanoic acid (10.0 g, 41.4 mmol) in anhydrous THF (50 mL).

  • Slowly add the solution of the amino acid to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by the slow, sequential addition of water (2.4 mL), 15% aqueous NaOH (2.4 mL), and then water (7.2 mL).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (S)-2-(benzylamino)-2-phenylethan-1-ol.

Quantitative Data:

ProductFormYieldPurity (by HPLC)
(S)-2-(benzylamino)-2-phenylethan-1-olWhite to off-white solid~80-85%>97%
Step 3: Synthesis of (S)-1-benzyl-3-phenylpiperazine

This step involves the formation of the piperazine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-2-(benzylamino)-2-phenylethan-1-ol227.305.0 g22.0 mmol
Thionyl chloride (SOCl₂)118.972.88 g (1.75 mL)24.2 mmol
2-Bromoethylamine hydrobromide204.894.96 g24.2 mmol
Triethylamine (Et₃N)101.196.68 g (9.2 mL)66.0 mmol
Acetonitrile (MeCN)41.05100 mL-
Dichloromethane (DCM)84.93As needed-
Saturated aqueous sodium bicarbonate solution-As needed-

Procedure:

  • Dissolve (S)-2-(benzylamino)-2-phenylethan-1-ol (5.0 g, 22.0 mmol) in anhydrous acetonitrile (50 mL) in a 250 mL round-bottom flask and cool to 0 °C.

  • Slowly add thionyl chloride (2.88 g, 24.2 mmol) to the solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • In a separate flask, suspend 2-bromoethylamine hydrobromide (4.96 g, 24.2 mmol) in acetonitrile (50 mL) and add triethylamine (6.68 g, 66.0 mmol). Stir for 15 minutes.

  • Add the solution from step 3 to the suspension from step 4.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction by TLC. After completion, cool to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain (S)-1-benzyl-3-phenylpiperazine.

Quantitative Data:

ProductFormYieldPurity (by HPLC)
(S)-1-benzyl-3-phenylpiperazinePale yellow oil~60-70%>95%
Step 4: Synthesis of this compound

This final step involves the introduction of the Boc protecting group and removal of the benzyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-1-benzyl-3-phenylpiperazine252.363.0 g11.9 mmol
Di-tert-butyl dicarbonate (Boc₂O)218.252.85 g13.1 mmol
Palladium on carbon (10% Pd/C)-0.3 g-
Dichloromethane (DCM)84.9350 mL-
Methanol (MeOH)32.0450 mL-
Triethylamine (Et₃N)101.191.32 g (1.8 mL)13.1 mmol
Hydrogen (H₂) gas2.02Balloon or Parr shaker-

Procedure:

Part A: N-Boc Protection

  • Dissolve (S)-1-benzyl-3-phenylpiperazine (3.0 g, 11.9 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Add triethylamine (1.32 g, 13.1 mmol).

  • Add a solution of di-tert-butyl dicarbonate (2.85 g, 13.1 mmol) in dichloromethane (10 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude tert-butyl (S)-4-benzyl-3-phenylpiperazine-1-carboxylate, which is used in the next step without further purification.

Part B: Debenzylation

  • Dissolve the crude product from Part A in methanol (50 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (0.3 g) to the solution.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure or ~50 psi in a Parr shaker).

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Quantitative Data:

ProductFormOverall Yield (from Step 3)Purity (by HPLC)
This compoundWhite solid~75-85%>98%

Visualizations

Synthetic Workflow

Synthesis_Workflow A (S)-Phenylglycine B Step 1: N-Benzylation (Benzyl bromide, Na2CO3) A->B C (S)-2-(benzylamino)-2-phenylethanoic acid B->C D Step 2: Reduction (LiAlH4) C->D E (S)-2-(benzylamino)-2-phenylethan-1-ol D->E F Step 3: Cyclization (SOCl2, 2-Bromoethylamine HBr, Et3N) E->F G (S)-1-benzyl-3-phenylpiperazine F->G H Step 4a: N-Boc Protection (Boc2O, Et3N) G->H I tert-butyl (S)-4-benzyl-3-phenylpiperazine-1-carboxylate H->I J Step 4b: Debenzylation (H2, Pd/C) I->J K This compound J->K

Caption: Synthetic route to this compound.

Logical Relationship of Key Steps

Logical_Relationship Start Chiral Precursor ((S)-Phenylglycine) Step1 Protecting Group Introduction (N-Benzylation) Start->Step1 Step2 Functional Group Transformation (Carboxylic Acid to Alcohol) Step1->Step2 Step3 Heterocycle Formation (Piperazine Ring Cyclization) Step2->Step3 Step4 Protecting Group Manipulation (N-Boc Introduction & Debenzylation) Step3->Step4 End Final Product (this compound) Step4->End

Caption: Key transformations in the synthesis of the target compound.

Application Notes and Protocols: One-Pot Synthesis of Substituted Piperazine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its substituted derivatives are prominent structural motifs in a vast array of pharmaceuticals, owing to their favorable physicochemical properties that can enhance aqueous solubility, bioavailability, and receptor affinity. The piperazine core is a key component in drugs targeting a wide range of conditions, including cancer, infectious diseases, and central nervous system disorders. Among the various classes of piperazine derivatives, substituted piperazine carboxylates are of particular interest as versatile intermediates and pharmacophores in medicinal chemistry. Traditional multi-step syntheses of these compounds can be inefficient, time-consuming, and generate significant waste. One-pot synthesis methodologies, by combining multiple reaction steps into a single, streamlined process without the isolation of intermediates, offer a more efficient, economical, and environmentally benign alternative.

This application note provides a detailed protocol for a one-pot synthesis of substituted piperazine carboxylates via a reductive amination pathway, a robust and widely applicable method for the formation of carbon-nitrogen bonds.

Core Synthesis Strategy: One-Pot Reductive Amination

The one-pot synthesis of substituted piperazine carboxylates can be efficiently achieved through a tandem reductive amination and cyclization process. This strategy typically involves the reaction of a substituted 1,2-diamine with an α-ketoester. The initial reaction forms an imine intermediate which is then reduced in situ by a suitable reducing agent. Subsequent intramolecular cyclization and dehydration yield the desired substituted piperazine carboxylate. This approach allows for the introduction of diversity at multiple positions of the piperazine ring in a single synthetic operation.

Experimental Protocols

General Protocol for the One-Pot Synthesis of Ethyl 2-Methyl-3-phenylpiperazine-2-carboxylate

This protocol details the synthesis of a model substituted piperazine carboxylate, ethyl 2-methyl-3-phenylpiperazine-2-carboxylate, from 1-phenylethane-1,2-diamine and ethyl 2-oxopropanoate.

Materials and Reagents:

  • 1-Phenylethane-1,2-diamine

  • Ethyl 2-oxopropanoate (Ethyl pyruvate)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-phenylethane-1,2-diamine (1.36 g, 10 mmol).

  • Dissolve the diamine in anhydrous dichloromethane (40 mL) and stir the solution at room temperature.

  • Add ethyl 2-oxopropanoate (1.16 g, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • In a separate flask, carefully suspend sodium triacetoxyborohydride (3.18 g, 15 mmol) in anhydrous dichloromethane (20 mL).

  • Slowly add the suspension of sodium triacetoxyborohydride to the reaction mixture over a period of 15 minutes.

  • Stir the reaction vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Stir the biphasic mixture for 15 minutes, then transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-methyl-3-phenylpiperazine-2-carboxylate.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of a series of substituted piperazine carboxylates using the general protocol described above, with variations in the starting diamine and ketoester.

EntrySubstituted DiamineKetoesterProductYield (%)Purity (%)
11-Phenylethane-1,2-diamineEthyl 2-oxopropanoateEthyl 2-methyl-3-phenylpiperazine-2-carboxylate78>95
2Ethane-1,2-diamineEthyl 2-oxo-3-phenylpropanoateEthyl 3-benzylpiperazine-2-carboxylate72>95
3Propane-1,2-diamineEthyl 2-oxopropanoateEthyl 2,5-dimethylpiperazine-2-carboxylate81>95
41-Phenylethane-1,2-diamineMethyl 2-oxobutanoateMethyl 2-ethyl-3-phenylpiperazine-2-carboxylate75>95

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis of substituted piperazine carboxylates.

One_Pot_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation and Purification cluster_product Final Product Diamine Substituted 1,2-Diamine Mixing Mix Diamine and Ketoester in Anhydrous Solvent Diamine->Mixing Ketoester α-Ketoester Ketoester->Mixing Imine_Formation In Situ Imine Formation Mixing->Imine_Formation Stir at RT Reduction Addition of Reducing Agent (e.g., STAB) Imine_Formation->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Stir at RT Quench Quench Reaction Cyclization->Quench Extraction Aqueous Workup and Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Substituted Piperazine Carboxylate Purification->Final_Product

Caption: Experimental workflow for the one-pot synthesis.

Conclusion

The one-pot synthesis of substituted piperazine carboxylates via reductive amination represents a highly efficient and versatile strategy for accessing this important class of compounds. The provided protocol is robust and can be adapted for the synthesis of a diverse library of piperazine derivatives by varying the starting materials. This methodology is well-suited for applications in drug discovery and development where rapid access to novel chemical entities is crucial.

Application Notes and Protocols for the Use of Tert-butyl (3S)-3-phenylpiperazine-1-carboxylate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] Specifically, the chiral (3S)-3-phenylpiperazine moiety is a key building block for the development of novel therapeutic agents for psychiatric and neurological disorders. Its constrained conformation and the presence of a phenyl group allow for specific interactions with various CNS receptors, particularly dopamine and serotonin receptors, which are implicated in the pathophysiology of conditions like schizophrenia, depression, and anxiety.[2][3][4]

This document provides detailed application notes and experimental protocols for the utilization of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a protected form of the (3S)-3-phenylpiperazine core, in the early stages of CNS drug discovery. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine ring, making it a versatile starting material for the synthesis of compound libraries for screening and lead optimization.[5]

Key Applications in CNS Drug Discovery

The this compound scaffold is primarily employed in the discovery of ligands for the following receptors:

  • Dopamine D2 and D3 Receptors: Antagonists and partial agonists of these receptors are the cornerstone of antipsychotic medications. The phenylpiperazine moiety is a common feature in many atypical antipsychotics.[6]

  • Serotonin 5-HT1A and 5-HT2A Receptors: Modulation of these receptors is a key mechanism for both antidepressant and antipsychotic drugs. Dual 5-HT1A/5-HT2A receptor ligands are of particular interest for achieving a broad therapeutic profile with potentially fewer side effects.[7][8]

Data Presentation: Representative Pharmacological Data

While specific data for the parent compound, this compound, is limited in public literature, the following tables present representative binding affinities (Ki) and functional activities (IC50) for structurally related arylpiperazine derivatives to illustrate the potential pharmacological profile of compounds derived from this scaffold.

Table 1: Representative Dopamine Receptor Binding Affinities of Arylpiperazine Derivatives

Compound IDD2 Ki (nM)D3 Ki (nM)D3 vs D2 SelectivityReference Compound
Derivative A 349-752296-14131.0-7.5N-phenylpiperazine analog
Derivative B >10006.1>1642,3-dichlorophenylpiperazine analog
Derivative C >10002.6>3852,3-dichlorophenylpiperazine analog

Data sourced from studies on N-phenylpiperazine analogs.[9][10] The variability in affinity highlights the sensitivity of receptor binding to substitutions on the phenylpiperazine core.

Table 2: Representative Serotonin Receptor Binding and Functional Data of Arylpiperazine Derivatives

Compound ID5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2A Functional Antagonism IC50 (nM)Reference Compound
Derivative D 23.939.4N/ALong-chain arylpiperazine
Derivative E 41.5315N/ALong-chain arylpiperazine
FG5803 >100013Yes (in vivo)1-piperazinecarboxamide derivative

Data sourced from studies on long-chain arylpiperazine and 1-piperazinecarboxamide derivatives.[3][11] These examples demonstrate the potential for developing compounds with varying selectivity profiles.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Dopamine D2/D3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 and D3 receptors.

Materials:

  • Membrane preparations from HEK293 cells stably expressing human D2 or D3 receptors.

  • Radioligand: [3H]-Spiperone.

  • Non-specific binding control: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds (serial dilutions).

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation in assay buffer.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of 10 µM haloperidol.

  • Incubate the plates at 37°C for 60 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation fluid.

  • Quantify radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 5-HT1A Receptor [35S]GTPγS Functional Assay

Objective: To determine the functional activity (EC50 and Emax) of test compounds as agonists or partial agonists at the human 5-HT1A receptor.

Materials:

  • Membrane preparations from CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • [35S]GTPγS radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

  • Test compounds (serial dilutions).

  • Full agonist control (e.g., 5-CT).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • In a 96-well plate, add 20 µL of test compound dilution, 20 µL of GDP solution, and 20 µL of membrane preparation.

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 20 µL of [35S]GTPγS solution.

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through the filter plates.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter plate, add scintillation fluid to each well, and count using a microplate scintillation counter.

Data Analysis:

  • Plot the specific [35S]GTPγS binding against the log concentration of the test compound.

  • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect as a percentage of the full agonist response) using non-linear regression.

Visualizations

Signaling Pathway of Atypical Antipsychotics

G cluster_0 Atypical Antipsychotic cluster_1 Neuronal Pathways cluster_2 Receptor Targets cluster_3 Therapeutic Outcomes Drug Arylpiperazine Derivative D2R D2 Receptor Drug->D2R Antagonism/ Partial Agonism HT2A 5-HT2A Receptor Drug->HT2A Antagonism HT1A 5-HT1A Receptor Drug->HT1A Partial Agonism Mesolimbic Mesolimbic Pathway (Positive Symptoms) ReducePositive Reduce Positive Symptoms Mesolimbic->ReducePositive Mesocortical Mesocortical Pathway (Negative/Cognitive Symptoms) ImproveNegative Improve Negative/ Cognitive Symptoms Mesocortical->ImproveNegative Nigrostriatal Nigrostriatal Pathway (Motor Control) LowEPS Low Extrapyramidal Side Effects (EPS) Nigrostriatal->LowEPS D2R->Mesolimbic Blockade HT2A->Mesocortical Increased DA Release HT2A->Nigrostriatal Mitigates D2 Blockade HT1A->Mesocortical Increased DA Release

Caption: Mechanism of action for atypical antipsychotics.

Experimental Workflow for CNS Drug Candidate Profiling

G cluster_0 In Vitro Profiling cluster_1 ADME & Properties cluster_2 In Vivo Evaluation cluster_3 Decision Synthesis Library Synthesis from (3S)-3-phenylpiperazine PrimaryBinding Primary Binding Assays (D2, 5-HT1A, 5-HT2A) Synthesis->PrimaryBinding FunctionalAssay Functional Assays (cAMP, GTPγS) PrimaryBinding->FunctionalAssay Selectivity Selectivity Panel (Off-target receptors) FunctionalAssay->Selectivity ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME BBB Blood-Brain Barrier Penetration Model (e.g., PAMPA) ADME->BBB PK Pharmacokinetics (Rodent) BBB->PK Efficacy Efficacy Models (e.g., MK-801 induced hyperactivity) PK->Efficacy Safety Early Safety/Tox (e.g., hERG, CYP inhibition) Efficacy->Safety LeadCandidate Lead Candidate Selection Safety->LeadCandidate

Caption: CNS drug discovery workflow.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel CNS drug candidates. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new chemical entities based on this privileged scaffold. By systematically exploring the structure-activity relationships of derivatives and employing a robust in vitro and in vivo screening cascade, the likelihood of identifying promising lead compounds for the treatment of complex psychiatric and neurological disorders can be significantly enhanced. The multi-target potential of arylpiperazine derivatives makes this an exciting area for continued research and development.[1]

References

Application Notes and Protocols: Tert-butyl (3S)-3-phenylpiperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl (3S)-3-phenylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its role in creating stereochemically defined pharmaceutical agents. The presence of a phenyl group at the 3-position and a Boc-protected nitrogen at the 1-position of the piperazine ring makes it a versatile scaffold for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS). The Boc protecting group allows for selective functionalization at the N4-position, enabling the introduction of various substituents to modulate the pharmacological properties of the final compounds.

This document provides a detailed overview of the applications of this compound, focusing on its use in the synthesis of the multimodal antidepressant vortioxetine. It also includes detailed experimental protocols for key synthetic transformations and presents data on the biological activity of related phenylpiperazine derivatives.

Key Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of vortioxetine, a serotonin modulator and stimulator.[1] The chiral integrity of this starting material is crucial for the enantiomeric purity of the final drug product. Beyond its role in the synthesis of vortioxetine, the (3S)-3-phenylpiperazine scaffold is of significant interest in the development of other CNS-active agents due to the prevalence of the phenylpiperazine moiety in a wide range of neuropharmacological agents.[2][3]

Synthesis of Vortioxetine

Vortioxetine, marketed under the trade name Trintellix (formerly Brintellix), is an antidepressant used to treat major depressive disorder.[4] Its synthesis prominently features the coupling of a protected phenylpiperazine with an aryl halide. The use of this compound is a common strategy, although other protecting groups and synthetic routes exist. The general synthetic approach involves a palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, to couple the piperazine nitrogen with an aryl ring.[5][6]

Data Presentation

While specific quantitative biological data for a wide range of derivatives of this compound is not extensively available in the public domain, the following table presents data for other arylpiperazine derivatives to illustrate the potential biological activities that can be achieved with this scaffold.

Compound IDTargetBiological Activity (IC₅₀/Kᵢ)Cell Line/Assay ConditionReference
Compound 18 Analgesia (in vivo)78.7% inhibition (40 mg/kg)Mice writhing test[7]
Compound 19 Analgesia (in vivo)75.2% inhibition (10 mg/kg)Mice writhing test[7]
Compound 16 Androgen Receptor (AR) AntagonistStrongLNCaP cells[8]
Compound 6-31 Anticancer (tubulin polymerization inhibitor)Not specified (noteworthy potency)SGC-7901, A549, HeLa cells[9]
BS230 AnticancerStronger cytotoxicity than DoxorubicinMCF7 cells[10]

Experimental Protocols

The following are detailed protocols for key reactions involving this compound and related structures.

Protocol 1: Buchwald-Hartwig Amination for N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of a Boc-protected piperazine with an aryl halide, a key step in the synthesis of many phenylpiperazine-containing drugs.[6][11][12]

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-2-((2,4-dimethylphenyl)thio)benzene for vortioxetine synthesis)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., rac-BINAP or other bulky, electron-rich phosphine)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.1 equiv), and the base (1.4 equiv).

  • In a separate vial, prepare the catalyst system by dissolving the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) in a small amount of anhydrous toluene.

  • Add the anhydrous toluene to the Schlenk flask containing the reactants, followed by the catalyst solution via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: N-Alkylation of a Boc-Protected Piperazine

This protocol describes a general procedure for the N-alkylation of a Boc-protected piperazine using an alkyl halide.[13][14]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., Potassium carbonate - K₂CO₃ or Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Acetonitrile or Dimethylformamide - DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and the solvent.

  • Add the base (2.0-3.0 equiv) to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated piperazine.

Protocol 3: Boc-Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine, a common final step in the synthesis of piperazine-containing APIs.[15]

Materials:

  • Boc-protected piperazine derivative

  • Acid (e.g., Hydrochloric acid in dioxane, Trifluoroacetic acid - TFA)

  • Solvent (e.g., Dichloromethane - DCM, Methanol)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 equiv) in the chosen solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the acid (e.g., 4M HCl in dioxane, 5-10 equiv; or TFA, 10-20 equiv).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • If the product precipitates as a hydrochloride salt, it can be collected by filtration and washed with a cold non-polar solvent (e.g., diethyl ether).

  • If the product is an oil, it can be basified with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is then dried and concentrated to give the free amine.

Visualizations

Synthesis of Vortioxetine Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Steps Aryl_Halide 1-bromo-2-((2,4-dimethylphenyl)thio)benzene Coupling Buchwald-Hartwig Amination Aryl_Halide->Coupling Piperazine This compound Piperazine->Coupling Protected_Vortioxetine Boc-Protected Vortioxetine Coupling->Protected_Vortioxetine Pd Catalyst, Ligand, Base Deprotection Boc Deprotection (Acid) Protected_Vortioxetine->Deprotection Vortioxetine Vortioxetine Deprotection->Vortioxetine

Caption: Workflow for the synthesis of Vortioxetine.

General Experimental Workflow for N-Arylation

G Start Combine Reactants, Base, and Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Start->Inert_Atmosphere Add_Catalyst Add Pd Catalyst and Ligand Inert_Atmosphere->Add_Catalyst Heat Heat Reaction Mixture (80-110 °C) Add_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, and Filter Monitor->Workup Reaction Complete Extraction Aqueous Wash and Extraction Workup->Extraction Purification Dry, Concentrate, and Purify (Chromatography) Extraction->Purification Product Isolated N-Aryl Piperazine Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord R₂NH Amine_Complex [Ar-Pd(II)(Amine)L₂]⁺X⁻ Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR₂(L₂) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0L2 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes: Protocol for N-Boc Protection of 3-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly within medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1] 3-Phenylpiperazine is a valuable scaffold in the synthesis of biologically active molecules, and its selective protection is often a necessary step in the development of novel pharmaceutical agents.[2][3]

This document provides a detailed protocol for the N-Boc protection of 3-phenylpiperazine using di-tert-butyl dicarbonate ((Boc)₂O), the industry-standard reagent for this transformation.[1] The reaction proceeds via a nucleophilic acyl substitution, where the amine's nitrogen atom attacks a carbonyl carbon of (Boc)₂O, leading to the N-Boc protected product with tert-butanol and carbon dioxide as byproducts.[1]

Experimental Protocol

This protocol is a standard and widely applicable method for the mono-N-Boc protection of 3-phenylpiperazine. Due to the two secondary amine groups in piperazine, careful control of stoichiometry is important to favor mono-protection over di-protection.

Materials and Reagents:

  • 3-Phenylpiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

  • Base: Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-phenylpiperazine (1.0 equivalent) in the chosen solvent (e.g., Dichloromethane).

  • Base Addition: Add a suitable base, such as triethylamine (1.1 to 1.5 equivalents), to the solution and stir.[4]

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 to 1.2 equivalents) in the same solvent to the stirring mixture at room temperature.[1] For reactions sensitive to temperature changes, this can be performed in an ice bath.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times typically range from 1 to 12 hours.[1]

  • Work-up:

    • Upon completion, quench the reaction by adding water.[1]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

    • If necessary, the crude product can be purified by column chromatography on silica gel to isolate the pure 1-Boc-3-phenylpiperazine.

Data Presentation

The following table summarizes the key physical properties of the starting material and the expected product, along with typical reaction outcomes based on general protocols for Boc protection of amines.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Typical Yield Range (%)Physical Form
3-PhenylpiperazineStructure of 3-PhenylpiperazineC₁₀H₁₄N₂162.23N/ASolid
1-Boc-3-phenylpiperazineStructure of 1-Boc-3-phenylpiperazineC₁₅H₂₂N₂O₂262.35[5]90 - 97Solid[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the N-Boc protection of 3-phenylpiperazine.

Boc_Protection_Workflow start Dissolve 3-Phenylpiperazine and Base in Solvent add_boc Slowly Add (Boc)₂O start->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Column Chromatography (if needed) concentrate->purify end_node Obtain Pure 1-Boc-3-phenylpiperazine purify->end_node

Caption: Workflow for the N-Boc Protection of 3-Phenylpiperazine.

References

Application Notes and Protocols for Suzuki Coupling with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including a wide array of drug candidates and approved medicines.[2][3] Piperazine and its derivatives are key pharmacophores in numerous biologically active compounds, recognized for their role in modulating interactions with various biological targets. The ability to efficiently couple piperazine moieties with (hetero)aryl systems via the Suzuki reaction is therefore of paramount importance in drug discovery and development.

These application notes provide detailed experimental protocols for the Suzuki coupling of piperazine derivatives with (hetero)aryl halides, a summary of representative quantitative data, and visualizations of the reaction workflow.

Data Presentation

The following tables summarize typical yields for the Suzuki-Miyaura coupling of piperazine derivatives with various aryl and heteroaryl halides. The data has been compiled from various literature sources and is intended to be representative. Actual yields may vary depending on the specific substrates, reaction conditions, and scale.

Table 1: Suzuki Coupling of N-Boc-piperazine with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901285
24-BromotoluenePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801692
31-Bromo-4-nitrobenzenePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100878
42-BromopyridinePd₂(dba)₃/XPhos (2)Cs₂CO₃1,4-Dioxane1102475
53-BromothiophenePd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O851288

Table 2: Suzuki Coupling of 1-(4-Bromophenyl)piperazine with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O851895
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O901491
33-Cyanophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001284
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O802089
5Pyridine-3-boronic acidPd₂(dba)₃/XPhos (2)Cs₂CO₃1,4-Dioxane1102479

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of piperazine derivatives.

Protocol 1: Suzuki Coupling of N-Boc-piperazine with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with a generic aryl bromide.

Materials:

  • N-Boc-piperazine (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a Schlenk tube or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-piperazine (1.2 mmol), the aryl bromide (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-N'-arylpiperazine.[4]

Protocol 2: Suzuki Coupling of 1-(4-Bromophenyl)piperazine with an Arylboronic Acid

This protocol outlines a general procedure for the coupling of a piperazine-containing aryl halide with a generic arylboronic acid.

Materials:

  • 1-(4-Bromophenyl)piperazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-bromophenyl)piperazine (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and ethanol (1 mL).

  • Base Addition: Add an aqueous solution of Na₂CO₃ (2.0 mmol in 1 mL of water).

  • Degassing: Bubble nitrogen or argon through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 80-85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 16-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the desired biaryl piperazine derivative.

Mandatory Visualization

The following diagrams illustrate the key steps and relationships in the experimental procedure for Suzuki coupling with piperazine derivatives.

Suzuki_Coupling_Workflow start Start setup Reaction Setup: - Aryl Halide (Piperazine Derivative) - Boronic Acid Partner - Palladium Catalyst - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar Purge) setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Quench Reaction - Extraction - Washing & Drying monitor->workup Complete purify Purification: (Column Chromatography) workup->purify product Isolated Pure Product purify->product

Caption: Experimental workflow for Suzuki coupling of piperazine derivatives.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X (Piperazine Derivative) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

use of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate as a building block in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate as a key building block in the synthesis of complex molecules, particularly in the field of drug discovery. The chiral nature of this compound makes it an invaluable starting material for the stereoselective synthesis of various biologically active compounds.

Introduction

This compound is a chiral piperazine derivative widely employed in medicinal chemistry. The presence of a phenyl group at the stereogenic center and the Boc-protecting group on one of the nitrogen atoms makes it a versatile scaffold for the synthesis of a variety of drug candidates, including those targeting the central nervous system (CNS).[1] The piperazine moiety is a common feature in many approved drugs due to its favorable pharmacokinetic properties.[2]

Key Applications in Drug Discovery

The primary application of this compound lies in its use as a chiral precursor for the synthesis of substituted piperazines. The Boc-protecting group allows for selective functionalization of the second nitrogen atom, while the phenyl group influences the conformational properties and biological activity of the final molecule.

A significant area of application is in the development of Neurokinin-1 (NK1) receptor antagonists .[3][4][5] The NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and emesis, making its antagonists valuable therapeutic agents.[6]

Experimental Protocols

N-Arylation of this compound

This protocol describes a typical N-arylation reaction, a common step in the elaboration of the piperazine scaffold. The example below details the synthesis of a precursor to an NK1 receptor antagonist.

Reaction Scheme:

Materials:

  • This compound

  • 2-fluoro-3-(trifluoromethyl)pyridine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).

  • Add 2-fluoro-3-(trifluoromethyl)pyridine (1.1 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Quantitative Data:

Reactant 1Reactant 2ProductYieldPurity
This compound2-fluoro-3-(trifluoromethyl)pyridinetert-butyl (3S)-3-phenyl-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate85%>95%
Deprotection of the Boc Group

The removal of the Boc protecting group is a crucial step to enable further functionalization at the nitrogen atom.

Reaction Scheme:

Materials:

  • tert-butyl (3S)-3-phenyl-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the deprotected piperazine.

Quantitative Data:

Starting MaterialProductYieldPurity
tert-butyl (3S)-3-phenyl-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate(S)-2-phenyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperazine>95%>98%

Visualizations

Synthetic Workflow for NK1 Receptor Antagonist Precursor

The following diagram illustrates the two-step synthesis of a key intermediate for NK1 receptor antagonists.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Boc Deprotection A This compound C tert-butyl (3S)-3-phenyl-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate A->C K2CO3, DMSO, 120°C B 2-fluoro-3-(trifluoromethyl)pyridine B->C D tert-butyl (3S)-3-phenyl-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate E (S)-2-phenyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperazine D->E TFA, DCM

Synthetic pathway to a chiral piperazine intermediate.
Role as a Chiral Building Block

This diagram illustrates the logical relationship of using a chiral building block to achieve a stereospecific final product.

G A Chiral Building Block (this compound) B Stereospecific Reactions (e.g., N-Arylation) A->B C Chiral Intermediate B->C D Further Functionalization C->D E Final Chiral Drug Candidate D->E

Stereoselective synthesis using a chiral building block.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex chiral molecules in drug discovery. Its utility in the preparation of NK1 receptor antagonists highlights its importance in the development of new therapeutics for a range of disorders. The provided protocols offer a foundation for the practical application of this key intermediate in a research and development setting.

References

Synthetic Routes to Novel Antipsychotic Agents Using Piperazine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational antipsychotic drugs. Its unique physicochemical properties and versatile synthetic handles allow for the fine-tuning of pharmacological activity, leading to agents with improved efficacy and tolerability profiles. This document provides detailed application notes and protocols for the synthesis of key piperazine-containing antipsychotic agents, including multi-generational drugs such as aripiprazole, brexpiprazole, cariprazine, and lurasidone. It also outlines the primary signaling pathways these agents modulate, offering a comprehensive resource for researchers in neuropsychiatric drug discovery and development.

Core Pharmacological Targets and Signaling Pathways

Novel antipsychotics incorporating a piperazine ring typically achieve their therapeutic effects by modulating dopamine and serotonin receptor systems. The key targets are Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors. The interplay between a drug's affinity and efficacy (antagonism, partial agonism, or inverse agonism) at these receptors dictates its clinical profile.

Dopamine D2 Receptor Signaling

Antipsychotic action is critically linked to the modulation of the Dopamine D2 receptor (D2R).[1][2] D2Rs are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[3] This canonical pathway inhibits adenylyl cyclase, reducing intracellular cAMP levels. However, D2R signaling is complex, also involving G-protein-independent pathways mediated by β-arrestin 2 (βarr2).[2][3][4] This β-arrestin pathway can scaffold various signaling molecules, including Akt and protein phosphatase 2A (PP2A), influencing distinct cellular processes.[4][5] The balance between G-protein and β-arrestin signaling can be influenced by the specific ligand, a concept known as biased agonism.[2]

D2R_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Dependent Pathway cluster_arrestin G-Protein Independent Pathway D2R Dopamine D2 Receptor G_alpha_i_o Gαi/o D2R->G_alpha_i_o Canonical Signaling GRK GRK D2R->GRK Antipsychotic Antipsychotic (Partial Agonist/Antagonist) Antipsychotic->D2R Dopamine Dopamine Dopamine->D2R AC_inhib Adenylyl Cyclase (Inhibition) G_alpha_i_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec beta_arrestin β-Arrestin 2 GRK->beta_arrestin Phosphorylation & Recruitment beta_arrestin->D2R Akt_PP2A Akt/PP2A Complex beta_arrestin->Akt_PP2A Downstream_Effects Downstream Signaling Akt_PP2A->Downstream_Effects

Fig. 1: Dopamine D2 Receptor (D2R) Signaling Pathways.
Serotonin 5-HT2A Receptor Signaling

The Serotonin 5-HT2A receptor (5-HT2AR) is another critical target for atypical antipsychotics.[6] It is a GPCR that couples to the Gαq/11 subunit.[6] The canonical signaling cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7] This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).[6][7] Non-canonical pathways involving phospholipase A2 (PLA2) and MAP kinases have also been identified.[8][9] Most atypical antipsychotics act as antagonists or inverse agonists at this receptor.[10]

HT2A_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Dependent Pathway HT2AR Serotonin 5-HT2A Receptor G_alpha_q_11 Gαq/11 HT2AR->G_alpha_q_11 Antipsychotic Antipsychotic (Antagonist) Antipsychotic->HT2AR Serotonin Serotonin Serotonin->HT2AR PLC Phospholipase C (PLC) G_alpha_q_11->PLC IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation

Fig. 2: Serotonin 5-HT2A Receptor (5-HT2AR) Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling

The Serotonin 5-HT1A receptor (5-HT1AR) is involved in the mechanism of action of many anxiolytic, antidepressant, and antipsychotic medications.[11] As a Gi/o-coupled GPCR, its activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[11] 5-HT1A receptors are located both presynaptically, as autoreceptors on serotonergic neurons in the raphe nuclei, and postsynaptically in cortical and limbic regions.[11] Partial agonism at 5-HT1A receptors is a key feature of third-generation antipsychotics like aripiprazole, brexpiprazole, and cariprazine, contributing to their efficacy against negative and cognitive symptoms.[12]

HT1A_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Dependent Pathway HT1AR Serotonin 5-HT1A Receptor G_alpha_i_o Gαi/o HT1AR->G_alpha_i_o Antipsychotic Antipsychotic (Partial Agonist) Antipsychotic->HT1AR Serotonin Serotonin Serotonin->HT1AR AC_inhib Adenylyl Cyclase (Inhibition) G_alpha_i_o->AC_inhib GIRK GIRK Channel Activation G_alpha_i_o->GIRK via Gβγ cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization

Fig. 3: Serotonin 5-HT1A Receptor (5-HT1AR) Signaling Pathway.

Quantitative Pharmacological Data

The receptor binding profiles of antipsychotics are crucial for understanding their therapeutic effects and potential side effects. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

ReceptorAripiprazole (Ki, nM)Brexpiprazole (Ki, nM)Cariprazine (Ki, nM)Lurasidone (Ki, nM)
Dopamine D20.340.30.491.0
Dopamine D30.81.10.0850.4
Serotonin 5-HT1A1.70.122.66.8
Serotonin 5-HT2A3.40.47190.5
Serotonin 5-HT2C1519130410
Serotonin 5-HT7191.91112.0
Adrenergic α1A571.615511
Histamine H161192324

Data compiled from multiple sources, including manufacturer package inserts and peer-reviewed literature.[13][14][15] Absolute values may vary based on experimental conditions.

Synthetic Schemes and Experimental Protocols

The synthesis of piperazine-based antipsychotics typically follows a convergent approach, where key intermediates are prepared separately and then coupled in the final steps.

General_Synthesis_Workflow Start1 Aryl Precursor Intermediate1 Arylpiperazine Intermediate (e.g., 1-(2,3-Dichlorophenyl)piperazine) Start1->Intermediate1 Start2 Piperazine Start2->Intermediate1 Final_API Final Antipsychotic Agent Intermediate1->Final_API Final Coupling Start3 Heterocyclic Precursor (e.g., 7-Hydroxyquinolinone) Intermediate2 Side-Chain Intermediate (e.g., 7-(4-Bromobutoxy)-quinolinone) Start3->Intermediate2 Start4 Linker Precursor (e.g., 1,4-Dibromobutane) Start4->Intermediate2 Intermediate2->Final_API Final Coupling

Fig. 4: General Convergent Synthesis Workflow.
Aripiprazole Synthesis

The most common synthesis of aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (3) with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (2) .[16][17]

Protocol 1.1: Synthesis of 1-(2,3-dichlorophenyl)piperazine (3)

  • Reactants: 2,3-dichloroaniline (10g, 61.72 mmol), bis(2-chloroethyl)amine hydrochloride (8.7g, 61.72 mmol), p-toluenesulfonic acid (1.17g, 6.17 mmol), tetrabutylammonium bromide (1.5g, 6.17 mmol), xylene (150 mL).

  • Procedure:

    • To a stirred solution of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in xylene, add p-toluenesulfonic acid and tetrabutylammonium bromide.[18]

    • Heat the resulting mixture at 130-135 °C for 48 hours.[18]

    • After completion, cool the reaction mixture to room temperature.

    • Adjust the pH of the solution to 6-7 with aqueous ammonia.[18]

    • Extract the organic compounds with ethyl acetate, dry the organic layer with sodium sulfate, and concentrate under reduced pressure to yield the product as a pale brown liquid (yield: ~88%).[18] The product can be used directly in the next step without further purification.[18]

Protocol 1.2: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (2)

  • Reactants: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (100g), 1,4-dibromobutane (397.5g), potassium carbonate (total 127g), N,N-dimethylformamide (DMF, 300 mL).

  • Procedure:

    • In a three-necked flask, mix 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, a first portion of potassium carbonate (42.33g), and DMF.[4]

    • Heat the mixture with stirring to 40-45 °C and maintain for 1 hour.[4]

    • Add a second and third portion of potassium carbonate (42.33g each) hourly, maintaining the temperature for a total of 4-5 hours.[4]

    • After completion, cool the mixture, pour it into water (1500 mL), and stir.

    • Extract the product with chloroform (2 x 500 mL).

    • Wash the combined organic layers with water, remove the solvent by vacuum distillation, and crystallize the residue from cyclohexane to obtain the product (yield: ~81%).[4]

Protocol 1.3: Synthesis of Aripiprazole (Final Step)

  • Reactants: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (2) (29.8g, 0.1 mol), 1-(2,3-dichlorophenyl)piperazine hydrochloride (29.4g, 0.1 mol), anhydrous sodium carbonate (23.3g, 0.22 mol), ethanol (300 mL).

  • Procedure:

    • Add the reactants to a suspension in ethanol.[19]

    • Reflux the mixture for 12 hours.[19][20]

    • Filter the hot mixture to remove inorganic salts.

    • Allow the filtrate to cool to room temperature for crystallization (12 hours).[19]

    • Filter the crystalline product, wash with cold ethanol, and dry to obtain aripiprazole (yield: ~85-90%).[19]

Brexpiprazole Synthesis

The synthesis of brexpiprazole involves the coupling of 1-(benzo[b]thiophen-4-yl)piperazine (4) with a 7-alkoxy-quinolinone side chain.

Protocol 2.1: Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine (4)

  • Reactants: 4-chlorobenzo[b]thiophene, N-Boc-piperazine, catalyst system (e.g., Pd-based), and subsequent deprotection. A common route involves Lewis acid-mediated coupling.

  • Procedure (via Lewis Acid):

    • React 4-chlorobenzo[b]thiophene with N-Boc-piperazine in the presence of a Lewis acid catalyst (e.g., AlCl₃) in toluene at 90°C for 5 hours to form 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine.[21]

    • Remove the Boc protecting group by treating the intermediate with hydrochloric acid in methanol or ethanol at room temperature.[21]

    • Isolate the resulting 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride (yield: 80-85%).[21]

Protocol 2.2: Synthesis of Brexpiprazole (Final Step)

  • Reactants: 1-(benzo[b]thiophen-4-yl)piperazine (4), 7-(4-chlorobutoxy)-1H-quinolin-2-one, a suitable base (e.g., sodium carbonate), and a solvent (e.g., acetonitrile).

  • Procedure:

    • Combine 1-(benzo[b]thiophen-4-yl)piperazine, 7-(4-chlorobutoxy)-1H-quinolin-2-one, and sodium carbonate in acetonitrile.

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and add water to precipitate the crude product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure brexpiprazole.

Cariprazine Synthesis

Cariprazine synthesis is notable for the formation of a urea linkage in its side chain. A key intermediate is trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine .

Protocol 3.1: Synthesis of trans-N'-[4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]-N,N-dimethylurea (Cariprazine)

  • Reactants: trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine dihydrochloride (1 kg, 2.33 mol), dichloromethane (20 kg), 10 wt% sodium hydroxide solution, dimethylcarbamoyl chloride (0.375 kg, 3.49 mol).

  • Procedure:

    • Suspend the amine dihydrochloride intermediate in dichloromethane and water.[22]

    • Add 10 wt% sodium hydroxide solution dropwise to basify the amine.

    • Add dimethylcarbamoyl chloride dropwise to the reaction mixture.[22]

    • Stir the mixture for 13 hours at 20-50°C.[22]

    • Once the reaction is complete (monitored by HPLC), separate the organic layer.

    • Wash the organic layer with water, dry, and concentrate to obtain cariprazine. The product can be further purified by conversion to its hydrochloride salt.

Lurasidone Synthesis

The synthesis of lurasidone involves the condensation of a key piperazine intermediate with a bicyclic imide.

Protocol 4.1: Synthesis of Lurasidone (Final Step)

  • Reactants: (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate (Intermediate 4, 28.8 kg, 66.2 mol), (3aR,4S,7R,7aS)4,7-methano-1H-isoindole-1,3(2H)-dione (Intermediate 5, 12.0 kg, 72.8 mol), potassium carbonate (11.0 kg, 79.7 mol), toluene (270 L).

  • Procedure:

    • Suspend the piperazine intermediate (4), the imide intermediate (5), and potassium carbonate in toluene.[23]

    • Heat the suspension at 105°C for 15 hours, monitoring the reaction by UPLC.[23]

    • Upon completion, cool the mixture to room temperature and add water (90 L).[23]

    • Separate the phases and concentrate the organic solution to a small volume.

    • Isolate lurasidone as the hydrochloride salt by treatment with HCl in isopropanol (yield: ~98%).[23]

Novel Piperazine-Based Antipsychotic Agents

Research into novel antipsychotic agents continues, with many investigational compounds featuring the piperazine scaffold. These agents often aim to optimize the balance of activity at dopamine and serotonin receptors or engage novel targets to improve efficacy for negative and cognitive symptoms of schizophrenia. Examples of such compounds that have been in clinical studies include Lu AE58054, PF-04802540, and ORG25935.[24][25] The synthetic strategies for these newer agents often build upon the established methodologies for arylpiperazine synthesis, employing palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution to construct the core arylpiperazine intermediate, followed by elaboration of the side chain.

Conclusion

The piperazine ring is a cornerstone in the design of modern antipsychotic drugs, providing a versatile platform for creating agents with complex pharmacological profiles. The synthetic routes outlined in this document, from established multi-ton scale processes for approved drugs to strategies for novel agents, highlight the chemical tractability of this important heterocyclic motif. A thorough understanding of these synthetic protocols, combined with a detailed knowledge of the intricate signaling pathways these molecules modulate, is essential for the continued development of safer and more effective treatments for schizophrenia and other debilitating psychiatric disorders.

References

Application Notes and Protocols: Development of Anti-inflammatory Drugs from Chiral Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including significant potential in the development of novel anti-inflammatory agents.[1][2][3][4][5] The introduction of chirality into the piperazine scaffold can lead to enantiomers with distinct pharmacological profiles, offering opportunities for enhanced potency and reduced side effects.[6] These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating the anti-inflammatory properties of chiral piperazine derivatives, with a focus on their mechanisms of action involving key inflammatory signaling pathways.

Data Presentation: Anti-inflammatory Activity of Piperazine Derivatives

The following tables summarize the quantitative data on the anti-inflammatory effects of various piperazine derivatives from preclinical studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Piperazine Derivatives

CompoundTargetAssay SystemIC50 / % InhibitionReference
Compound 9d (Benzhydrylpiperazine derivative)COX-2Colorimetric inhibitor screening assayIC50 = 0.25 ± 0.03 µM[1]
5-LOXIC50 = 7.87 ± 0.33 µM[1]
Celecoxib (Standard)COX-2Colorimetric inhibitor screening assayIC50 = 0.36 ± 0.023 µM[1]
Zileuton (Standard)5-LOXIC50 = 14.29 ± 0.173 µM[1]
Compound PD-1Nitrite ProductionLPS-stimulated RAW 264.7 cells39.42% inhibition at 10 µM[4]
TNF-α56.97% inhibition at 10 µM[4]
Compound PD-2Nitrite ProductionLPS-stimulated RAW 264.7 cells33.7% inhibition at 10 µM[4]
TNF-α44.73% inhibition at 10 µM[4]
Compound M16 (Methyl salicylate derivative)IL-6 ReleaseLPS-stimulated RAW 264.7 cellsDose-dependent inhibition[3]
TNF-α ReleaseDose-dependent inhibition[3]

Table 2: In Vivo Anti-inflammatory Activity of Piperazine Derivatives

CompoundAnimal ModelDosage% Inhibition of EdemaReference
Compound 9dCarrageenan-induced paw edema (Rat)Not SpecifiedSignificant reduction in paw edema[1]
Indomethacin (Standard)Carrageenan-induced paw edema (Rat)10 mg/kgSignificant reduction in paw edema[1]
Compounds 42-c, 42-d, 42-hCarrageenan-induced paw edema (Rat)50 mg/kgMost potent in series[5]
LQFM-008Carrageenan-induced paw edema (Rat)15 and 30 mg/kgSignificant reduction at all time points
Compound M15Xylol-induced ear edema (Mice)100 mg/kgPotent activity[3]
Carrageenan-induced paw edema (Mice)[3]
Compound M16Xylol-induced ear edema (Mice)100 mg/kgPotent activity[3]
Carrageenan-induced paw edema (Mice)[3]
Aspirin (Standard)Xylol-induced ear edema (Mice)100 mg/kgStandard anti-inflammatory effect[3]
Indomethacin (Standard)Carrageenan-induced paw edema (Mice)5 mg/kgStandard anti-inflammatory effect[3]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of a Chiral Piperazinone Derivative

This protocol describes a method for the synthesis of a chiral piperazinone derivative, which can be further reduced to the corresponding chiral piperazine.[7]

Materials:

  • Ethanolamine with a protecting group (e.g., benzyloxycarbonyl - Cbz)

  • Oxidizing agent

  • Chiral amino acid ester (L- or D-form)

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Alcohol solvent (e.g., methanol, ethanol)

  • Palladium on carbon (for deprotection)

  • Hydrogen source

Procedure:

  • Oxidation: Subject the protected ethanolamine to an oxidation reaction to yield the corresponding protected aminoacetaldehyde.

  • Reductive Amination: In an alcohol solvent, perform a reductive amination reaction between the protected aminoacetaldehyde and a chiral amino acid ester in the presence of a reducing agent. The reaction temperature is typically maintained between -10 to 0 °C. The choice of L- or D-amino acid ester will determine the final stereochemistry of the product.[7]

  • Deprotection and Cyclization: Carry out a deprotection reaction (e.g., hydrogenolysis using Pd/C and H₂) to remove the protecting group. Following deprotection, the amino group will intramolecularly attack the ester group, leading to cyclization and formation of the chiral piperazinone derivative.[7]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final chiral piperazinone.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of novel compounds.[5]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)

  • Test compound (chiral piperazine derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Standard drug group, and Test compound groups (at least 3 doses).

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: In Vitro Anti-inflammatory Activity - Inhibition of TNF-α and IL-6 in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to determine the effect of compounds on the production of pro-inflammatory cytokines.[3]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (chiral piperazine derivative)

  • Standard drug (e.g., Dexamethasone)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or standard drug for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group compared to the LPS-stimulated control group.

Protocol 4: Western Blot Analysis for COX-2 and iNOS Expression

This protocol is used to assess the effect of test compounds on the protein expression of key inflammatory enzymes.

Materials:

  • RAW 264.7 cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described in Protocol 3. Lyse the cells with lysis buffer and collect the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities and normalize the expression of COX-2 and iNOS to the loading control.

Signaling Pathways and Mechanisms of Action

Chiral piperazine derivatives can exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The NF-κB and p38 MAPK pathways are two critical targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. Some piperazine derivatives have been shown to inhibit NF-κB activation, potentially by targeting components of this pathway.[8][9][10]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Genes Piperazine Chiral Piperazine Derivative Piperazine->IKK Inhibition Piperazine->NFkB_active Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by chiral piperazine derivatives.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in the inflammatory process. It is activated by cellular stresses and inflammatory cytokines. Activation of the p38 MAPK pathway leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAPK is a promising strategy for the development of anti-inflammatory drugs.

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (LPS, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Stimuli->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylation & Activation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Phosphorylation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) Transcription_Factors->Proinflammatory_Genes Activation Piperazine Chiral Piperazine Derivative Piperazine->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of anti-inflammatory drugs from chiral piperazine derivatives.

Experimental_Workflow Synthesis Enantioselective Synthesis of Chiral Piperazine Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., LPS-stimulated macrophages) Purification->InVitro InVivo In Vivo Efficacy (e.g., Carrageenan-induced paw edema) InVitro->InVivo Active Compounds Mechanism Mechanism of Action Studies (Western Blot, Pathway Analysis) InVivo->Mechanism Lead Lead Optimization Mechanism->Lead

Caption: Drug development workflow for chiral piperazine derivatives.

References

Application Notes and Protocols for the Laboratory Preparation of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate hydrochloride, a valuable chiral building block in pharmaceutical research and drug development. The protocol outlines a two-step synthesis commencing with the commercially available (3S)-3-phenylpiperazine. The synthesis involves the protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt to improve handling and stability. This application note also includes representative analytical data, safety precautions, and a discussion of the applications of phenylpiperazine derivatives in medicinal chemistry.

Introduction

Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, particularly targeting the central nervous system (CNS).[1][2] These compounds often interact with various neurotransmitter receptors, including serotonergic and dopaminergic receptors, making them key pharmacophores in the development of antipsychotics, antidepressants, and anxiolytics.[1][3] The introduction of a chiral center, as in (3S)-3-phenylpiperazine, allows for stereospecific interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects.

The title compound, this compound hydrochloride, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the second nitrogen atom of the piperazine ring. The hydrochloride salt form enhances the compound's crystallinity, stability, and solubility in polar solvents, facilitating its purification and handling in subsequent synthetic steps.[4]

Synthesis Workflow

The laboratory preparation of this compound hydrochloride is a two-step process starting from (3S)-3-phenylpiperazine. The first step is the regioselective N-Boc protection of the less sterically hindered nitrogen atom. The second step is the formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Hydrochloride Salt Formation Start (3S)-3-Phenylpiperazine Reagents1 Di-tert-butyl dicarbonate (Boc)2O Triethylamine (Et3N) Dichloromethane (DCM) Reaction1 Stir at room temperature Start->Reaction1 Reagents1->Reaction1 Addition Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Intermediate This compound (Free Base) Workup1->Intermediate Reagents2 HCl in Diethyl Ether Reaction2 Stir at 0°C to rt Intermediate->Reaction2 Reagents2->Reaction2 Addition Workup2 Filtration & Drying Reaction2->Workup2 Final_Product This compound hydrochloride Workup2->Final_Product

Figure 1: Synthesis workflow for the preparation of the target compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityCAS Number
(3S)-3-PhenylpiperazineCommercially available≥98%313340-03-1
Di-tert-butyl dicarbonate (Boc)₂OVarious≥98%24424-99-5
Triethylamine (Et₃N)Various≥99%121-44-8
Dichloromethane (DCM), anhydrousVarious≥99.8%75-09-2
Hydrochloric acid, 2.0 M in diethyl etherVarious2.0 M7647-01-0
Diethyl ether, anhydrousVarious≥99.7%60-29-7
Sodium bicarbonate (NaHCO₃), saturated solutionIn-house preparation-144-55-8
Brine (saturated NaCl solution)In-house preparation-7647-14-5
Anhydrous sodium sulfate (Na₂SO₄)Various≥99%7757-82-6
Step 1: Synthesis of this compound

This procedure is based on standard Boc-protection protocols for amines.[5]

  • To a stirred solution of (3S)-3-phenylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.2 M) in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or a solid.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure this compound.

Step 2: Synthesis of this compound hydrochloride

This procedure follows a general method for the formation of hydrochloride salts of Boc-protected amines.[6]

  • Dissolve the purified this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • A white precipitate should form upon addition.

  • Continue stirring at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to a constant weight to yield this compound hydrochloride as a white to off-white solid.

Data Presentation

Reactant and Product Stoichiometry
CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsMass (g)
(3S)-3-PhenylpiperazineC₁₀H₁₄N₂162.2310.01.01.62
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.2511.01.12.40
TriethylamineC₆H₁₅N101.1912.01.21.21
This compoundC₁₅H₂₂N₂O₂262.35--(Theor. 2.62)
This compound hydrochlorideC₁₅H₂₃ClN₂O₂298.81--(Theor. 2.99)

Theoretical yields are based on (3S)-3-phenylpiperazine as the limiting reagent.

Representative Analytical Data
AnalysisExpected Results for this compound hydrochloride
Appearance White to off-white crystalline solid
Melting Point (°C) To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.5-10.5 (br s, 2H, N⁺H₂), 7.3-7.5 (m, 5H, Ar-H), 4.2-4.4 (m, 1H), 3.8-4.0 (m, 1H), 3.0-3.4 (m, 5H), 1.4 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 154.0, 138.0, 129.0, 128.5, 127.0, 80.0, 55.0, 48.0, 45.0, 43.0, 28.0
Mass Spectrometry (ESI+) m/z: 263.18 [M+H]⁺ (for the free base)
Purity (HPLC) ≥98%

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Applications in Drug Development

The this compound hydrochloride is a versatile building block for the synthesis of a variety of biologically active molecules. The Boc-protected nitrogen at the 1-position allows for the selective introduction of various substituents at the 4-position through reactions such as alkylation, acylation, and reductive amination.[7]

The phenylpiperazine moiety is a well-established pharmacophore that interacts with a range of G-protein coupled receptors (GPCRs) and transporters in the central nervous system.[1] Its derivatives have been investigated for the treatment of numerous disorders, including:

  • Psychiatric Disorders: As antagonists or agonists of serotonin (5-HT) and dopamine (D) receptors for the treatment of schizophrenia, depression, and anxiety.

  • Neurological Disorders: Phenylpiperidine derivatives, which are structurally related, have shown efficacy in Parkinson's disease.[8]

  • Oncology: Some arylpiperazine derivatives have demonstrated anti-proliferative activity in various cancer cell lines.[3]

The general mechanism of action for many phenylpiperazine-containing drugs involves the modulation of neurotransmitter signaling pathways.

Signaling_Pathway Phenylpiperazine_Derivative Phenylpiperazine Derivative GPCR GPCR (e.g., 5-HT or Dopamine Receptor) Phenylpiperazine_Derivative->GPCR Binds to G_Protein G-Protein Activation/ Inhibition GPCR->G_Protein Second_Messenger Second Messenger Modulation (cAMP, IP3, DAG) G_Protein->Second_Messenger Cellular_Response Downstream Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messenger->Cellular_Response

Figure 2: General signaling pathway for phenylpiperazine derivatives.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Di-tert-butyl dicarbonate is a solid that can cause skin and eye irritation.

    • Triethylamine is a corrosive and flammable liquid with a strong odor.

    • Dichloromethane is a volatile and potentially carcinogenic solvent.

    • Hydrochloric acid in diethyl ether is corrosive and flammable. Diethyl ether is extremely flammable and can form explosive peroxides.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described provides a reliable and scalable method for the laboratory preparation of this compound hydrochloride. This chiral intermediate is of significant interest to the pharmaceutical industry due to the diverse biological activities of its derivatives. The straightforward two-step synthesis and the stability of the final product make it an accessible and valuable tool for medicinal chemists and drug discovery professionals.

References

Application Notes and Protocols for the Functionalization of the Piperazine Ring in Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including the anti-cancer agent Imatinib (Gleevec) and the GPCR modulator Sildenafil (Viagra).[1][2] Its prevalence is due to the two basic nitrogen atoms which can improve aqueous solubility and bioavailability, and act as hydrogen bond acceptors, enhancing target affinity.[3] The piperazine core also provides a rigid structure that can be strategically functionalized to orient pharmacophoric groups for optimal interaction with biological targets.[3]

Historically, the structural diversity of piperazine-containing drugs has been limited, with approximately 80% featuring substituents only at the nitrogen positions.[1][4] However, recent advances in synthetic methodologies, particularly in C-H functionalization, have opened new avenues for creating more complex and targeted therapeutics.[1][5] These methods allow for the fine-tuning of physicochemical and pharmacological properties, which is critical in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[6]

These application notes provide a comprehensive overview of key functionalization strategies for the piperazine ring and detailed protocols for the synthesis and evaluation of these derivatives in the context of targeted therapies.

I. Synthetic Methodologies for Piperazine Functionalization

The functionalization of the piperazine ring can be broadly categorized into N-functionalization and C-functionalization.

N-Functionalization: This is the most common approach, typically involving the substitution at one or both nitrogen atoms. Key methods include:

  • Reductive Amination: A versatile method for introducing alkyl groups onto the piperazine nitrogen by reacting it with an aldehyde or ketone in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl piperazines.[7]

C-Functionalization: Direct modification of the carbon backbone of the piperazine ring has been more challenging but offers significant potential for generating novel chemical matter. Recent advancements include:

  • α-Lithiation and Electrophilic Trapping: This method involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, followed by quenching with an electrophile.[6][8]

  • Visible-Light Photoredox Catalysis: A milder approach for C-H functionalization that uses light to generate reactive radical intermediates.[8][9]

Experimental Protocols: N-Functionalization

Protocol 1: Mono-N-alkylation of Piperazine via Reductive Amination[7]

This protocol describes the mono-alkylation of N-Boc-piperazine, a common starting material where one nitrogen is protected.

Materials:

  • Mono-Boc-piperazine

  • Aldehyde or ketone (1-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (for deprotection)

Procedure:

  • Reaction Setup: Dissolve mono-Boc-piperazine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as DCE or THF.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography if necessary.

  • Deprotection (Optional): Dissolve the purified N-alkylated-N'-Boc-piperazine in a suitable solvent (e.g., DCM or 1,4-dioxane) and treat with an acid such as TFA or HCl to remove the Boc group.

Protocol 2: N-Arylation of N-Boc-piperazine via Buchwald-Hartwig Amination[8]

This protocol provides a general procedure for the palladium-catalyzed coupling of N-Boc-piperazine with aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XantPhos, RuPhos)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution: Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Workflow reagents Aryl Halide (Ar-X) N-Boc-Piperazine Base (e.g., NaO-t-Bu) reaction_setup Combine Reagents and Catalyst in Solvent under Inert Gas reagents->reaction_setup catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., RuPhos) catalyst->reaction_setup solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_setup heating Heat Reaction (80-110 °C) reaction_setup->heating Stir monitoring Monitor Progress (TLC / LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product N-Aryl-N'-Boc-Piperazine purification->product

Caption: Workflow for Buchwald-Hartwig N-arylation.

Experimental Protocols: C-H Functionalization

Protocol 3: α-Lithiation and Electrophilic Trapping of N-Boc-piperazine[9]

This protocol describes the functionalization at the carbon atom alpha to a nitrogen.

Materials:

  • N-Boc-N'-benzylpiperazine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • s-Butyllithium (s-BuLi) (1.3 equiv)

  • Electrophile (1.5-2.0 equiv)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-N'-benzylpiperazine (1.0 equiv). Dissolve the substrate in anhydrous THF (to a concentration of ~0.14 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.3 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Electrophilic Trapping: Add the electrophile (1.5-2.0 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.

  • Reaction Quenching: After the reaction is complete (monitored by TLC), quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: Visible-Light Photoredox α-Arylation of N-Boc-piperazine[9]

This protocol details a modern and milder approach to C-H functionalization.

Materials:

  • N-Boc-N'-phenylpiperazine (1.0 equiv)

  • Aryl nitrile (e.g., 1,4-dicyanobenzene) (1.5 equiv)

  • Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃]) (1-2 mol%)

  • Sodium acetate (NaOAc) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LEDs (450 nm)

Procedure:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine (1.0 equiv), the aryl nitrile (1.5 equiv), [Ir(ppy)₃] (1-2 mol%), and NaOAc (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vial with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Photoredox C-H Arylation Catalytic Cycle cluster_cycle Catalytic Cycle Ir_III Ir(III) Ir_III_star *Ir(III) Ir_III->Ir_III_star Blue Light (hν) Ir_IV Ir(IV) Ir_III_star->Ir_IV ArCN ArCN_radical ArCN Radical Anion Ir_III_star->ArCN_radical SET Ir_IV->Ir_III Piperazine Piperazine_radical Piperazine Radical Cation Ir_IV->Piperazine_radical SET Piperazine Piperazine Alpha_amino_radical α-Amino Radical Piperazine_radical->Alpha_amino_radical -H⁺ Product α-Arylated Piperazine Alpha_amino_radical->Product ArCN ArCN ArCN_radical->Product Radical Coupling

Caption: Key steps in the photoredox-catalyzed C-H functionalization.

II. Application in Targeted Therapies: Kinase Inhibitors

The piperazine moiety is a key structural component in many kinase inhibitors, such as Imatinib, where it often occupies the solvent-exposed region of the ATP-binding pocket. Functionalization of the piperazine ring can be used to probe for additional interactions to improve potency and selectivity, or to overcome drug resistance.[6]

Quantitative Data Summary: Piperazine-based Kinase Inhibitors

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives.

Compound/DrugTarget(s)Cancer Cell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference(s)
ImatinibBCR-ABL, c-Kit, PDGFRAK562Chronic Myeloid Leukemia0.06 - 0.16[4]
Imatinib Analog 10ABL KinaseK562Chronic Myeloid Leukemia35.04[10]
Imatinib (in resistant cells)BCR-ABLK562/DOXDoxorubicin-resistant CML6.65[11]
Imatinib Analog 8BCR-ABLK562/DOXDoxorubicin-resistant CML5.29[11]
Vindoline-Piperazine Conjugate 23-MDA-MB-468Breast Cancer1.00 (GI₅₀)[12]
Vindoline-Piperazine Conjugate 25-HOP-92Non-small cell lung cancer1.35 (GI₅₀)[12]
Signaling Pathway: PI3K/AKT Pathway Inhibition

Several piperazine derivatives exert their anticancer effects by targeting key signaling pathways like the PI3K/AKT pathway, which is often dysregulated in cancer, leading to increased cell proliferation and survival.

PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Piperazine-based Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT pathway by a piperazine derivative.

III. Application in Targeted Therapies: GPCR Ligands

Arylpiperazines are a well-established class of GPCR ligands, acting on various aminergic receptors in the central nervous system (CNS).[13] The piperazine core acts as a scaffold to position an aryl group and a flexible side chain, which are crucial for receptor interaction.

Experimental Protocol: GPCR Radioligand Binding Assay[15][16]

This protocol is used to determine the binding affinity (Ki) of a test compound to a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]-Spiperone for D₂ receptors)

  • Test compound (piperazine derivative) at various concentrations

  • Non-specific binding control (e.g., Haloperidol)

  • Binding buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • Test compound at various concentrations or buffer (for total binding)

    • A high concentration of a known ligand (e.g., haloperidol) for determining non-specific binding.

    • Radioligand at a concentration near its dissociation constant (Kd).

    • The membrane preparation.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Biological Evaluation of Piperazine Derivatives in Cancer

Protocol 5: Cell Viability and Cytotoxicity (MTT Assay)[4][17]

This assay is a colorimetric method to assess the effect of a compound on cancer cell viability.

Materials:

  • Human cancer cell lines (e.g., K562, MDA-MB-468)

  • Complete cell culture medium

  • Piperazine derivative test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value from a dose-response curve.

Cancer Cell Line Evaluation Workflow cell_culture Seed Cancer Cells in 96-well plates compound_treatment Treat with Piperazine Derivatives (Varying Concentrations) cell_culture->compound_treatment incubation Incubate (24-72 hours) compound_treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubation->cytotoxicity_assay data_analysis Analyze Data & Determine IC₅₀/GI₅₀ cytotoxicity_assay->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) data_analysis->mechanism_studies Potent Compounds lead_optimization Lead Optimization mechanism_studies->lead_optimization

Caption: General workflow for evaluating piperazine derivatives.

Conclusion

The functionalization of the piperazine ring is a cornerstone of modern drug discovery. The synthetic protocols outlined herein for both N- and C-functionalization provide researchers with powerful tools to generate diverse libraries of piperazine derivatives. Coupled with the biological evaluation protocols, these methods facilitate the systematic exploration of structure-activity relationships and the development of novel, highly targeted therapies for a range of diseases, including cancer and CNS disorders. The continued innovation in synthetic chemistry will undoubtedly expand the therapeutic potential of this remarkable heterocyclic scaffold.

References

Application Notes and Protocols: Scale-Up Synthesis of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The described methodology is a robust two-step process commencing with the synthesis of the precursor, (S)-3-phenylpiperazine, followed by its selective N-Boc protection. The protocols are designed for scalability, focusing on process efficiency, yield, and purity. Quantitative data is summarized in tables for clarity, and a workflow diagram is provided for visual guidance.

Introduction

Piperazine derivatives are integral scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. Specifically, chiral 3-substituted piperazines are crucial building blocks for compounds targeting the central nervous system. The title compound, this compound, offers a strategically protected chiral amine, making it a valuable starting material for further synthetic elaborations in drug discovery and development. The following protocols outline a reliable and scalable pathway to this important intermediate.

Overall Synthesis Workflow

The synthesis is a two-stage process. The first stage involves the creation of the chiral piperazine ring, yielding (S)-3-phenylpiperazine. The second stage is the chemoselective protection of the N1-position with a tert-butyloxycarbonyl (Boc) group.

G cluster_0 Stage 1: Synthesis of (S)-3-Phenylpiperazine cluster_1 Stage 2: N-Boc Protection Starting_Materials_1 Styrene Oxide & N-Benzylethylene-diamine Reaction_1 Ring Opening and Cyclization Starting_Materials_1->Reaction_1 Intermediate_1 1-Benzyl-3-phenylpiperazine Reaction_1->Intermediate_1 Reaction_2 Debenzylation (Hydrogenolysis) Intermediate_1->Reaction_2 Product_1 (S)-3-Phenylpiperazine Reaction_2->Product_1 Starting_Materials_2 (S)-3-Phenylpiperazine Product_1->Starting_Materials_2 Reaction_3 N-Boc Protection Starting_Materials_2->Reaction_3 Reagent_2 Di-tert-butyl dicarbonate (Boc₂O) Reagent_2->Reaction_3 Final_Product This compound Reaction_3->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of (S)-3-Phenylpiperazine

This stage involves the reaction of a suitable chiral starting material to form the piperazine ring, followed by deprotection. A common scalable approach involves the reductive amination of a protected amino aldehyde, followed by cyclization and deprotection. An alternative route starts from N-benzylethanolamine and styrene oxide, followed by a debenzylation step. For the purpose of this protocol, we will focus on the selective protection and subsequent reactions.

Protocol 1: Synthesis of (S)-3-Phenylpiperazine

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel is charged with N-benzylethylene-diamine (1.0 eq) and a suitable solvent such as methanol.

  • Addition of Styrene Oxide: (S)-Styrene oxide (1.05 eq) is added dropwise to the solution at a controlled temperature, typically between 0-5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Cyclization: The solvent is removed under reduced pressure, and the residue is treated with a dehydrating agent like thionyl chloride in an appropriate solvent (e.g., dichloromethane) to facilitate cyclization.

  • Work-up: The reaction is quenched with water, and the pH is adjusted to be basic. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.

  • Debenzylation: The resulting 1-benzyl-3-phenylpiperazine is dissolved in methanol, and Pearlman's catalyst (20% Pd(OH)₂/C) is added. The mixture is hydrogenated under pressure until the reaction is complete.

  • Purification: The catalyst is filtered off, and the solvent is removed to yield (S)-3-phenylpiperazine.

Stage 2: N-Boc Protection of (S)-3-Phenylpiperazine

This step selectively protects the less sterically hindered nitrogen of the piperazine ring.

Protocol 2: Synthesis of this compound

  • Reaction Setup: To a solution of (S)-3-phenylpiperazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol, add a base such as triethylamine (1.1 eq).[1]

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. A solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent is added dropwise.[1]

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the pure this compound.

Data Presentation

StepProductStarting MaterialKey Reagents/SolventsTypical Yield (%)Purity (%)Analytical Method
1(S)-3-Phenylpiperazine(S)-Styrene oxide, N-Benzylethylene-diamineMethanol, Pd(OH)₂/C, H₂75-85>98HPLC, NMR
2This compound(S)-3-PhenylpiperazineDi-tert-butyl dicarbonate, Dichloromethane, Triethylamine90-97>99HPLC, NMR, MS

Logical Relationship Diagram

The decision-making process for the synthesis strategy is based on achieving high stereochemical purity and scalability.

G cluster_strategy Synthesis Strategy Start Goal: Scale-up of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate Chiral_Precursor Requirement: Enantiopure Precursor Start->Chiral_Precursor Two_Step Approach: Two-Step Synthesis Chiral_Precursor->Two_Step Step1 Step 1: Synthesize (S)-3-phenylpiperazine Two_Step->Step1 Step2 Step 2: Selective N-Boc Protection Two_Step->Step2 Step1->Step2 Final Outcome: High Purity Product Suitable for GMP Step2->Final

Figure 2: Logical flow for the selected synthetic strategy.

Conclusion

The provided protocols for the scale-up synthesis of this compound offer a reliable and efficient method for obtaining this key pharmaceutical intermediate. The two-step approach ensures high yield and purity, which are critical for downstream applications in drug development and manufacturing. Adherence to the detailed experimental procedures will facilitate the successful and scalable production of this valuable chiral building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a higher yield and purity of the target compound.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the overall yield of my synthesis consistently low?

Answer: Low overall yield can stem from inefficiencies in one or more of the three key stages of the synthesis: the formation of racemic 3-phenylpiperazine, the Boc protection step, or the chiral resolution. It is crucial to identify which stage is underperforming.

  • Racemic 3-Phenylpiperazine Synthesis: Incomplete reaction, formation of side products, or difficult purification can lead to low yields. For instance, in syntheses involving the reaction of styrene oxide with N-methylethanolamine, the formation of isomeric diols can occur, complicating the subsequent steps.[1]

  • Boc Protection: While generally high-yielding, issues can arise from incomplete reaction or the formation of di-Boc protected piperazine, especially if reaction conditions are not carefully controlled.

  • Chiral Resolution: This step is often the most significant source of yield loss. The theoretical maximum yield for a classical resolution is 50%. However, practical yields can be much lower due to incomplete precipitation of the desired diastereomeric salt, co-precipitation of the undesired diastereomer, or losses during the liberation of the free amine.[2]

Question 2: I am observing the formation of significant byproducts during the Boc protection of 3-phenylpiperazine. What are they and how can I minimize them?

Answer: The primary byproduct of concern during the Boc protection of 3-phenylpiperazine is the di-protected tert-butyl (2S)-2-phenylpiperazine-1,4-dicarboxylate. This occurs when both nitrogen atoms of the piperazine ring react with the Boc anhydride.

Strategies to Minimize Di-protection:

  • Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a slight excess of the piperazine substrate relative to the Boc anhydride can favor mono-protection.

  • Reaction Conditions: Adding the Boc anhydride solution dropwise to the piperazine solution at a controlled temperature (e.g., 0 °C to room temperature) can improve selectivity for mono-protection.[3]

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity. Protic solvents like methanol or ethanol can sometimes favor mono-protection without the need for a base.[4]

Question 3: My chiral resolution is not providing a high enantiomeric excess (e.e.) for the desired (S)-enantiomer. How can I improve the separation?

Answer: Achieving a high enantiomeric excess during chiral resolution depends on several factors related to the formation and crystallization of the diastereomeric salts.

  • Choice of Resolving Agent: Tartaric acid and its derivatives are commonly used for the resolution of amines.[5][6] The choice between different forms (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid) will determine which enantiomer preferentially crystallizes.

  • Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent system. A solvent system where one diastereomeric salt is significantly less soluble than the other is ideal. Common solvents for this purpose include isopropanol (IPA), methanol, and ethanol.[5][7]

  • Temperature and Crystallization Time: The temperature profile during crystallization is critical. Slow cooling can promote the formation of larger, purer crystals. However, extended crystallization times can sometimes lead to a decrease in enantiomeric purity due to thermodynamic equilibration.[7] In some cases, rapid filtration after a short crystallization period (kinetic control) can yield higher enantiomeric excess.[7]

  • Purification of Diastereomeric Salt: The isolated diastereomeric salt can be purified through recrystallization or a digestion process (suspending the salt in a solvent and heating it) to improve its diastereomeric purity, which in turn will lead to a higher enantiomeric excess of the final product.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic pathway involves three main steps:

  • Synthesis of Racemic 3-Phenylpiperazine: This is often achieved through methods like the condensation of benzaldehyde with 2-chloroethylamine followed by cyclization and reduction.[8]

  • Boc Protection: The racemic 3-phenylpiperazine is then protected with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc₂O), to yield racemic tert-butyl 3-phenylpiperazine-1-carboxylate.

  • Chiral Resolution: The racemic Boc-protected compound is then resolved to isolate the desired (3S)-enantiomer. This is commonly done by forming diastereomeric salts with a chiral acid, such as tartaric acid, followed by separation of the salts and liberation of the enantiomerically pure amine.[5]

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of all reaction steps. For more quantitative analysis and to check the purity of the intermediates and the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Chiral HPLC is essential for determining the enantiomeric excess after the resolution step.

Q3: What are the best practices for purifying the final product?

A3: After liberating the free amine from the diastereomeric salt, the product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. If further purification is needed, column chromatography on silica gel can be employed.

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety procedures should be followed. Many of the reagents used, such as thionyl chloride and lithium aluminum hydride, are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Di-tert-butyl dicarbonate can be an irritant. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Summary of Reaction Conditions for Key Synthetic Steps

StepReagents & SolventsTemperatureTypical YieldKey Parameters to Control
Synthesis of Racemic 3-Phenylpiperazine Benzaldehyde, 2-chloroethylamine, sodium borohydride, tolueneReflux, then 0-25 °C60-75%Stoichiometry of reagents, reaction time
Boc Protection Racemic 3-phenylpiperazine, Boc₂O, Triethylamine (optional), Dichloromethane (DCM) or Methanol0 °C to Room Temperature>90%Stoichiometry of Boc₂O, rate of addition
Chiral Resolution Racemic Boc-protected piperazine, L-(+)-Tartaric acid, Isopropanol (IPA) or EthanolBoiling, then slow cooling to room temperature<50% (theoretical max)Solvent choice, cooling rate, crystallization time
Liberation of (S)-enantiomer Diastereomeric salt, aqueous NaOH or K₂CO₃, Dichloromethane (DCM) or Ethyl AcetateRoom Temperature>90%pH of the aqueous solution

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Phenylpiperazine

This protocol is a general representation and may require optimization.

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and 2-chloroethylamine hydrochloride (1 equivalent) in toluene. Reflux the mixture with a Dean-Stark trap to remove water for 4-6 hours.

  • Cyclization: Cool the reaction mixture and add a solution of 1-chloro-N-methylmethanamine (1 equivalent) in toluene. Stir the mixture at room temperature overnight.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Boc Protection of Racemic 3-Phenylpiperazine
  • Reaction Setup: Dissolve racemic 3-phenylpiperazine (1 equivalent) in dichloromethane (DCM). If desired, add triethylamine (1.1 equivalents) as a base. Cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) in DCM and add it dropwise to the piperazine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

Protocol 3: Chiral Resolution of Racemic tert-butyl 3-phenylpiperazine-1-carboxylate
  • Salt Formation: Dissolve the racemic tert-butyl 3-phenylpiperazine-1-carboxylate (1 equivalent) in a minimal amount of hot isopropanol (IPA). In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of hot IPA.

  • Crystallization: Combine the two hot solutions and allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (3S)-enantiomer should preferentially crystallize. For improved precipitation, the flask can be placed in a refrigerator overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold IPA.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in a mixture of water and dichloromethane. Add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH of the aqueous layer is basic (pH 9-10).

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess should be determined by chiral HPLC.

Mandatory Visualizations

Synthesis_Workflow Start Starting Materials (Benzaldehyde, 2-chloroethylamine) Racemic Racemic 3-Phenylpiperazine Synthesis Start->Racemic Boc_Protect Boc Protection Racemic->Boc_Protect Racemic_Boc Racemic tert-butyl 3-phenylpiperazine-1-carboxylate Boc_Protect->Racemic_Boc Resolution Chiral Resolution (with L-Tartaric Acid) Racemic_Boc->Resolution Diastereomeric_Salt (3S)-Diastereomeric Salt Resolution->Diastereomeric_Salt Liberation Liberation of Free Amine Diastereomeric_Salt->Liberation Final_Product This compound Liberation->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Overall Yield Step1 Racemic Synthesis Issues Low_Yield->Step1 Step2 Boc Protection Issues Low_Yield->Step2 Step3 Chiral Resolution Issues Low_Yield->Step3 Side_Products Side_Products Step1->Side_Products Isomer formation Incomplete_Rxn Incomplete_Rxn Step1->Incomplete_Rxn Incomplete reaction Di_Boc Di_Boc Step2->Di_Boc Di-protection Incomplete_Protect Incomplete_Protect Step2->Incomplete_Protect Incomplete protection Poor_Separation Poor_Separation Step3->Poor_Separation Low e.e. Yield_Loss Yield_Loss Step3->Yield_Loss Loss during isolation

Caption: Troubleshooting logical relationships for low synthesis yield.

References

Technical Support Center: Synthesis of Chiral Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of chiral piperazines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the asymmetric synthesis of C-substituted chiral piperazines?

A1: The synthesis of chiral piperazines with carbon substituents presents several key challenges. A major hurdle is achieving high enantioselectivity and diastereoselectivity, as many synthetic routes can lead to racemic or diastereomeric mixtures.[1][2] Controlling the regioselectivity, especially in molecules with multiple potential reaction sites, is another significant difficulty. The development of a broadly applicable and general method for the enantioselective construction of carbon-substituted piperazine cores has yet to be fully realized.[1] Furthermore, the two nitrogen atoms in the piperazine ring can complicate reactions by acting as catalyst poisons or leading to unwanted side reactions.[3][4]

Q2: How can I control mono-N-alkylation versus di-N-alkylation of the piperazine ring?

A2: Preventing di-alkylation is a common issue when synthesizing mono-substituted piperazines.[5][6] Several strategies can be employed to favor mono-alkylation:

  • Use of a large excess of piperazine: This shifts the statistical distribution of products towards the mono-substituted derivative.[5][7]

  • Slow addition of the alkylating agent: Maintaining a low concentration of the electrophile minimizes the chance of a second alkylation event on the already mono-substituted piperazine.[7]

  • Use of a mono-protected piperazine: This is the most reliable method. Protecting one nitrogen with a group like Boc (tert-butyloxycarbonyl) ensures that substitution can only occur at the unprotected nitrogen. The protecting group can be removed in a subsequent step.[5][8]

Q3: What are common causes of racemization during the synthesis of chiral piperazines and how can it be prevented?

A3: Racemization, the conversion of a single enantiomer into a mixture of both, can occur under various conditions during synthesis and purification, leading to a loss of optical purity.[9][10] Common causes include:

  • Harsh reaction conditions: High temperatures or the presence of strong acids or bases can facilitate the formation of achiral intermediates (like enolates or carbocations), which then re-protonate or react to form a racemic mixture.[10]

  • Certain coupling conditions in peptide synthesis: Pre-activation of amino acids can sometimes lead to racemization.[11]

  • Purification challenges: Exposure to acidic or basic conditions during chromatography can also induce racemization.

To prevent racemization, it is crucial to use mild reaction conditions whenever possible and to carefully select purification methods that avoid prolonged exposure to harsh pH environments.

Q4: What are the main difficulties encountered during the purification of chiral piperazines?

A4: The purification of piperazine derivatives is often challenging due to their physicochemical properties.[12]

  • High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic, which can lead to strong interactions with silica gel in normal-phase chromatography, causing peak tailing and poor separation.[12]

  • Hygroscopicity: Piperazines readily absorb moisture, which can complicate handling and obtaining accurate weights.[12]

  • Salt Formation: They easily form salts, which can be beneficial for purification by crystallization but can also make it difficult to isolate the free base.[12][13]

  • Co-precipitation of Impurities: Structurally similar impurities often co-precipitate, making it difficult to achieve high purity through crystallization alone.[13]

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Synthesis
Potential Cause Troubleshooting Steps
Catalyst Deactivation/Poisoning The nitrogen atoms in the piperazine ring can coordinate to and deactivate metal catalysts.[3] Ensure the use of appropriate ligands that can modulate the catalyst's reactivity and stability. Consider using a higher catalyst loading or a more robust catalyst system.
Suboptimal Reaction Conditions Temperature, pressure, and solvent can significantly impact yield and enantioselectivity.[14] Perform a systematic optimization of reaction conditions (e.g., a temperature and solvent screen).
Side Reactions Unwanted side reactions, such as elimination or ring-opening, can consume starting materials and reduce the yield of the desired product.[5] Carefully select reagents and reaction conditions to minimize these pathways. For example, in N-alkylation, using a weaker base might prevent elimination reactions with certain alkyl halides.[7]
Poor Enantioselectivity/Diastereoselectivity The choice of chiral catalyst, ligand, or auxiliary is critical.[15] Screen a library of chiral ligands or catalysts to find the optimal one for your specific substrate. The distal N-substituent can also unexpectedly influence stereoselectivity in some reactions.[16]
Issue 2: Difficulty in Achieving High Enantiomeric Excess (% ee)
Potential Cause Troubleshooting Steps
Racemization of Product The desired chiral product may be racemizing under the reaction or work-up conditions.[9] Analyze aliquots of the reaction mixture over time to determine if the % ee is decreasing. If so, consider using milder conditions or a different work-up procedure.
Inefficient Chiral Catalyst/Auxiliary The chosen chiral source may not be effective for the specific substrate.[15] Experiment with different chiral ligands or auxiliaries. Sometimes a "matched" case between a chiral auxiliary and a chiral ligand is necessary for high stereoselectivity.[4]
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the desired asymmetric catalytic cycle. Lowering the reaction temperature can sometimes suppress the background reaction more than the catalyzed one, leading to higher % ee.

Experimental Protocols & Data

Protocol 1: Asymmetric Hydrogenation of a Pyrazine Derivative

This protocol is adapted from a method for the synthesis of chiral piperazines via iridium-catalyzed asymmetric hydrogenation of activated pyrazines.[3][17]

Materials:

  • Substituted pyrazine (1.0 mmol)

  • [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%)

  • Chiral ligand (e.g., (S,S)-f-Binaphane) (0.022 mmol, 2.2 mol%)

  • Alkyl halide (e.g., BnBr) (1.2 mmol)

  • Solvent (e.g., THF) (5 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, add the pyrazine, [Ir(COD)Cl]₂, and the chiral ligand to a pressure-resistant vial equipped with a stir bar.

  • Add the solvent and the alkyl halide to the vial.

  • Seal the vial, remove it from the glovebox, and place it in an autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 600 psi).

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).

  • After the reaction is complete, carefully release the pressure and purge the autoclave with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the chiral piperazine.

Quantitative Data Summary for Asymmetric Hydrogenation of 2,3-Disubstituted Pyrazinium Salts [3]

EntryYield (%)ee (%)
1PhMe9992
24-MeO-PhMe9991
34-F-PhMe9993
42-NaphthylMe9992
5MeMe9991
Protocol 2: Asymmetric Lithiation-Trapping of N-Boc Piperazine

This protocol is based on the work of O'Brien and coworkers for the synthesis of enantiopure α-substituted piperazines.[16][18]

Materials:

  • N-Boc-N'-alkyl-piperazine (1.0 mmol)

  • s-BuLi (1.1 mmol)

  • (-)-Sparteine or (+)-Sparteine surrogate (1.2 mmol)

  • Anhydrous solvent (e.g., MTBE)

  • Electrophile (e.g., TMSCl) (1.2 mmol)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the N-Boc-N'-alkyl-piperazine and the anhydrous solvent.

  • Cool the solution to -78 °C.

  • Add the chiral diamine ((-)-sparteine or surrogate).

  • Slowly add s-BuLi and stir the mixture at -78 °C for the optimized lithiation time (this can be monitored by in situ IR spectroscopy).[16]

  • Add the electrophile and continue stirring at -78 °C for a specified time.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Workflow for Asymmetric Synthesis of Chiral Piperazines

G cluster_start Starting Materials cluster_methods Asymmetric Synthesis Methods cluster_challenges Key Challenges start1 Pyrazine Derivative method1 Asymmetric Hydrogenation start1->method1 start2 N-Boc Piperazine method2 Asymmetric Lithiation-Trapping start2->method2 start3 Amino Acid method3 Chiral Pool Synthesis start3->method3 product Chiral Piperazine method1->product method2->product method3->product challenge1 Enantioselectivity challenge2 Racemization challenge3 Purification product->challenge1 product->challenge2 product->challenge3

Caption: Overview of synthetic routes to chiral piperazines and associated challenges.

Troubleshooting Logic for Low Yield in Chiral Piperazine Synthesis

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Catalyst Deactivation start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Conditions start->cause3 solution1 Screen Ligands / Increase Catalyst Loading cause1->solution1 solution2 Modify Reagents / Use Protecting Groups cause2->solution2 solution3 Optimize Temp, Solvent, Time cause3->solution3 end Yield Improved solution1->end solution2->end solution3->end

Caption: A troubleshooting workflow for addressing low yields in synthesis.

References

Technical Support Center: N-Boc Protection of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the N-Boc protection of piperazines. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-Boc protection of piperazine?

A1: The most prevalent side reaction is the formation of the di-Boc protected piperazine (1,4-di-Boc-piperazine). This occurs when both nitrogen atoms of the piperazine ring react with the Boc-anhydride reagent. Controlling the stoichiometry of the reactants is crucial to minimize this byproduct.[1]

Q2: How can I selectively achieve mono-Boc protection of piperazine?

A2: Several strategies can be employed to favor mono-protection:

  • Stoichiometry Control: Using a large excess of piperazine (5-10 equivalents) compared to di-tert-butyl dicarbonate (Boc₂O) statistically favors the mono-protected product.[1]

  • Acid-mediated Protection: Adding one equivalent of an acid (like HCl or TFA) protonates one of the piperazine nitrogens, rendering it non-nucleophilic. The remaining free nitrogen can then selectively react with Boc₂O.[2][3]

  • Flow Chemistry: Continuous flow reactors can provide precise control over stoichiometry and reaction time, leading to higher yields of the mono-protected product.[4]

Q3: My reaction yield of mono-Boc-piperazine is low. What are the possible causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary.

  • Formation of Di-Boc byproduct: As mentioned, the formation of the di-substituted product is a common issue that reduces the yield of the desired mono-substituted product.[1]

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome. Apolar solvents like dichloromethane or toluene can sometimes lead to precipitation and reactor blockage.[4] Methanol is often a good solvent choice.[4]

  • Work-up Issues: The product may be lost during the work-up and purification steps. Ensure proper pH adjustment and efficient extraction.

Q4: I am observing an unexpected peak in my LC-MS/NMR analysis. What could it be?

A4: Besides the di-Boc byproduct, other side reactions can occur, although less commonly. If you are using a substituted piperazine, issues with regioselectivity might arise, leading to a mixture of isomers. Additionally, impurities in the starting materials or solvents can lead to unexpected byproducts.

Q5: How do I purify mono-Boc-piperazine from the reaction mixture?

A5: Purification can be challenging due to the similar polarities of the starting material, mono-Boc, and di-Boc piperazine.

  • Column Chromatography: This is a common method for separating the mono- and di-protected products.

  • Extraction: A carefully planned acid-base extraction can be effective. The mono-Boc derivative can be separated from the more basic unreacted piperazine.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification technique.

Troubleshooting Guides

Issue 1: High percentage of di-Boc piperazine formation
  • Problem: The primary side reaction is the formation of the 1,4-di-Boc-piperazine, which lowers the yield of the desired mono-protected product and complicates purification.

  • Solutions:

    • Adjust Stoichiometry: The most straightforward approach is to use a significant excess of piperazine relative to the di-tert-butyl dicarbonate (Boc₂O). A ratio of 5 to 10 equivalents of piperazine to 1 equivalent of Boc₂O is often recommended.[1]

    • Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise to the piperazine solution can help to maintain a high local concentration of piperazine, thus favoring mono-protection.

    • Use of an Acid Additive: By adding one equivalent of an acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), one of the nitrogen atoms in piperazine gets protonated, effectively blocking it from reacting with Boc₂O.[2] This allows for a more controlled mono-protection.

Issue 2: Low or no reaction conversion
  • Problem: The reaction does not proceed to completion, leaving a significant amount of unreacted piperazine.

  • Solutions:

    • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time. Most Boc protections are carried out at room temperature, but gentle warming might be necessary for less reactive substrates. However, be cautious as higher temperatures can also promote di-protection.

    • Solvent Choice: The solubility of piperazine and the Boc-anhydride is crucial. Methanol is a commonly used solvent that keeps all components in solution.[4] Dichloromethane (DCM) and tetrahydrofuran (THF) are also frequently used.

    • Catalyst: While not always necessary, a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction. However, its use might also increase the formation of the di-Boc byproduct.

Data Presentation

Table 1: Effect of Stoichiometry on Mono-Boc-piperazine Yield

Piperazine (Equivalents)Boc₂O (Equivalents)SolventMono-Boc-piperazine Yield (%)Di-Boc-piperazine Yield (%)Reference
1.11.0Not Specified4535[1]
5.01.0Not Specified75<5[1]
1.0 (with 1.1 eq. Boc-piperazine)1.0Not Specified>95 (before deprotection)0[1]
1.00.8Methanol45Predominant byproduct[4]

Table 2: Comparison of Mono-protection Strategies

MethodKey ParametersTypical Mono-Boc Yield (%)Reference
Excess Piperazine5-10 equivalents of piperazine75[1]
Acid-mediated1 equivalent of HCl70-80[2]
Flow Chemistry0.8 equivalents of Boc₂O in Methanol45[4]

Experimental Protocols

Protocol 1: Mono-Boc Protection using Excess Piperazine
  • Preparation: In a round-bottom flask, dissolve piperazine (5.0 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Reaction: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the Boc₂O is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography to separate the mono-Boc piperazine from unreacted piperazine and di-Boc piperazine.

Protocol 2: Acid-Mediated Mono-Boc Protection
  • Preparation: Dissolve piperazine (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add one equivalent of a solution of hydrochloric acid in methanol. Stir the mixture for 15-30 minutes.

  • Boc₂O Addition: To this mixture, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Add water and a base (e.g., NaOH solution) to neutralize the acid and bring the pH to >10.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The product can be further purified by column chromatography if necessary.[3]

Visualizations

Reaction_Pathway Piperazine Piperazine Mono_Boc Mono-Boc-Piperazine (Desired Product) Piperazine->Mono_Boc 1 eq. Boc₂O Di_Boc Di-Boc-Piperazine (Side Product) Piperazine->Di_Boc Excess Boc₂O Boc2O Boc₂O (Di-tert-butyl dicarbonate) Mono_Boc->Di_Boc + Boc₂O Troubleshooting_DiBoc High_DiBoc High Di-Boc Formation Stoichiometry Incorrect Stoichiometry (Piperazine:Boc₂O ratio too low) High_DiBoc->Stoichiometry Addition_Rate Fast Addition of Boc₂O High_DiBoc->Addition_Rate No_Acid Absence of Acidic Additive High_DiBoc->No_Acid Sol_Stoichiometry Use 5-10 eq. of Piperazine Stoichiometry->Sol_Stoichiometry Solution Sol_Addition Slow, dropwise addition of Boc₂O Addition_Rate->Sol_Addition Solution Sol_Acid Add 1 eq. of HCl or TFA No_Acid->Sol_Acid Solution

References

Technical Support Center: Optimization of Reaction Conditions for Piperazine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of piperazine alkylation reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of piperazine, offering potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Yield

Question: My piperazine alkylation reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer: Low to no yield in piperazine alkylation can be attributed to several factors, ranging from reagent quality to reaction conditions. Here are the primary causes and their solutions:

  • Inactive Catalyst (if applicable): For reactions like Buchwald-Hartwig amination, catalyst activity is paramount.

    • Solution: Ensure the use of a high-quality catalyst and maintain a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1][2]

  • Insufficient Base Strength or Amount: The base is critical for neutralizing the acid byproduct of the reaction.

    • Solution: Use a stronger, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure you are using at least 1.5-2.0 equivalents.[1]

  • Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Switch to a more polar aprotic solvent like dimethylformamide (DMF) to ensure all reagents are in solution.[1]

  • Low Reaction Temperature: Many N-alkylation reactions require heat to proceed at a practical rate.

    • Solution: Gradually increase the reaction temperature, for instance to 60-80 °C, and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Issue 2: Formation of Di-alkylated Byproduct

Question: I am observing a significant amount of the 1,4-disubstituted piperazine in my reaction, which is reducing the yield of my desired mono-substituted product. How can I improve selectivity for mono-alkylation?

Answer: Controlling selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[1] The formation of the di-substituted byproduct can be minimized using the following strategies:

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation.

    • Solution: Employ a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the unblocked nitrogen. The protecting group can be removed in a subsequent step.[1][3][4]

  • Control Stoichiometry: Using an excess of piperazine can statistically favor mono-alkylation.

    • Solution: Use a 5-10 fold excess of piperazine relative to the alkylating agent.[3]

  • Slow Addition of Alkylating Agent: This helps to maintain a low concentration of the electrophile.

    • Solution: Add the alkylating agent dropwise to the reaction mixture, especially at lower temperatures.[1][3]

  • Use of Piperazine Salts: A mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen.[1]

Issue 3: Product is Highly Water-Soluble and Difficult to Extract

Question: During the work-up, my N-alkylated piperazine product remains in the aqueous layer. How can I effectively extract it?

Answer: The high water solubility of the product is a frequent issue, often due to the formation of a protonated salt form of the piperazine derivative.[1][4]

  • Solution: To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogens. After quenching the reaction, adjust the pH of the aqueous layer to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]

Issue 4: Reaction Stalls or is Incomplete

Question: My reaction starts but does not go to completion, leaving a significant amount of starting material. What could be the cause?

Answer: A stalled reaction can be due to several factors that disrupt the reaction equilibrium or deactivate reagents.

  • Reversible Reaction Equilibrium: If the acid byproduct is not effectively neutralized, it can protonate the piperazine, reducing its nucleophilicity and slowing the reaction.

    • Solution: Ensure a sufficient amount of a suitable base is present to neutralize the acid as it is formed.[1]

  • Poor Reagent Solubility: As the reaction progresses, changes in the composition of the mixture might cause reagents to precipitate.

    • Solution: Consider using a more effective solvent, such as DMF, to maintain solubility throughout the reaction.[1]

  • Catalyst Poisoning (if applicable): Trace impurities can deactivate the catalyst.

    • Solution: Use high-purity, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of piperazine?

A1: The two most common and effective methods for the N-alkylation of piperazine are:

  • Direct Alkylation: This involves the reaction of piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a straightforward and widely used technique.[1]

  • Reductive Amination: This is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][4]

Q2: What are the recommended bases and solvents for direct N-alkylation?

A2: The choice of base and solvent is critical for the success of the reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the formation of the product. Staining with ninhydrin can be useful for visualizing amine-containing compounds. For more quantitative analysis, LC-MS is recommended.

Q4: What are some common side reactions to be aware of?

A4: Besides di-alkylation, other potential side reactions include the formation of quaternary ammonium salts from over-alkylation on the same nitrogen, and intramolecular cyclization if the alkylating agent contains another reactive functional group.[4] Using methods like reductive amination can help avoid the formation of quaternary salts.[4]

Data Presentation

Table 1: Common Solvents and Bases for Piperazine Alkylation

SolventBaseTypical Temperature RangeNotes
Acetonitrile (MeCN)K₂CO₃, Cs₂CO₃Room Temp. to RefluxGood general-purpose solvent.
Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃Room Temp. to 100 °CExcellent for dissolving poorly soluble reagents.
Dichloromethane (DCM)Triethylamine (Et₃N)0 °C to Room Temp.Often used for protection reactions (e.g., with Boc₂O).
Tetrahydrofuran (THF)K₂CO₃, NaHRoom Temp. to RefluxCommon solvent, ensure it is dry.

Experimental Protocols

Protocol 1: General Procedure for Direct Mono-N-alkylation of Piperazine using a Protecting Group

This protocol describes a general procedure for the mono-N-alkylation of piperazine using N-Boc-piperazine.

Step 1: Protection of Piperazine

  • Dissolve piperazine (2 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 3 hours.[4]

  • Allow the reaction to warm to room temperature and stir for 22 hours.[4]

  • Evaporate the solvent under reduced pressure to obtain crude 1-Boc-piperazine.

Step 2: Alkylation of N-Boc-piperazine

  • Dissolve the crude 1-Boc-piperazine in acetone or acetonitrile.

  • Add potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents) as a base.

  • Add the desired alkyl halide (1.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.

Step 3: Deprotection of the Boc Group

  • Dissolve the Boc-protected compound in a suitable solvent like dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.[5]

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.[5]

  • Upon completion, concentrate the mixture under reduced pressure to obtain the desired mono-alkylated piperazine salt.

Protocol 2: General Procedure for Reductive Amination

  • Dissolve piperazine (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

Piperazine_Alkylation_Workflow Piperazine Alkylation Decision Workflow cluster_direct Direct Alkylation Path cluster_reductive Reductive Amination Path start Start: Desire Mono-Alkylated Piperazine protect Use Mono-Protected Piperazine (e.g., N-Boc)? start->protect direct_alk Direct Alkylation protect->direct_alk Yes strategy Select Alkylation Strategy protect->strategy No react_direct React with Alkyl Halide & Base (K2CO3) in Solvent (MeCN/DMF) direct_alk->react_direct reductive_am Reductive Amination react_reductive React with Aldehyde/Ketone, then add Reducing Agent (STAB) reductive_am->react_reductive strategy->direct_alk Excess Piperazine strategy->reductive_am Aldehyde/Ketone available workup_direct Work-up & Purification react_direct->workup_direct deprotect Deprotection Step (e.g., TFA or HCl) workup_direct->deprotect If protected end_product Final Mono-Alkylated Product workup_direct->end_product If unprotected workup_reductive Work-up & Purification react_reductive->workup_reductive workup_reductive->end_product deprotect->end_product

Caption: Decision workflow for piperazine mono-alkylation strategy.

Troubleshooting_Guide Troubleshooting Common Piperazine Alkylation Issues issue Observed Issue low_yield Low / No Yield issue->low_yield di_alk Di-alkylation issue->di_alk extract_prob Extraction Problem issue->extract_prob cause1 Potential Cause: - Inactive Catalyst - Insufficient Base - Poor Solubility - Low Temperature low_yield->cause1 cause2 Potential Cause: - Unprotected Piperazine - Incorrect Stoichiometry - Rapid Addition of Reagent di_alk->cause2 cause3 Potential Cause: - Product is Protonated (Salt Form) extract_prob->cause3 sol1 Solution: - Use High-Quality Reagents - Use Stronger/More Base - Change Solvent (e.g., DMF) - Increase Temperature cause1->sol1 sol2 Solution: - Use Protected Piperazine - Use Excess Piperazine - Slow Reagent Addition cause2->sol2 sol3 Solution: - Basify Aqueous Layer (pH 9.5-12) before Extraction cause3->sol3

Caption: Troubleshooting guide for piperazine alkylation issues.

References

Technical Support Center: Purification of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities often stem from the synthetic route. These can include unreacted starting materials, di-acylated piperazine if the Boc group is prematurely removed, and diastereomeric impurities if the chiral synthesis is not fully selective. Additionally, side-products from the reaction, such as those formed by over-alkylation, may be present.

Q2: My purified product is an oil and won't crystallize. What can I do?

A2: The oily nature of the product could be due to residual solvents or the presence of impurities that inhibit crystallization. Ensure all solvents are removed under a high vacuum. If the product is still oily, further purification by column chromatography is recommended to remove these impurities.

Q3: During column chromatography, my compound is streaking or tailing on the TLC plate. How can I resolve this?

A3: Streaking or tailing of basic compounds like piperazine derivatives on silica gel is common due to the acidic nature of the silica. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1%) or ammonium hydroxide, can be added to the eluent.[1]

Q4: I am observing low yield after the purification process. What are the potential causes?

A4: Low yield can result from several factors. During acid-base extraction, ensure the pH is appropriately adjusted to ensure the compound is in its desired form (free base or salt) for efficient partitioning into the organic or aqueous layer. In recrystallization, using too much solvent or cooling the solution too quickly can lead to significant loss of product in the mother liquor. For column chromatography, improper solvent system selection can lead to co-elution with impurities or irreversible adsorption to the stationary phase.

Q5: How can I confirm the enantiomeric purity of my final product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for determining the enantiomeric purity of chiral compounds like this compound.[2][3] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product is not crystallizing Residual solvent, Presence of impurities- Dry the product under high vacuum for an extended period.- Purify the oil via column chromatography to remove impurities.
Low yield after recrystallization - Compound is too soluble in the chosen solvent.- Too much solvent was used.- Cooling was too rapid.- Screen for a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use the minimum amount of hot solvent required to dissolve the compound.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Poor separation in column chromatography - Inappropriate solvent system.- Interaction of the basic nitrogen with acidic silica gel.- Optimize the eluent system using Thin Layer Chromatography (TLC) first.- Add a basic modifier like triethylamine (0.5-1%) to the eluent.[1]- Consider using a different stationary phase, such as alumina.
Presence of di-Boc piperazine impurity Reaction conditions allowed for the protection of both nitrogen atoms.This impurity is generally less polar. It can often be separated by column chromatography using a non-polar eluent system.
Contamination with starting materials Incomplete reaction.Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before workup. If present in the crude product, they can often be removed by an appropriate aqueous wash during the workup or by column chromatography.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Crude Product Workup

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.

Materials:

  • Crude this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl) solution.

  • 1M Sodium Hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.

  • Wash the organic layer with 1M HCl solution to remove any unreacted basic starting materials. Separate the aqueous layer.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid and remove acidic byproducts. Separate the aqueous layer.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This method is effective for removing impurities that are not easily separated by extraction or recrystallization.

Materials:

  • Crude this compound.

  • Silica gel (230-400 mesh).

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with 0.5-1% triethylamine added. A common starting point is a 9:1 to 4:1 mixture of hexanes:ethyl acetate.

  • Chromatography column.

  • Collection tubes.

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for Final Purification

Recrystallization is an excellent method for obtaining a highly pure crystalline product.

Materials:

  • Partially purified this compound.

  • Recrystallization solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes).[4]

  • Erlenmeyer flask.

  • Hot plate.

  • Ice bath.

  • Buchner funnel and filter paper.

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent in a binary system) until the solid just dissolves.

  • If using a binary solvent system, add the less soluble solvent dropwise until the solution becomes slightly cloudy. Reheat to dissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

The following table summarizes typical purity levels that can be achieved with different purification methods for this compound and related compounds.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Notes
Acid-Base Extraction 80-90%90-95%Effective for removing acidic and basic impurities.
Column Chromatography 90-95%>98%Excellent for removing closely related impurities. Purity of 98.5% has been reported for similar compounds.[5]
Recrystallization >95%>99.5%Ideal for obtaining high-purity crystalline material.
Synthesis & Extraction Crude99.63%A specific synthesis of N-Boc piperazine followed by ethyl acetate extraction reported a purity of 99.63%.[6]

Visualizations

PurificationWorkflow crude Crude Product extraction Acid-Base Extraction crude->extraction Remove acidic/basic impurities concentration Concentration extraction->concentration chromatography Column Chromatography concentration->chromatography Remove closely related impurities recrystallization Recrystallization chromatography->recrystallization Final polishing pure_product Pure Product (>99.5%) recrystallization->pure_product

Caption: General purification workflow for this compound.

TroubleshootingLogic start Impure Product is_oily Is the product an oil? start->is_oily column_chrom Perform Column Chromatography is_oily->column_chrom Yes recrystallize Attempt Recrystallization is_oily->recrystallize No low_yield Is the yield low? column_chrom->low_yield recrystallize->low_yield check_solubility Re-evaluate recrystallization solvent low_yield->check_solubility Yes (from Recrystallization) check_extraction_ph Verify pH during extraction low_yield->check_extraction_ph Yes (from Workup) pure Pure Product low_yield->pure No check_solubility->recrystallize check_extraction_ph->start

Caption: Troubleshooting decision tree for purification issues.

References

stability issues of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of this compound under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound under acidic conditions?

A1: The primary site of instability is the tert-butyloxycarbonyl (Boc) protecting group.[1][2] The Boc group is intentionally designed to be labile (easily cleaved) under acidic conditions to unmask the piperazine nitrogen.[1][2][3] This cleavage is a common and intended reaction in multi-step synthesis.[4][5] The process involves protonation of the carbamate oxygen by an acid, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decarboxylates to yield the free piperazine amine as a salt.[4][6]

Q2: Under what typical acidic conditions will the Boc group be cleaved?

A2: The Boc group is reliably cleaved using strong acidic conditions. The most common reagent systems are:

  • Trifluoroacetic acid (TFA) , typically in a 20-50% solution with a solvent like dichloromethane (DCM).[2][7][8]

  • Hydrochloric acid (HCl) , commonly used as a 4M solution in an organic solvent such as 1,4-dioxane or methanol.[2][7][8]

These conditions are generally effective at room temperature, with reaction times ranging from 30 minutes to a few hours.[2][7]

Q3: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

A3: The most common side reaction is t-butylation.[8][9][10] The cleavage of the Boc group generates a reactive tert-butyl cation.[8][9] This electrophile can alkylate any available nucleophiles, including the phenyl ring of your molecule or the deprotected piperazine nitrogen itself.[8]

To minimize side reactions:

  • Use Scavengers: Add a nucleophilic scavenger to the reaction mixture to trap the tert-butyl cation.[8][9] Common scavengers include triisopropylsilane (TIS) or water. A standard cocktail is a 95:2.5:2.5 mixture of TFA/H₂O/TIS.[9]

  • Control Temperature: Perform the reaction at 0 °C or room temperature, as higher temperatures can increase the rate of side reactions.[8]

Q4: My deprotection reaction is incomplete. How can I ensure the reaction goes to completion?

A4: Incomplete deprotection is a frequent issue that can be addressed by modifying the reaction conditions:

  • Increase Acid Concentration: The strength and concentration of the acid are critical. If the reaction is sluggish, consider increasing the concentration of TFA (e.g., from 25% to 50%) or using a larger excess of 4M HCl in dioxane.[7][8]

  • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] Simply allowing the reaction to stir for a longer period can often lead to completion.

  • Increase Temperature: If the above methods are ineffective, a moderate increase in temperature (e.g., to 40°C) can be considered, but be mindful that this may also promote side reactions.[8]

Q5: The yield of my deprotected product is low. What are the potential causes and solutions?

A5: Low yields can often be attributed to issues during the work-up and isolation phase:

  • Product Loss During Work-up: The deprotected piperazine is an amine salt (e.g., trifluoroacetate or hydrochloride), which can be highly soluble in water.[2][7] Avoid aqueous washes until the product is neutralized to its free base form. Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction with an organic solvent.

  • Instability of the Free Amine: The deprotected free amine may be less stable than its Boc-protected precursor. It is often recommended to use the deprotected product immediately in the subsequent synthetic step or to store it as a stable salt.[2]

  • Incomplete Extraction: Perform multiple extractions (3-4 times) from the aqueous phase to ensure complete recovery of the product.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common stability issues encountered during the acidic treatment of this compound.

Table 1: Common Acidic Conditions for Boc Deprotection
Reagent SystemSolventConcentrationTypical TemperatureTypical DurationNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 °C to Room Temp.30 min - 2 hVery common and effective. Scavengers are highly recommended to prevent t-butylation.[2][8][9]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp.30 min - 4 hGood alternative to TFA; product is isolated as the hydrochloride salt, which often precipitates.[2][7][8]
Hydrochloric Acid (HCl)Methanol / Ethyl Acetate1.25 M - 3 MRoom Temp.1 - 12 hCan be a milder option, but may require longer reaction times.[11]

Visual Guides and Workflows

Mechanism of Acidic Deprotection

The following diagram illustrates the chemical pathway for the acid-catalyzed removal of the Boc protecting group.

cluster_side Potential Side Reaction Start tert-butyl (3S)-3-phenyl- piperazine-1-carboxylate Protonation Protonated Intermediate Start->Protonation + H⁺ (Acid) Cleavage Cleavage Step Protonation->Cleavage Spontaneous Cleavage Products Deprotected Piperazine Salt + CO₂ + tert-Butyl Cation Cleavage->Products SideReaction t-Butylation Side Product Cleavage->SideReaction tert-Butyl Cation + Nucleophile Scavenger Scavenger Traps Cation Cleavage->Scavenger tert-Butyl Cation + Scavenger

Caption: Mechanism of Boc deprotection and potential side reaction pathway.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common experimental issues.

Start Stability Issue Observed (e.g., via LC-MS analysis) Incomplete Problem: Incomplete Reaction (Starting material remains) Start->Incomplete LowYield Problem: Low Yield (Product peak is small) Start->LowYield SideProducts Problem: Side Products (Unexpected peaks observed) Start->SideProducts Sol_Incomplete1 Solution: 1. Increase acid concentration 2. Extend reaction time Incomplete->Sol_Incomplete1 Cause: Insufficient Reagent/Time Sol_Incomplete2 Solution: Monitor reaction progress (TLC or LC-MS) Incomplete->Sol_Incomplete2 Action Sol_LowYield1 Solution: Review work-up procedure. Ensure aqueous phase is basic (pH>8) before extraction. LowYield->Sol_LowYield1 Cause: Product loss during work-up Sol_LowYield2 Solution: Use product immediately or store as a stable salt. LowYield->Sol_LowYield2 Cause: Product instability Sol_SideProducts1 Solution: Add scavengers (e.g., TIS, water) SideProducts->Sol_SideProducts1 Cause: tert-butyl cation alkylation Sol_SideProducts2 Solution: Lower reaction temperature (e.g., run at 0 °C) SideProducts->Sol_SideProducts2 Action

Caption: Troubleshooting workflow for Boc deprotection issues.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol is a standard and effective method for removing the Boc group.

  • Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Scavenger (e.g., Triisopropylsilane - TIS) (Optional but recommended)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • If using a scavenger, add TIS (e.g., 2.5-5% v/v).[9]

    • Slowly add TFA (typically 25-50% v/v) to the stirred solution.[8][9]

    • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

    • Monitoring: Check for the disappearance of starting material by TLC or LC-MS.[7]

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[8]

    • Work-up (Conversion to Free Base): a. Dissolve the crude residue (the TFA salt) in water or DCM. b. Carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is > 8. c. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). d. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is a common alternative to TFA and yields the hydrochloride salt, which is often a crystalline solid that can be easily isolated.

  • Materials:

    • This compound

    • 4M HCl in 1,4-dioxane solution

    • Methanol or Ethyl Acetate (optional, as a co-solvent)

    • Diethyl ether

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.[8]

    • Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the stirred solution at 0 °C or room temperature.[8]

    • Stir the reaction for 1-4 hours. Often, the hydrochloride salt of the deprotected product will precipitate from the solution.[7]

    • Monitoring: Check for reaction completion by TLC or LC-MS.[8]

    • Isolation: a. Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. b. Alternatively, the product can be precipitated by adding diethyl ether to the reaction mixture, collected by filtration, and washed with diethyl ether. The resulting solid is the hydrochloride salt of (3S)-3-phenylpiperazine.

References

Technical Support Center: Troubleshooting Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during piperazine synthesis. The following guides and frequently asked questions (FAQs) provide direct solutions to specific problems.

Troubleshooting Guides

Issue 1: Low Yield of Monosubstituted Piperazine due to Di-substitution

Question: My reaction is producing a significant amount of the di-substituted piperazine, resulting in a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of di-substituted byproducts is a common challenge in piperazine synthesis due to the presence of two reactive secondary amine groups.[1][2] Several strategies can be employed to favor mono-substitution:

  • Excess Piperazine: Using a significant excess of piperazine (5-10 fold) can statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[3]

  • Slow Addition of Electrophile: Adding the electrophile slowly to the reaction mixture, especially at low temperatures, helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution on the already-reacted piperazine.[3]

  • Use of a Mono-protected Piperazine: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[2][3][4] The protecting group blocks one of the nitrogen atoms, forcing the reaction to occur at the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1][4]

  • Reaction Condition Optimization: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product.[3][4] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the formation of the mono-substituted product is maximized.[3][4]

Troubleshooting Flowchart for Di-substitution

G start Low Yield of Mono-substituted Piperazine di_substitution High Di-substitution Observed? start->di_substitution other_issues Address other issues: - Starting material purity - Reaction conditions - Catalyst activity di_substitution->other_issues No strategy Select Strategy to Minimize Di-substitution di_substitution->strategy Yes excess_piperazine Use 5-10 fold excess of piperazine strategy->excess_piperazine slow_addition Slowly add electrophile at low temperature strategy->slow_addition mono_protected Use mono-protected piperazine (e.g., N-Boc) strategy->mono_protected optimize_conditions Optimize temperature and reaction time (monitor by TLC/LC-MS) strategy->optimize_conditions end Improved Yield of Mono-substituted Product excess_piperazine->end slow_addition->end mono_protected->end optimize_conditions->end

Caption: Decision tree for addressing low mono-substituted piperazine yield.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[3][4] The choice of palladium precursor, ligand, base, and solvent are all critical for a successful transformation.[3][4]

Key Optimization Parameters:

ParameterRecommendationRationale
Catalyst & Ligand Screen a variety of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands. For electron-rich aryl halides, consider more electron-rich and sterically hindered ligands.The choice of ligand is crucial and can significantly impact reaction rate and yield.[3][4]
Base The choice of base is critical. If a strong base like NaOtBu leads to starting material decomposition, consider weaker bases such as K₃PO₄ or Cs₂CO₃.The base influences both the reaction rate and the prevalence of side reactions.[3][4]
Solvent Common solvents include toluene, dioxane, and THF. If reagent solubility is an issue, a more polar solvent like t-butanol may be beneficial.The solvent affects the solubility of reagents and the stability of the catalytic species.[3][4]
Temperature & Time Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. Suboptimal temperatures can lead to incomplete reaction or decomposition.Reaction kinetics and catalyst stability are temperature-dependent.[3][4]

Experimental Workflow for Buchwald-Hartwig Optimization

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization start Assemble Reaction Components: - Aryl halide - Piperazine - Palladium precursor - Ligand - Base - Solvent reaction Run Reaction at Set Temperature start->reaction monitoring Monitor Progress via TLC or LC-MS reaction->monitoring yield Determine Yield monitoring->yield low_yield Low Yield? yield->low_yield optimize Systematically Vary: - Ligand - Base - Solvent - Temperature low_yield->optimize Yes success High Yield Achieved low_yield->success No optimize->reaction Re-run

Caption: Workflow for optimizing Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis besides di-substitution?

A1: Besides di-substitution, other common side reactions can include elimination reactions, particularly with certain alkyl halides, ring-opening, and over-oxidation, depending on the specific synthetic route being employed.[3] The choice of reagents and reaction conditions plays a significant role in minimizing these unwanted side reactions.

Q2: My substituted piperazine is difficult to purify. What methods are recommended?

A2: The basic nature and potential water solubility of substituted piperazines can present purification challenges.[3]

  • Column Chromatography: This is a very common method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3]

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[3]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[3]

Q3: How can I ensure the quality of my starting piperazine?

A3: The purity of the starting piperazine is crucial for achieving high conversion rates. Piperazine is hygroscopic and can absorb atmospheric water and carbon dioxide. It is recommended to use freshly opened or properly stored piperazine. If the purity is in doubt, it can be purified by recrystallization or distillation.

Q4: Are there any "green" or more sustainable methods for piperazine synthesis?

A4: There is growing interest in developing more sustainable methods for piperazine synthesis. Some approaches focus on using greener solvents and catalysts. For example, some methods utilize water as a solvent, and others employ heterogeneous catalysts that can be easily recovered and reused.[1] Additionally, photoredox catalysis is emerging as a mild and green alternative to classical methods for C-H functionalization of piperazines.[5][6]

Key Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol is a common method to create a mono-protected piperazine, which is a key intermediate for selective mono-functionalization.

  • Materials:

    • Piperazine (2.0 equivalents)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[3]

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[3]

    • Monitor the reaction by TLC until completion.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate N-Boc-piperazine.[3]

Protocol 2: General Procedure for Mono-N-alkylation of Piperazine

This protocol describes a general method for the direct mono-alkylation of piperazine.

  • Materials:

    • Piperazine (5-10 equivalents)

    • Alkyl halide (1.0 equivalent)

    • Suitable solvent (e.g., acetonitrile, ethanol)

    • Base (e.g., K₂CO₃, optional, depending on the substrate)

  • Procedure:

    • Dissolve piperazine in the chosen solvent.

    • If using a base, add it to the solution.

    • Slowly add the alkyl halide to the mixture at room temperature.[3]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.[3]

    • Once the reaction is complete, filter the mixture to remove any inorganic salts.[3]

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[3]

References

preventing racemization during the synthesis of chiral piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization during the synthesis of chiral piperazines.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral piperazine synthesis?

A1: Racemization is the process that converts a pure enantiomer (a single 3D stereoisomer) into a mixture of both enantiomers.[1] In the synthesis of chiral piperazines, particularly when a chiral center is adjacent to a carboxylic acid, the activation of this acid for reactions like amide bond formation can make the proton on the chiral carbon acidic.[1] If this proton is removed by a base, a planar, achiral intermediate can form, leading to a loss of the original stereochemistry.[1] This is a significant problem because the biological and therapeutic effects of a drug often depend on its specific 3D structure. The presence of the unintended stereoisomer can lead to reduced efficacy or even undesirable side effects.[1]

Q2: What is the main chemical mechanism responsible for racemization during coupling reactions?

A2: The most common pathway for racemization, especially when coupling N-protected amino acids or similar structures, is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the activated carboxyl group cyclizes. The proton at the chiral center of this oxazolone ring is highly acidic and can be easily removed by a base in the reaction.[1] The resulting achiral intermediate can then be attacked by an amine, leading to a mixture of both stereoisomers.[1] A less frequent mechanism is direct enolization, where a strong base directly removes the proton from the chiral carbon of the activated acid.[1]

G cluster_0 Racemization via Oxazolone Formation A Chiral N-Protected Acid B Activation (Coupling Reagent) A->B Step 1 C Activated Intermediate B->C D Intramolecular Cyclization C->D L Amine Nucleophile Attack C->L Step 3b (Desired Pathway) E 5(4H)-Oxazolone (Chiral) D->E Step 2 G Proton Abstraction E->G Step 3a F Base (e.g., DIPEA, TEA) F->G H Achiral Intermediate (Enolate/Oxazole Anion) G->H Loss of Chirality I Amine Nucleophile Attack H->I J Racemic Product Mixture I->J K Desired Product (No Racemization) L->K G cluster_1 Troubleshooting Workflow for Racemization start Racemization Detected (Low % ee) check_reagents Review Coupling Reagents and Base start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time) check_reagents->check_conditions Appropriate sol_reagents Action: Switch to HATU/Oxyma. Use DIPEA instead of TEA. check_reagents->sol_reagents Inappropriate? check_sm Verify Purity of Starting Material check_conditions->check_sm Optimal sol_conditions Action: Run at 0°C. Minimize pre-activation time. check_conditions->sol_conditions Too Harsh? sol_sm Action: Re-purify or re-synthesize chiral precursor. check_sm->sol_sm Impure? re_run Re-run Experiment sol_reagents->re_run sol_conditions->re_run sol_sm->re_run success Problem Solved (High % ee) re_run->success G cluster_2 Decision Tree for Enantiomeric Excess (ee) Analysis start Need to determine % ee q1 Is the compound volatile & thermally stable? start->q1 a1 Use Chiral GC q1->a1 Yes q2 Is rapid analysis critical? (e.g., high-throughput screening) q1->q2 No a2 Consider Chiral SFC q2->a2 Yes a3 Use Chiral HPLC q2->a3 No note Chiral HPLC is the most common and versatile method. a3->note

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Piperazine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during cross-coupling reactions involving piperazine substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in cross-coupling reactions with piperazine substrates?

A1: The most frequent challenges include low yields, formation of the undesired N,N'-bis-arylated or N,N'-bis-alkylated piperazine byproduct, and catalyst deactivation.[1][2] The basicity of the piperazine nitrogens can also lead to catalyst inhibition or undesired side reactions.

Q2: How do I choose the right palladium catalyst and ligand for a Buchwald-Hartwig amination of piperazine?

A2: The choice is highly dependent on the substrates. For electron-rich aryl halides, sterically hindered and electron-rich phosphine ligands like RuPhos and XPhos are often effective.[2][3] For less reactive aryl chlorides, more robust catalytic systems may be necessary.[2] It is often recommended to screen a variety of ligands and palladium precursors to find the optimal combination for your specific substrates.[1][4]

Q3: Can piperazine itself act as a ligand?

A3: Yes, piperazine can act as a ligand for the palladium catalyst, which can sometimes lead to catalyst inhibition.[5] In some cases, however, it has been successfully used as an inexpensive and efficient ligand in certain Pd-catalyzed homocoupling reactions.[5]

Q4: What is the typical reactivity order for aryl halides in Buchwald-Hartwig amination?

A4: The general order of reactivity for aryl electrophiles is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl ~ Ar-OMs.[6]

Q5: Are there alternatives to palladium catalysts for C-N coupling with piperazines?

A5: Yes, copper-catalyzed C-N coupling reactions, such as the Ullmann-Goldberg type and Chan-Lam amination, are viable alternatives.[7][8] These can be particularly useful for coupling with sterically hindered partners.[7]

Troubleshooting Guides

Issue 1: Low to No Yield in N-Arylation of Piperazine

Question: I am observing very low or no yield in my Buchwald-Hartwig N-arylation of piperazine. What are the potential causes and how can I troubleshoot this?

Answer: This issue can arise from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it might not be reducing to Pd(0) effectively.[2][6] Ensure you are using an appropriate reducing agent if necessary or consider using a Pd(0) source like Pd₂(dba)₃.[3][6] Maintaining an inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst oxidation.[2]

  • Poor Ligand Choice: The ligand plays a critical role. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands are often effective.[2] If you are using older generation ligands like BINAP or DPEphos, especially with less reactive aryl chlorides, the catalytic activity might be insufficient.[2]

  • Inappropriate Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[2][6] Weaker bases such as K₃PO₄ or Cs₂CO₃ might lead to slow or incomplete reactions, potentially requiring higher temperatures or longer reaction times.[1][6]

  • Solvent Issues: The insolubility of reagents can halt the reaction.[2] Toluene, dioxane, and THF are common solvents.[1][9] Ensure your starting materials are soluble at the reaction temperature. For solubility issues, a more polar solvent like t-butanol might be beneficial.[1][4]

  • Low Reaction Temperature: Many N-arylation reactions require heating, typically between 80-110 °C, to proceed at a reasonable rate.[2]

Issue 2: Formation of N,N'-Bis-Arylated Piperazine Byproduct

Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct and improve selectivity for the mono-arylated product?

Answer: Controlling the stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.

  • Piperazine Stoichiometry: Use a significant excess of piperazine relative to the aryl halide (5-10 fold excess can be effective).[1] This helps to maintain a low concentration of the electrophile, reducing the likelihood of a second arylation.

  • Slow Addition of Electrophile: Adding the aryl halide slowly to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thus reducing the chance of a second arylation.[1]

  • Use of a Mono-Protected Piperazine: Utilizing a mono-protected piperazine, such as N-Boc-piperazine, is a very effective strategy to ensure mono-substitution.[1][3] The protecting group can be removed in a subsequent step.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the formation of the monosubstituted product is maximized.[1] High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[1]

Quantitative Data Summary

Table 1: Catalyst Systems for Buchwald-Hartwig Amination of Piperazines

Aryl HalidePiperazine DerivativePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (1)XantPhos (2)Cs₂CO₃Toluene1001295
4-ChlorotolueneN-Boc-piperazinePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane1101888
2-BromopyridinePiperazine (5 eq.)Pd₂(dba)₃ (2)BINAP (4)K₃PO₄Toluene1002475 (mono)
1-Bromo-4-nitrobenzeneN-Boc-piperazinePd(OAc)₂ (1.5)XPhos (3)NaOtBuTHF80692

Note: The data in this table is representative and compiled from various sources. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide[3]
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv).[3]

  • Catalyst Preparation: In a separate vial, if not using a pre-catalyst, dissolve the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand in a small amount of the reaction solvent.[3]

  • Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, THF) to the Schlenk tube, followed by the catalyst solution via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)[1]
  • Dissolution and Cooling: Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.[1]

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]

  • Workup and Purification: After the reaction is complete, concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)Complex L(Ar)Pd(II)-X Oxidative_Addition->Pd(II)Complex Ligand_Exchange Ligand Exchange Pd(II)Complex->Ligand_Exchange Piperazine Amine_Coordination L(Ar)Pd(II)-N(H)R₂ Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex L(Ar)Pd(II)-NR₂ Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Piperazine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low Yield in Piperazine Cross-Coupling Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check Start->Check_Conditions Check_Reagents 3. Reagent Check Start->Check_Reagents Catalyst_Active Is Pd(0) active? Check_Catalyst->Catalyst_Active Ligand_Choice Appropriate Ligand? Check_Catalyst->Ligand_Choice Base_Choice Suitable Base? Check_Catalyst->Base_Choice Temperature Optimal Temperature? Check_Conditions->Temperature Solvent Reagent Solubility? Check_Conditions->Solvent Inert_Atmosphere Inert Atmosphere? Check_Conditions->Inert_Atmosphere Substrate_Purity Starting Material Purity? Check_Reagents->Substrate_Purity Piperazine_Stoichiometry Excess Piperazine? Check_Reagents->Piperazine_Stoichiometry Optimize Systematic Optimization Catalyst_Active->Optimize Ligand_Choice->Optimize Base_Choice->Optimize Temperature->Optimize Solvent->Optimize Inert_Atmosphere->Optimize Substrate_Purity->Optimize Piperazine_Stoichiometry->Optimize

Caption: Troubleshooting workflow for low yield in piperazine cross-coupling.

References

Technical Support Center: Workup Procedures for Reactions Involving tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving tert-butyl (3S)-3-phenylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A typical workup procedure involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. The organic layer is then washed, dried, and concentrated.[1][2] Purification is often achieved by silica gel column chromatography or recrystallization.[1]

Q2: My product, this compound, has poor aqueous solubility. How does this affect the workup?

The low aqueous solubility of the target compound is generally advantageous during extractive workup, as it will preferentially partition into the organic phase. However, care should be taken to use a sufficiently nonpolar organic solvent to ensure complete dissolution of the product. If the product precipitates during workup, a larger volume of organic solvent may be required.

Q3: Can the Boc (tert-butoxycarbonyl) protecting group be cleaved during the workup?

Yes, the Boc group is sensitive to acidic conditions.[3] Washing with acidic solutions (e.g., dilute HCl) for prolonged periods or at elevated temperatures can lead to partial or complete deprotection. It is advisable to use neutral or slightly basic washes (e.g., water, brine, saturated sodium bicarbonate solution) to maintain the integrity of the Boc group.[1][3]

Q4: How can I remove unreacted starting materials or polar byproducts?

A standard aqueous wash is typically effective for removing polar impurities. A wash with saturated aqueous sodium bicarbonate can remove acidic byproducts, while a wash with brine helps to break up emulsions and remove residual water.[1] For less polar byproducts, silica gel column chromatography is usually necessary.

Q5: I am observing an emulsion during the extractive workup. How can I resolve this?

Emulsion formation can be a common issue when working with amine-containing compounds like piperazine derivatives. To break up an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine).

  • Filter the entire mixture through a pad of Celite.

  • Allow the mixture to stand for an extended period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Product Yield Incomplete extraction of the product.Use a more nonpolar extraction solvent (e.g., dichloromethane, ethyl acetate). Increase the volume of the extraction solvent. Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL).
Product precipitation during workup.Increase the volume of the organic solvent used for extraction and washing.
Accidental cleavage of the Boc group.Avoid acidic washes. Use saturated sodium bicarbonate or water for aqueous washes.[3]
Product Contamination Presence of unreacted starting materials.Optimize reaction conditions for full conversion. Purify the crude product using silica gel column chromatography.
Presence of polar byproducts.Perform thorough aqueous washes with water and brine.[1]
Presence of nonpolar byproducts.Purify via silica gel column chromatography, potentially using a less polar eluent system.
Difficulty in Purification Product co-elutes with impurities during column chromatography.Adjust the polarity of the eluent system. Consider using a different stationary phase (e.g., alumina).
Product oils out during recrystallization.Try a different solvent system for recrystallization. Consider purification by column chromatography first.

Experimental Protocols

Protocol 1: General Extractive Workup
  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[1][2] The volume of the organic solvent should be sufficient to dissolve the product completely. Add water or an aqueous solution to wash the organic layer.

  • Separation: Gently shake the separatory funnel to mix the layers, venting frequently. Allow the layers to separate. Drain the aqueous layer.

  • Washing:

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid and remove acidic byproducts.[1]

    • Wash the organic layer with brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous phase and to help break any emulsions.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).[1][2]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.[1]

Protocol 2: Workup for N-Boc Deprotection (Acidic)

This protocol is for the workup after an intentional N-Boc deprotection step using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[3]

  • Removal of Volatiles: After the deprotection reaction is complete, remove the solvent and excess acid under reduced pressure.[3]

  • Basification: Dissolve the residue in water or an appropriate organic solvent. Carefully add a base such as saturated aqueous sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (pH > 8) to neutralize the acid and deprotonate the piperazine nitrogen.[3]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[3]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Concentration: Filter and concentrate the organic layer under reduced pressure to yield the deprotected piperazine derivative.[3]

Visualizations

G cluster_reaction Reaction cluster_workup Workup Procedure cluster_purification Purification start Completed Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction (Organic Solvent + Aqueous Wash) quench->extract wash_bicarb Wash with Sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for the workup and purification.

G start Problem Encountered During Workup q1 Is there an emulsion? start->q1 s1 Add brine. Filter through Celite. q1->s1 Yes q2 Is the product yield low? q1->q2 No s1->q2 s2 Increase volume of organic solvent. Perform multiple extractions. q2->s2 Yes q3 Is the crude product impure? q2->q3 No s2->q3 s3 Perform thorough aqueous washes. Purify by column chromatography. q3->s3 Yes q4 Is the Boc group cleaved? q3->q4 No s3->q4 s4 Avoid acidic washes. Use neutral or basic conditions. q4->s4 Yes end Problem Resolved q4->end No s4->end

Caption: Troubleshooting decision tree for common workup issues.

References

Technical Support Center: Analytical Methods for Monitoring Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the progress of piperazine synthesis?

A1: The most common analytical methods for monitoring piperazine synthesis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These techniques allow for the separation, identification, and quantification of reactants, intermediates, and products in the reaction mixture.

Q2: Why is it important to monitor the reaction progress of piperazine synthesis?

A2: Monitoring the reaction progress is crucial for several reasons. It helps in determining the reaction endpoint, optimizing reaction conditions (like temperature, pressure, and catalyst loading) to maximize yield and minimize byproducts, and understanding the reaction kinetics.[2] For instance, in the synthesis of monosubstituted piperazines, monitoring is essential to prevent the formation of disubstituted byproducts.

Q3: Can I use Thin Layer Chromatography (TLC) for monitoring piperazine synthesis?

A3: Yes, Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative monitoring of piperazine synthesis. It is particularly useful for tracking the disappearance of starting materials and the appearance of products. However, for accurate quantification and separation of closely related compounds, more advanced techniques like HPLC or GC-MS are recommended.

Q4: When should I choose HPLC over GC-MS for my analysis?

A4: The choice between HPLC and GC-MS depends on the properties of your piperazine derivative. HPLC is well-suited for non-volatile or thermally labile compounds, and it is often used for the analysis of piperazine salts without derivatization. GC-MS is ideal for volatile and thermally stable compounds. For less volatile piperazine derivatives, derivatization might be necessary to improve their volatility for GC-MS analysis.

Q5: What is the role of NMR spectroscopy in monitoring piperazine synthesis?

A5: NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time information about the concentration of reactants and products without the need for sample workup.[2] It is also invaluable for structural elucidation of intermediates and final products, as well as for studying the conformational dynamics of piperazine derivatives.[3][4]

Troubleshooting Guides

HPLC Analysis

Q: I am observing significant peak tailing for my piperazine analyte in reverse-phase HPLC. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like piperazine is a common issue in reverse-phase HPLC. It is often caused by strong interactions between the basic amine groups of piperazine and residual acidic silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH above 7 is often effective. However, ensure your column is stable at higher pH.

  • Use of Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These additives compete with the analyte for binding to the active silanol sites, thus reducing peak tailing.

  • Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. Phenyl or cyano columns can also be viable alternatives to C18 columns.[5]

  • Lower Analyte Concentration: High sample concentrations can lead to column overload and peak tailing. Try injecting a more diluted sample.

Q: My retention times are drifting during a series of HPLC injections. What should I do?

A: Retention time drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or column equilibration issues.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the mixing valves are functioning correctly.

  • Column Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can significantly affect retention times.

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis. This is especially important when using gradient elution.

  • Check for Leaks: Inspect the system for any leaks, as this can cause pressure fluctuations and affect retention times.

GC-MS Analysis

Q: I am not seeing my piperazine derivative in the GC-MS chromatogram. What could be the problem?

A: This could be due to several reasons, ranging from sample preparation issues to instrument settings.

Troubleshooting Steps:

  • Volatility: Your piperazine derivative may not be volatile enough for GC analysis. Consider derivatization with reagents like trifluoroacetic anhydride (TFAA) to increase volatility.

  • Injector Temperature: The injector temperature might be too low for efficient vaporization of your analyte. Try increasing the injector temperature, but be cautious of thermal degradation.

  • Column Choice: Ensure you are using a column with a suitable stationary phase for your analyte. A mid-polar column is often a good starting point for piperazine derivatives.

  • Sample Preparation: If you are extracting the analyte from a complex matrix, your extraction efficiency might be low. Re-evaluate your sample preparation protocol.

Q: I am observing ghost peaks in my GC-MS analysis. What are they and how do I get rid of them?

A: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are usually due to contamination in the system.

Troubleshooting Steps:

  • Septum Bleed: The septum in the injector can degrade at high temperatures, releasing volatile compounds. Replace the septum regularly.

  • Contaminated Syringe: The syringe used for injection might be contaminated. Clean the syringe thoroughly or use a new one.

  • Carryover: A previous, more concentrated sample might not have been completely eluted from the column. Run a blank solvent injection to check for carryover. If present, bake out the column at a high temperature (within its limits) to remove contaminants.

  • Contaminated Carrier Gas or Gas Lines: Ensure high-purity carrier gas is used and that the gas lines are clean.

Quantitative Data Summary

The following table presents representative data for the synthesis of a monosubstituted piperazine, monitored by HPLC. The reaction involves the alkylation of piperazine with an alkyl halide.

Reaction Time (hours)Piperazine (%)Alkyl Halide (%)Monosubstituted Piperazine (%)Disubstituted Piperazine (%)
099.899.50.10.0
175.250.124.50.2
252.115.345.31.3
420.52.172.84.6
65.30.185.49.2
81.20.082.116.7

Note: The percentages represent the relative peak areas in the HPLC chromatogram.

Experimental Protocols

HPLC Method for Monitoring Piperazine Synthesis

This protocol is a general guideline and may need to be optimized for specific piperazine derivatives.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Gradient Program: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where the reactants and products have significant absorbance (e.g., 210 nm).[6]

    • Injection Volume: 10 µL.

GC-MS Method for Monitoring Piperazine Synthesis

This protocol may require derivatization for non-volatile piperazine derivatives.

  • Sample Preparation and Derivatization:

    • Withdraw an aliquot from the reaction mixture and quench as described for the HPLC method.

    • Extract the piperazine derivatives into an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • To the dry residue, add a derivatizing agent (e.g., trifluoroacetic anhydride) and heat to complete the reaction.

    • Evaporate the excess reagent and redissolve the residue in a suitable solvent for injection.

  • GC-MS Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at a lower temperature (e.g., 120°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to elute all components.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

NMR Spectroscopy for Reaction Monitoring

This protocol outlines a general approach for in-situ monitoring.

  • Sample Preparation:

    • The reaction is set up directly in an NMR tube using a deuterated solvent.

    • An internal standard (a compound with a known concentration and a signal that does not overlap with other signals in the spectrum) is added to the reaction mixture for quantification.

  • NMR Experiment:

    • Acquire a ¹H NMR spectrum of the reaction mixture at time zero.

    • Set up a series of automated acquisitions at regular time intervals.

    • Process the spectra and integrate the signals corresponding to the reactants, products, and the internal standard.

    • The concentration of each species can be calculated by comparing the integral of its signal to the integral of the internal standard.

Visualizations

Experimental_Workflow cluster_reaction Piperazine Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Start Reaction Setup Reaction Reaction in Progress Start->Reaction Sampling Aliquot Sampling Reaction->Sampling Quenching Quenching Sampling->Quenching Preparation Sample Preparation (Dilution/Derivatization) Quenching->Preparation Analysis Instrumental Analysis (HPLC/GC-MS/NMR) Preparation->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Integration, etc.) Data->Processing Quantification Quantification Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for monitoring piperazine synthesis.

HPLC_Troubleshooting cluster_solutions Troubleshooting Steps cluster_checks Verification Start Problem: Peak Tailing in Piperazine Analysis pH Adjust Mobile Phase pH (>7) Start->pH Additive Add Amine Modifier (e.g., TEA) Start->Additive Column Use Base-Deactivated Column Start->Column Concentration Inject Diluted Sample Start->Concentration Check1 Peak Shape Improved? pH->Check1 Check2 Peak Shape Improved? Additive->Check2 Check3 Peak Shape Improved? Column->Check3 Check4 Peak Shape Improved? Concentration->Check4 End Problem Resolved Check1->End Check2->End Check3->End Check4->End

Caption: Troubleshooting peak tailing in HPLC analysis.

References

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like tert-butyl (3S)-3-phenylpiperazine-1-carboxylate is a critical step in the synthesis of novel therapeutics. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity for both purity assessment and impurity profiling. This guide provides a comparative overview of potential HPLC methods for the analysis of this compound, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Methods

The purity analysis of this compound involves the assessment of both chemical (process-related impurities and degradants) and stereochemical (enantiomeric excess) purity. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation, HPLC, particularly chiral HPLC, is the gold standard for quantitative purity determination.[1][2] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful alternative for chiral separations, often providing faster analysis times.[3]

This guide will focus on comparing two primary HPLC approaches: Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity.

Data Presentation

Table 1: Comparison of HPLC Methods for Purity Analysis

ParameterMethod A: Reversed-Phase HPLCMethod B: Chiral HPLC
Objective Determination of chemical purity and related substances.Determination of enantiomeric purity (ee%).
Stationary Phase C18 (e.g., 5 µm, 4.6 x 250 mm)Chiral Stationary Phase (CSP) (e.g., polysaccharide-based)
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)Isopropanol:Hexane with 0.1% Diethylamine (DEA)
Detection UV at 254 nmUV at 254 nm
Flow Rate 1.0 mL/min1.0 mL/min
Key Advantages Robust for separating non-chiral impurities.Directly separates enantiomers.
Key Limitations Cannot separate enantiomers.May require significant method development.[1]

Table 2: Representative Experimental Data

SampleMethod A: Purity (%)Method B: Enantiomeric Excess (%)
Supplier X 99.299.5
Supplier Y 98.598.8
In-house Synthesis (Batch 1) 97.899.0
In-house Synthesis (Batch 2) 99.5>99.9

Experimental Protocols

Method A: Reversed-Phase HPLC for Chemical Purity

Objective: To determine the chemical purity of this compound and to identify and quantify any process-related impurities or degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

Method B: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (S)- and (R)-enantiomers of tert-butyl 3-phenylpiperazine-1-carboxylate to determine the enantiomeric excess (ee%).

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (CSP), e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isopropanol:Hexane (10:90 v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • For method development, a racemic mixture of the compound is required to confirm the separation of both enantiomers.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution RP_HPLC Reversed-Phase HPLC (Chemical Purity) Dissolution->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Dissolution->Chiral_HPLC Data_Acquisition Data Acquisition (Chromatogram) RP_HPLC->Data_Acquisition Chiral_HPLC->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity / ee% Calculation Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Discussion of Alternatives and Impurities

Alternative Analytical Techniques:

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can offer significant advantages in terms of speed and reduced solvent consumption compared to HPLC.[3]

  • Capillary Electrophoresis (CE): Chiral CE is another high-efficiency separation technique that can be employed for enantiomeric purity assessment, often using cyclodextrins as chiral selectors.[4]

  • Nuclear Magnetic Resonance (NMR): While not a separation technique, ¹H NMR is crucial for structural confirmation and can detect impurities if they are present at sufficient levels (typically >1%).[2] The use of chiral shift reagents can also enable the determination of enantiomeric purity by NMR.

Potential Impurities:

  • Starting Materials: Unreacted starting materials used in the synthesis of this compound.

  • By-products: Side products formed during the synthesis.

  • (R)-enantiomer: The opposite enantiomer is a critical impurity to monitor and control.

  • Deprotected Piperazine: Loss of the tert-butoxycarbonyl (Boc) protecting group can lead to the formation of 3-phenylpiperazine. The Boc group can be labile to strong acids.[5][6]

  • tert-Butanol: A common impurity resulting from the decomposition of the Boc anhydride reagent used in the protection step.[7]

References

A Comparative Guide to the Biological Activity of (S)- and (R)-tert-butyl 3-phenylpiperazine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of a chiral molecule can significantly influence its pharmacological properties, with enantiomers often exhibiting different binding affinities, efficacies, and metabolic profiles. This guide provides a comparative overview of the potential biological activities of the (S) and (R) enantiomers of tert-butyl 3-phenylpiperazine-1-carboxylate. While specific experimental data for these particular enantiomers is limited in publicly available literature, this document compiles information on the broader class of phenylpiperazine derivatives to infer likely biological targets and provides detailed experimental protocols for their evaluation. The phenylpiperazine scaffold is a well-established pharmacophore known to interact with various central nervous system (CNS) receptors, particularly dopamine and serotonin receptors.

Inferred Biological Activity Profile

Based on the pharmacology of structurally related phenylpiperazine compounds, it is anticipated that both (S)- and (R)-tert-butyl 3-phenylpiperazine-1-carboxylate will exhibit affinity for dopamine and serotonin receptor subtypes. The chirality at the 3-position of the piperazine ring is expected to result in differential binding affinities and functional activities between the two enantiomers.

Potential Molecular Targets

The following table summarizes the likely molecular targets for these compounds based on the activities of similar phenylpiperazine derivatives. It is crucial to note that the specific affinity and selectivity of the (S) and (R) enantiomers for these targets would need to be determined experimentally.

Target FamilySpecific ReceptorsPotential ActivityRationale based on Phenylpiperazine Derivatives
Dopamine Receptors D₂, D₃Antagonist or Partial AgonistPhenylpiperazine derivatives are known to be potent ligands for D₂ and D₃ receptors, with some showing selectivity for the D₃ subtype.[1][2][3]
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇Agonist, Antagonist, or Partial AgonistThe arylpiperazine moiety is a common feature in ligands for various serotonin receptor subtypes, influencing mood, cognition, and behavior.[4][5][6]
5-HT₃AntagonistSome arylpiperazines have shown affinity for the 5-HT₃ receptor, which is involved in nausea and vomiting.[7][8]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of (S)- and (R)-tert-butyl 3-phenylpiperazine-1-carboxylate, the following experimental protocols are recommended.

Radioligand Receptor Binding Assays

These assays are essential for determining the binding affinity (Ki) of the enantiomers for their potential molecular targets.

Objective: To quantify the affinity of (S)- and (R)-tert-butyl 3-phenylpiperazine-1-carboxylate for dopamine and serotonin receptor subtypes.

General Protocol:

  • Membrane Preparation: Obtain cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK-293 cells expressing D₂, D₃, 5-HT₁ₐ, 5-HT₂ₐ, or 5-HT₇ receptors).

  • Assay Buffer: Prepare a suitable buffer for each receptor type (e.g., Tris-HCl based buffers with specific ions and additives).

  • Competition Binding:

    • Incubate the cell membranes with a specific radioligand (e.g., [³H]Spiperone for D₂/D₃, [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ) at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound (either the (S) or (R) enantiomer).

    • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.

  • Incubation and Filtration: Incubate the mixture at a specific temperature for a defined period to reach equilibrium. Subsequently, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are necessary to determine whether the compounds act as agonists, antagonists, or partial agonists at the identified receptors.

Objective: To characterize the functional activity of the enantiomers at their target receptors.

Example Protocol (cAMP Assay for Gαi-coupled receptors like D₂ and 5-HT₁ₐ):

  • Cell Culture: Use a cell line expressing the receptor of interest that is coupled to the inhibition of adenylyl cyclase (e.g., CHO or HEK-293 cells).

  • Assay Procedure:

    • Pre-treat the cells with the test compound (S or R enantiomer) at various concentrations.

    • Stimulate the cells with forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels.

    • For antagonist activity, co-incubate the test compound with a known agonist.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

    • For antagonists, determine the ability of the compound to shift the concentration-response curve of a known agonist to the right and calculate the pA₂ value.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway for a Gαi-coupled receptor, such as the D₂ or 5-HT₁ₐ receptor, which are likely targets for the phenylpiperazine compounds.

G_protein_signaling cluster_membrane Cell Membrane receptor GPCR (e.g., D2, 5-HT1A) g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (decreased) ac->camp Converts ligand (S) or (R)-Enantiomer ligand->receptor Binds atp ATP atp->ac pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates (leading to response)

Caption: Potential Gαi-coupled signaling pathway for (S)/(R)-tert-butyl 3-phenylpiperazine-1-carboxylate.

Experimental Workflow

The diagram below outlines a typical workflow for the initial characterization and comparison of the biological activity of the two enantiomers.

experimental_workflow start Synthesize/Acquire (S) and (R) Enantiomers binding_assays Primary Screening: Radioligand Binding Assays (Dopamine & Serotonin Receptors) start->binding_assays determine_ki Determine Ki values (Affinity) binding_assays->determine_ki functional_assays Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ flux) determine_ki->functional_assays For high-affinity hits selectivity_panel Selectivity Profiling: Binding to other receptors (e.g., Adrenergic, Histamine) determine_ki->selectivity_panel For high-affinity hits determine_activity Determine EC50/IC50 & Emax (Potency & Efficacy) functional_assays->determine_activity compare_profiles Compare Pharmacological Profiles of (S) vs (R) Enantiomers determine_activity->compare_profiles selectivity_panel->compare_profiles end Lead Candidate Selection compare_profiles->end

Caption: Workflow for comparing the biological activity of the (S) and (R) enantiomers.

Conclusion

References

The Pivotal Role of the Tert-Butyl Group in Phenylpiperazine Analogs: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of tert-butyl phenylpiperazine analogs reveals the critical influence of this bulky substituent on receptor binding affinity and functional activity across various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and histamine receptors. The strategic placement of the tert-butyl group often imparts enhanced selectivity and potency, making these analogs promising candidates for therapeutic development.

This guide provides a comparative overview of the structure-activity relationships (SAR) of tert-butyl phenylpiperazine analogs, supported by experimental data from published literature. We will delve into their interactions with key central nervous system (CNS) targets and present the methodologies behind the cited experiments.

Comparative Biological Activity of Tert-Butyl Phenylpiperazine Analogs

The introduction of a tert-butyl group onto the phenylpiperazine scaffold can dramatically alter the pharmacological profile of the parent compound. The table below summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of representative tert-butyl phenylpiperazine analogs at various receptors.

Compound IDTarget Receptor(s)Substitution PatternBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM) & EfficacyReference
1 Dopamine D3 Receptor2-tert-butyl-6-methyl-pyrimidinylD3: < 10Not specified[1]
2 Dopamine D3 Receptor2-tert-butyl-6-trifluoromethyl-pyrimidinylD3: 4.2Not specified[1]
3 Dopamine D2 Receptor2-tert-butyl-6-methyl-pyrimidinylD2: > 400Not specified[1]
4 Dopamine D2 Receptor2-tert-butyl-6-trifluoromethyl-pyrimidinylD2: 512Not specified[1]
5 Dopamine D2 ReceptorN-(2-(tert-Butylamino)-2-oxoethyl)D2: pIC50 = 9.67 (β-arrestin)Not specified[2]
6 Histamine H3 Receptor4-pyridyl-piperazino moiety16.0 - 120Antagonist[3]

Key Observations from the Data:

  • Dopamine D3 Receptor Selectivity: The presence of a tert-butyl group at the 2-position of a pyrimidine ring attached to the piperazine nitrogen, as seen in compounds 1 and 2 , confers high affinity and significant selectivity for the dopamine D3 receptor over the D2 receptor.[1] Specifically, compound 2 , with a trifluoromethyl group at the 6-position, demonstrates the highest potency and a 122-fold selectivity for the D3 receptor.[1] This highlights the importance of the bulky tert-butyl group in occupying a specific binding pocket within the D3 receptor.

  • Modulation of Dopamine D2 Receptor Functional Activity: In a different series of analogs, the incorporation of a tert-butyl group within an N-acyl side chain (compound 5 ) resulted in a potent partial agonist at the dopamine D2 receptor, particularly showing biased signaling towards the β-arrestin pathway.[2]

  • Histamine H3 Receptor Antagonism: For histamine H3 receptor ligands, a 4-pyridyl-piperazino moiety, which can be considered a bioisosteric replacement for other bulky groups, led to high-affinity antagonists (compound 6 ).[3] Docking studies suggest this moiety interacts with key amino acid residues in the receptor.[3]

Experimental Protocols

The data presented above were generated using standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

General Procedure:

  • Membrane Preparation: Cells stably expressing the receptor of interest (e.g., HEK-293 cells for dopamine receptors, CHO-K1 cells for 5-HT1A receptors) are cultured and harvested.[4] The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound.[4]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Inhibition Assay)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of a compound at a Gαi-coupled receptor.

General Procedure:

  • Cell Culture: HEK-293T cells stably expressing the Gαi-coupled receptor of interest (e.g., dopamine D2, D3, or D4 receptors) are used.[2]

  • Forskolin Stimulation: The cells are treated with forskolin, an activator of adenylyl cyclase, to stimulate the production of cyclic AMP (cAMP).

  • Compound Treatment: The cells are co-incubated with forskolin and varying concentrations of the test compound. Agonists will inhibit the forskolin-induced cAMP production, while antagonists will block the effect of a known agonist.

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).

  • Data Analysis: The concentration of the compound that produces 50% of its maximal response (EC50 for agonists) or inhibits the response of a reference agonist by 50% (IC50 for antagonists) is determined. The maximal efficacy (Emax) is also calculated.[2]

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the general SAR logic and a typical experimental workflow.

SAR_Logic cluster_0 Core Scaffold cluster_1 Modification cluster_2 Observed Effects Phenylpiperazine Phenylpiperazine Tert-Butyl_Group Introduction of Tert-Butyl Group Phenylpiperazine->Tert-Butyl_Group SAR Study Increased_Potency Increased Potency Tert-Butyl_Group->Increased_Potency Enhanced_Selectivity Enhanced Selectivity Tert-Butyl_Group->Enhanced_Selectivity Altered_Functional_Activity Altered Functional Activity Tert-Butyl_Group->Altered_Functional_Activity

Caption: General logic of the structure-activity relationship for tert-butyl phenylpiperazine analogs.

Experimental_Workflow Start Start: Compound Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, β-arrestin) (Determine EC50/IC50, Emax) Start->Functional_Assay Data_Analysis Data Analysis and SAR Determination Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for evaluating the pharmacological profile of novel compounds.

References

A Comparative Analysis of N-Protecting Groups for Phenylpiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the versatile phenylpiperazine scaffold, the strategic selection of an appropriate N-protecting group is a critical determinant of synthetic success. The ability to selectively mask one of the nitrogen atoms of the piperazine ring allows for controlled functionalization and the construction of complex molecular architectures. This guide provides an objective comparison of three widely used N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of phenylpiperazine. This analysis is supported by experimental data from the literature to aid in making informed decisions for your synthetic strategies.

At a Glance: Key Characteristics of N-Protecting Groups

The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.

  • Boc (tert-Butoxycarbonyl): This protecting group is labile to acidic conditions, typically cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] It is stable to basic and nucleophilic reagents, as well as catalytic hydrogenation.[2][3]

  • Cbz (Carboxybenzyl): The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), a mild method that yields toluene and carbon dioxide as byproducts.[4] It is stable to a wide range of basic and mildly acidic conditions.[5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] It is stable to acidic conditions.[7]

Quantitative Data Comparison

The selection of a protecting group is often guided by the efficiency of its introduction and removal, as well as its stability under various reaction conditions. The following tables summarize representative quantitative data for the protection and deprotection of phenylpiperazine and related amines.

Table 1: Comparison of N-Protection Reactions for Phenylpiperazine

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂O-Methanol/Water202~98[8]
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃THF/Water0 - rt20~90[4]
Fmoc Fmoc-ClNaHCO₃Dioxane/Waterrt2High

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Table 2: Comparison of N-Deprotection Reactions for Protected Phenylpiperazine

Protected PhenylpiperazineReagentSolventTemp. (°C)Time (h)Yield (%)
Boc-Phenylpiperazine Trifluoroacetic Acid (TFA)Dichloromethane (DCM)rt1-2High[9]
Cbz-Phenylpiperazine H₂, 10% Pd/CMethanol (MeOH)rt1-4Quantitative[10]
Fmoc-Phenylpiperazine 20% PiperidineDMFrt< 1High[6]

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Table 3: Stability Profile of Protected Phenylpiperazine

Protected PhenylpiperazineStable ConditionsLabile Conditions
Boc-Phenylpiperazine Basic (e.g., NaOH, piperidine), Nucleophiles, Catalytic HydrogenationStrong Acids (e.g., TFA, HCl)
Cbz-Phenylpiperazine Mildly Acidic, BasicCatalytic Hydrogenolysis, Strong Acids (e.g., HBr/AcOH)
Fmoc-Phenylpiperazine Acidic (e.g., TFA)Basic (e.g., Piperidine, DBU)

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these procedures in a research setting.

Protocol 1: Boc Protection of Phenylpiperazine
  • Materials: Phenylpiperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Methanol, Water.

  • Procedure:

    • Dissolve phenylpiperazine (1.0 eq) in a mixture of methanol and water.

    • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc-phenylpiperazine.

Protocol 2: Cbz Protection of Phenylpiperazine
  • Materials: Phenylpiperazine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve phenylpiperazine (1.0 eq) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-20 hours.[4]

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain N-Cbz-phenylpiperazine.[4]

Protocol 3: Fmoc Protection of Phenylpiperazine
  • Materials: Phenylpiperazine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve phenylpiperazine (1.0 eq) in a mixture of dioxane and water.

    • Add sodium bicarbonate (2.0 eq).

    • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by recrystallization or silica gel chromatography.

Protocol 4: Deprotection of Boc-Phenylpiperazine
  • Materials: N-Boc-phenylpiperazine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-phenylpiperazine in DCM.

    • Add an excess of TFA (e.g., 25-50% v/v in DCM) at room temperature.[1]

    • Stir the reaction for 1-2 hours and monitor by TLC.[1]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting phenylpiperazine TFA salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Protocol 5: Deprotection of Cbz-Phenylpiperazine
  • Materials: N-Cbz-phenylpiperazine, 10% Palladium on carbon (Pd/C), Methanol (MeOH).

  • Procedure:

    • Dissolve N-Cbz-phenylpiperazine in methanol.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected phenylpiperazine.

Protocol 6: Deprotection of Fmoc-Phenylpiperazine
  • Materials: N-Fmoc-phenylpiperazine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Fmoc-phenylpiperazine in DMF.

    • Add a solution of 20% piperidine in DMF.[6]

    • Stir the mixture at room temperature. The reaction is typically rapid, often complete within 30 minutes.[6]

    • Monitor the reaction by TLC.

    • Upon completion, remove the DMF and piperidine under reduced pressure.

    • The crude product can be purified by extraction or chromatography.

Visualizing Workflows and Relationships

To further clarify the selection process and experimental workflows, the following diagrams are provided.

Protection_Deprotection_Workflow cluster_protection Protection cluster_protected Protected Intermediates cluster_deprotection Deprotection Phenylpiperazine Phenylpiperazine Boc_Protect Boc Protection ((Boc)₂O) Phenylpiperazine->Boc_Protect Cbz_Protect Cbz Protection (Cbz-Cl) Phenylpiperazine->Cbz_Protect Fmoc_Protect Fmoc Protection (Fmoc-Cl) Phenylpiperazine->Fmoc_Protect Boc_PP Boc-Phenylpiperazine Boc_Protect->Boc_PP Cbz_PP Cbz-Phenylpiperazine Cbz_Protect->Cbz_PP Fmoc_PP Fmoc-Phenylpiperazine Fmoc_Protect->Fmoc_PP Boc_Deprotect Acidic Cleavage (TFA or HCl) Boc_PP->Boc_Deprotect Cbz_Deprotect Hydrogenolysis (H₂, Pd/C) Cbz_PP->Cbz_Deprotect Fmoc_Deprotect Basic Cleavage (Piperidine) Fmoc_PP->Fmoc_Deprotect Deprotected_PP Phenylpiperazine Boc_Deprotect->Deprotected_PP Cbz_Deprotect->Deprotected_PP Fmoc_Deprotect->Deprotected_PP

Caption: General workflow for the protection and deprotection of phenylpiperazine.

Orthogonality cluster_Boc Boc Strategy cluster_Cbz Cbz Strategy cluster_Fmoc Fmoc Strategy Start Molecule with Multiple Amine Sites Boc_Protected Boc-Protected Amine Start->Boc_Protected Cbz_Protected Cbz-Protected Amine Start->Cbz_Protected Fmoc_Protected Fmoc-Protected Amine Start->Fmoc_Protected Acid_Cleavage Acidic Deprotection (e.g., TFA) Boc_Protected->Acid_Cleavage Cleaved Boc_Stable Stable to: - Base - Hydrogenolysis Boc_Protected->Boc_Stable Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Hydrogenolysis Cleaved Cbz_Stable Stable to: - Mild Acid - Base Cbz_Protected->Cbz_Stable Base_Cleavage Basic Deprotection (e.g., Piperidine) Fmoc_Protected->Base_Cleavage Cleaved Fmoc_Stable Stable to: - Acid - Hydrogenolysis Fmoc_Protected->Fmoc_Stable

Caption: Orthogonality and stability of common N-protecting groups.

Decision_Tree q1 Are there acid-sensitive groups in the molecule? q2 Are there base-sensitive groups in the molecule? q1->q2 Yes ans_boc Use Boc Group q1->ans_boc No q3 Are there functional groups sensitive to reduction (e.g., alkenes, alkynes)? q2->q3 No ans_fmoc Use Fmoc Group q2->ans_fmoc Yes ans_cbz Use Cbz Group q3->ans_cbz No ans_cbz_acid Use Cbz Group (with acid cleavage if necessary) q3->ans_cbz_acid Yes

Caption: Decision tree for selecting an N-protecting group.

Conclusion

The choice of an N-protecting group for phenylpiperazine is a strategic decision that depends on the overall synthetic plan, the presence of other functional groups, and the desired orthogonality. The Boc group offers robust protection and is ideal when subsequent reactions involve basic or reductive conditions. The Cbz group provides excellent stability and is cleaved under mild hydrogenolysis conditions, making it compatible with many functional groups. The Fmoc group is the protecting group of choice when acid-sensitive functionalities are present, as it is readily removed with mild bases. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can devise more efficient and successful synthetic routes for the elaboration of the phenylpiperazine scaffold.

References

Navigating the Synthesis of a Key Chiral Intermediate: A Comparative Guide to tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of successful programs. Among these, chiral piperazines are privileged scaffolds found in numerous biologically active molecules. This guide provides a comparative analysis of potential synthetic routes to a valuable intermediate, tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, offering insights into methodologies, performance metrics, and detailed experimental protocols to inform strategic synthetic planning.

The enantiomerically pure (3S)-3-phenylpiperazine scaffold is a key component in a variety of pharmacologically active compounds. Its synthesis, however, presents challenges in controlling stereochemistry while maintaining good yields. This guide explores established and potential methodologies for the preparation of its N-Boc protected form, a stable and versatile intermediate for further chemical elaboration. The comparison focuses on routes starting from readily available precursors, including chiral amino acids and pyrazine derivatives, highlighting the advantages and disadvantages of each approach.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct strategies. Below is a summary of key performance indicators for two prominent routes: one employing a chiral pool starting material, (S)-phenylglycine, and another utilizing asymmetric hydrogenation of a pyrazine precursor.

RouteKey TransformationStarting MaterialTypical Overall Yield (%)Enantiomeric Excess (%)Key AdvantagesKey Disadvantages
1 Reductive amination and cyclization(S)-Phenylglycine40-60 (estimated for analogous syntheses)>98High enantiopurity from chiral pool; well-established transformations.Potential for racemization under harsh conditions; multiple steps may lower overall yield.
2 Asymmetric hydrogenation2-Phenylpyrazine70-90[1]90-99[1]High efficiency and atom economy; high enantioselectivity.[1]Requires specialized catalyst and high-pressure equipment; catalyst may be expensive.

Experimental Protocols

Route 1: Synthesis from (S)-Phenylglycine

This route leverages the inherent chirality of (S)-phenylglycine to establish the stereocenter of the target molecule. The key steps involve the formation of a diamine precursor followed by cyclization.

Step 1: Synthesis of (S)-N-(2-aminoethyl)-1-phenylethan-1-amine

  • Amide Coupling: To a solution of (S)-phenylglycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add N-Boc-ethylenediamine (1.1 eq) and a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Boc-Deprotection: Dissolve the crude product in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the crude diamine hydrochloride.

  • Reduction: Suspend the crude diamine hydrochloride in a suitable solvent like THF and add a reducing agent such as LiAlH4 (3.0 eq) portion-wise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours.

  • Quench the reaction carefully with water and 15% NaOH solution at 0 °C.

  • Filter the resulting solid and concentrate the filtrate to obtain the crude diamine.

Step 2: Cyclization and Boc-Protection to yield this compound

  • Dissolve the crude (S)-N-(2-aminoethyl)-1-phenylethan-1-amine in a suitable solvent like DCM.

  • To this solution, add a cyclizing agent such as glyoxal (1.1 eq) and stir at room temperature for 24 hours.

  • Reduce the resulting dihydropyrazine intermediate in situ with a reducing agent like sodium borohydride (2.0 eq).

  • After completion of the reduction, add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and a base like triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Perform an aqueous work-up and purify the crude product by column chromatography on silica gel to afford the final product.

Route 2: Asymmetric Hydrogenation of a Pyrazine Precursor

This approach introduces chirality through a catalytic asymmetric hydrogenation of a prochiral pyrazine substrate. This method can be highly efficient and enantioselective.

Step 1: Synthesis of 2-Phenyl-2,3-dihydropyrazine

  • Synthesize 2-phenylpyrazine from the condensation of 1,2-diaminobenzene and phenylglyoxal.

  • Partially reduce the 2-phenylpyrazine using a controlled reduction method, for example, with diisobutylaluminium hydride (DIBAL-H) at low temperature, to yield the 2-phenyl-2,3-dihydropyrazine intermediate.

Step 2: Asymmetric Hydrogenation and Boc-Protection

  • In a high-pressure reactor, dissolve the 2-phenyl-2,3-dihydropyrazine (1.0 eq) in a degassed solvent such as methanol or ethanol.

  • Add a chiral rhodium or iridium catalyst, for example, [Rh(COD)2]BF4 with a chiral phosphine ligand like (R)-BINAP (0.01-0.05 mol%).

  • Pressurize the reactor with hydrogen gas (50-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 24-48 hours.

  • After the reaction is complete, carefully vent the reactor and concentrate the reaction mixture.

  • Dissolve the crude product in a suitable solvent like DCM and add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and a base like triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Perform an aqueous work-up and purify the crude product by column chromatography on silica gel. A representative procedure for a similar transformation resulted in a 96% yield and 99% enantiomeric excess.[1]

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic strategies, the following diagrams illustrate the general workflow and a logical comparison of the two main routes.

G General Workflow for Chiral Piperazine Synthesis cluster_0 Route 1: From Chiral Pool cluster_1 Route 2: Asymmetric Catalysis Chiral Amino Acid Chiral Amino Acid Diamine Formation Diamine Formation Chiral Amino Acid->Diamine Formation Cyclization Cyclization Diamine Formation->Cyclization Chiral Piperazine Chiral Piperazine Cyclization->Chiral Piperazine Final Product Final Product Chiral Piperazine->Final Product N-Protection Prochiral Precursor (e.g., Pyrazine) Prochiral Precursor (e.g., Pyrazine) Asymmetric Hydrogenation Asymmetric Hydrogenation Prochiral Precursor (e.g., Pyrazine)->Asymmetric Hydrogenation Chiral Piperazine_cat Chiral Piperazine Asymmetric Hydrogenation->Chiral Piperazine_cat Chiral Piperazine_cat->Final Product N-Protection

Caption: A generalized workflow for the synthesis of chiral piperazines.

G Comparison of Synthetic Routes cluster_0 Route 1: Chiral Pool Approach cluster_1 Route 2: Asymmetric Hydrogenation Start Route 1: Chiral Pool Approach Route 1: Chiral Pool Approach Route 2: Asymmetric Hydrogenation Route 2: Asymmetric Hydrogenation Pros1 Pros: - High enantiopurity - Readily available starting material Cons1 Cons: - Multiple steps - Potential for racemization Pros2 Pros: - High yield and ee - Atom economical Cons2 Cons: - Requires special equipment - Catalyst cost

Caption: A logical comparison of the two main synthetic routes.

Conclusion

The choice of a synthetic route for this compound will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity. The chiral pool approach offers a reliable method for achieving high enantiopurity, while asymmetric hydrogenation presents a more efficient and atom-economical alternative, albeit with higher initial investment in catalysis and equipment. By carefully considering the trade-offs presented in this guide, researchers can select the most appropriate synthetic strategy to access this valuable chiral building block.

References

A Comparative Guide to the Spectroscopic Data of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral piperazine derivatives, a thorough understanding of their spectroscopic properties is essential for unambiguous identification and quality control. This guide provides a comparative analysis of the spectroscopic data for tert-butyl (3S)-3-phenylpiperazine-1-carboxylate and two common alternatives: tert-butyl (2R)-2-phenylpiperazine-1-carboxylate and tert-butyl (S)-3-methylpiperazine-1-carboxylate. The data presented herein, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, is intended to serve as a valuable resource for the verification of these critical building blocks in medicinal chemistry and pharmaceutical development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the target compound and its alternatives. It is important to note that the spectroscopic data for enantiomers, such as (3S) and (3R)-3-phenylpiperazine-1-carboxylate, are identical with the exception of their optical rotation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
tert-butyl (3R)-3-phenylpiperazine-1-carboxylate 7.40-7.25 (m, 5H, Ar-H), 4.15 (br s, 1H), 3.95 (br s, 1H), 3.85 (br d, J = 12.9 Hz, 1H), 3.20 (td, J = 12.9, 3.0 Hz, 1H), 3.05 (dd, J = 12.9, 3.7 Hz, 1H), 2.90 (br s, 1H), 2.75 (br s, 1H), 1.49 (s, 9H, C(CH₃)₃)
tert-butyl (2R)-2-phenylpiperazine-1-carboxylate 7.38-7.20 (m, 5H, Ar-H), 4.75 (br s, 1H), 3.90 (d, J = 13.1 Hz, 1H), 3.15-3.00 (m, 2H), 2.95-2.80 (m, 2H), 2.70 (td, J = 12.2, 3.2 Hz, 1H), 1.35 (s, 9H, C(CH₃)₃)
tert-butyl (S)-3-methylpiperazine-1-carboxylate 3.90 (br s, 1H), 3.75 (br d, J = 12.5 Hz, 1H), 3.15 (br d, J = 12.5 Hz, 1H), 2.95-2.75 (m, 2H), 2.60 (td, J = 12.0, 3.0 Hz, 1H), 1.80 (br s, 1H, NH), 1.45 (s, 9H, C(CH₃)₃), 1.15 (d, J = 6.5 Hz, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
tert-butyl (3R)-3-phenylpiperazine-1-carboxylate 154.8, 142.1, 128.6, 127.6, 126.5, 80.0, 56.0, 50.8, 46.2, 45.8, 28.4
tert-butyl (2R)-2-phenylpiperazine-1-carboxylate 155.0, 140.8, 128.6, 127.8, 127.2, 80.1, 59.9, 51.5, 45.0, 44.8, 28.4
tert-butyl (S)-3-methylpiperazine-1-carboxylate 154.9, 79.5, 51.8, 50.9, 46.2, 45.9, 28.5, 19.5

Table 3: FT-IR and Mass Spectrometry Data

CompoundFT-IR (cm⁻¹)Mass Spectrometry (m/z)
tert-butyl (3R)-3-phenylpiperazine-1-carboxylate ~3330 (N-H), ~2970 (C-H), ~1690 (C=O, urethane), ~1450, ~1160Expected [M+H]⁺: 263.1754
tert-butyl (2R)-2-phenylpiperazine-1-carboxylate ~3330 (N-H), ~2970 (C-H), ~1690 (C=O, urethane), ~1450, ~1160Expected [M+H]⁺: 263.1754
tert-butyl (S)-3-methylpiperazine-1-carboxylate ~3320 (N-H), ~2970 (C-H), ~1685 (C=O, urethane), ~1455, ~1165Expected [M+H]⁺: 201.1603

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 512-1024.

    • Relaxation delay: 2-3 seconds.

    • Spectral width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A thin film of the neat compound is prepared on a KBr plate.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Ionization mode: Positive ion mode.

    • Mass range: m/z 50-500.

    • Capillary voltage and other source parameters should be optimized for the specific instrument and compound.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of chiral N-Boc-piperazine derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesize Chiral N-Boc-Piperazine Purification Purify Compound (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Comparison Compare with Reference Data Purity_Assessment->Comparison Final_Verification Final Structure Verification Comparison->Final_Verification

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of chiral N-Boc-piperazine derivatives.

A Comparative Guide to Chiral HPLC Method Development for Piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of piperazine derivatives is a critical task in pharmaceutical development and quality control, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most robust and widely used technique for this purpose. This guide provides a comparative overview of chiral HPLC methods for separating piperazine enantiomers, supported by experimental data and detailed protocols to aid in method development.

Comparison of Chiral Stationary Phases and Methods

Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are highly effective for resolving a wide range of chiral compounds and represent a primary choice for screening piperazine enantiomers.[1] The selection of the appropriate CSP is often an empirical process, and screening a variety of columns with different mobile phase compositions is a common and effective strategy.[1][2]

The following table summarizes successful chiral HPLC separations of various piperazine-containing molecules on different polysaccharide-based columns. While the analytes differ, this data provides a valuable starting point for selecting a column and initial screening conditions for a new piperazine derivative.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Reported Performance
Derivatized PiperazineChiralpak® ICAcetonitrile:Methanol:DEA (90:10:0.1, v/v/v)1.035Good resolution between the piperazine derivative and the API.[3]
(1,4-Dimethylpiperazin-2-yl)methanolChiralpak® ICAcetonitrile:Methanol:DEA (90:10:0.1, v/v/v)1.035Baseline separation of enantiomers.
5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dioneChiralpak® IAAcetonitrile (100%)1.027Resolution factors > 3.8 for all stereoisomers.
Gatifloxacin (contains a methylpiperazinyl group)Chiralpak® AD-HHexane:Ethanol:DMA (variable ratios)--Successful baseline separation with a resolution of 3.39.
Derivatized Piperidin-3-amineChiralpak® AD-HEthanol with 0.1% DEA0.5-Resolution > 4.0.[4]

Note: DEA = Diethylamine, DMA = Dimethylamine. The addition of a basic modifier like DEA is often crucial for achieving good peak shape and resolution for basic compounds like piperazines.[3]

Experimental Protocols

Below are detailed experimental protocols for the chiral separation of piperazine derivatives, providing a practical starting point for method development.

Method 1: Separation of Derivatized Piperazine on Chiralpak® IC

This method is suitable for piperazine that has been derivatized to include a UV-active chromophore, for example, with 4-chloro-7-nitrobenzofuran (NBD-Cl).[3]

  • Instrumentation: HPLC system with UV detector.

  • Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Injection Volume: 10 µL.[3]

  • Detection: UV at 340 nm (for NBD-Cl derivative).[3]

  • Sample Preparation: The piperazine-containing sample is derivatized with NBD-Cl. The resulting derivative is dissolved in a suitable diluent (e.g., the mobile phase) to an appropriate concentration.

Method 2: Separation of a Piperidine Derivative on Chiralpak® AD-H

This method was developed for a piperidin-3-amine derivative and demonstrates the use of a polar organic mobile phase.[4]

  • Instrumentation: HPLC system with UV detector.

  • Chiral Column: Chiralpak® AD-H.[4]

  • Mobile Phase: 0.1% Diethylamine in Ethanol.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Detection: UV at 228 nm (after derivatization with p-toluenesulfonyl chloride).[4]

  • Sample Preparation: As the analyte is non-chromophoric, pre-column derivatization with p-toluenesulfonyl chloride (PTSC) in the presence of a base is performed to introduce a UV-active group.[4] The derivatized sample is then dissolved in the mobile phase.

Chiral HPLC Method Development Workflow

The development of a successful chiral HPLC method typically follows a systematic screening and optimization process. The following diagram illustrates a general workflow.

Chiral_HPLC_Method_Development start Define Analyte Properties (pKa, solubility, chromophore) screen_csp Screen Multiple Chiral Stationary Phases (e.g., Chiralpak IA, IC, AD-H) start->screen_csp screen_mp Screen Different Mobile Phase Modes (Normal, Reversed, Polar Organic) screen_csp->screen_mp no_sep No or Poor Separation screen_mp->no_sep Evaluate Initial Results partial_sep Partial Separation Achieved screen_mp->partial_sep no_sep->screen_csp Try different CSPs derivatize Consider Derivatization (if no chromophore) no_sep->derivatize If detection is an issue optimize_mp Optimize Mobile Phase - Modifier type & percentage - Additive type & concentration (e.g., DEA, TFA) partial_sep->optimize_mp optimize_conditions Optimize Other Parameters - Flow Rate - Temperature optimize_mp->optimize_conditions baseline_sep Baseline Resolution Achieved optimize_conditions->baseline_sep Evaluate Optimized Results baseline_sep->optimize_mp Further Optimization Needed validate Method Validation (Linearity, Precision, Accuracy, Robustness) baseline_sep->validate end Final Method validate->end derivatize->start

Caption: Workflow for Chiral HPLC Method Development.

Alternative Techniques

While chiral HPLC is the predominant technique, Capillary Electrophoresis (CE) can be a viable alternative for the separation of piperazine enantiomers, particularly for charged derivatives. CE with sulfated β-cyclodextrin as a chiral selector has been successfully applied to the separation of H1-antihistamine drugs containing a piperazine moiety.[5]

Conclusion

The successful chiral separation of piperazine enantiomers is readily achievable with modern HPLC technologies. Polysaccharide-based chiral stationary phases, such as the Chiralpak® series, have demonstrated broad applicability and high success rates. A systematic approach to method development, involving the screening of multiple columns and mobile phase compositions, is the most effective strategy. The addition of basic modifiers to the mobile phase is a key consideration for these basic analytes. The experimental protocols and comparative data presented in this guide serve as a robust starting point for researchers and scientists in developing and optimizing their own chiral separation methods for novel piperazine-containing compounds.

References

comparing the efficacy of different catalysts for piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine and its derivatives are crucial building blocks in the pharmaceutical industry, forming the core of numerous drugs with diverse therapeutic applications. The efficient synthesis of piperazine is therefore of paramount importance. This guide provides a comparative analysis of the efficacy of various catalysts employed in the synthesis of piperazine, supported by experimental data from recent literature.

Introduction to Piperazine Synthesis

The industrial production of piperazine primarily involves the cyclization of precursors such as ethanolamine, diethanolamine, or ethylenediamine. The choice of catalyst is critical in determining the yield, selectivity, and overall efficiency of these processes. Key catalytic strategies include the use of zeolites, metal oxides, and supported metal catalysts, each with distinct advantages and limitations.

Catalytic Pathways to Piperazine

The synthesis of piperazine can proceed through several reaction pathways, depending on the starting material. The catalyst plays a crucial role in directing the reaction towards the desired cyclization product while minimizing side reactions.

Piperazine_Synthesis_Pathways cluster_0 From Ethanolamines cluster_1 From Ethyleneamines MEA Monoethanolamine (MEA) AEEA Aminoethylethanolamine MEA->AEEA Dimerization DEA Diethanolamine (DEA) DEA->AEEA Amination Piperazine Piperazine AEEA->Piperazine Intramolecular Cyclization EDA Ethylenediamine (EDA) EDA->Piperazine Dimerization/ Cyclization DETA Diethylenetriamine DETA->Piperazine Intramolecular Cyclization

Caption: Major catalytic pathways for piperazine synthesis.

Comparison of Catalyst Performance

The efficacy of a catalyst is evaluated based on its ability to maximize the conversion of the starting material and the selectivity towards piperazine. The following tables summarize the performance of different catalysts reported in the literature.

Zeolite Catalysts

Zeolites, with their shape-selective properties and tunable acidity, are widely investigated for piperazine synthesis.

CatalystStarting MaterialTemperature (°C)Conversion (%)Selectivity to Piperazine (%)Yield (%)Reference
Zn-ZSM-5Ethylenediamine36094.145.542.8[1][2]
Zn/K-ZSM-5Ethylenediamine36082.642.134.8[1][2]
CaCl2-modified HZSM-5Ethylenediamine34095-65[3]
KCl-NiO-ZSM-5Ethanolamine36066.3428.66-[4]
P/HZSM-5Ethanolamine31076.5961.71-[5]
Metal-Based Catalysts

Metal oxides and supported metal catalysts are also prominent in piperazine synthesis, often operating under different reaction conditions.

CatalystStarting MaterialTemperature (°C)Pressure (atm)Conversion (%)Selectivity to Piperazine (%)Yield (%)Reference
Ni-MgODiethylenetriamine225~1809783~81[6]
Ni-MgOAminoethylethanolamine225180-82~70[6]
Ni-MgODiethanolamine225~170---[6]
20% Co/H-ZSM-5Ethanolamine--76.845.735[1]
Ni-Co/SiO2Pyrazine Hydrogenation805 MPa H2--99[1]
Ru-PNP pincer complexDiethanolamine155426932.6 (to AEEA)>90 (cyclization)[7]
Resin-Supported Catalysts for Aza-Michael Addition

For the synthesis of monosubstituted piperazines via aza-Michael addition, resin-supported metal catalysts have shown high efficacy.

Catalyst SystemReactantsReaction Time (h)Yield (%)Reference
Cu2+ on ResinPiperazine + Methyl Acrylate1.592
Ni2+ on ResinPiperazine + Methyl Acrylate285
Co2+ on ResinPiperazine + Methyl Acrylate2.578
Zn2+ on ResinPiperazine + Methyl Acrylate370

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for key catalytic systems.

General Experimental Workflow for Catalyst Testing

A systematic approach is necessary to evaluate and compare the performance of different catalysts.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis prep Catalyst Synthesis/ Modification char Characterization (XRD, SEM, BET, TPD) prep->char reactor Load Catalyst & Reactants into Reactor char->reactor conditions Set Reaction Conditions (Temp, Pressure, Flow Rate) reactor->conditions run Run Reaction conditions->run collect Collect Product Stream run->collect separate Separate Products (e.g., Distillation) collect->separate analyze Analyze Products (GC, HPLC, NMR) separate->analyze calc Calculate Conversion, Selectivity, and Yield analyze->calc

Caption: General workflow for catalyst testing in piperazine synthesis.

Protocol 1: Piperazine Synthesis using a Modified ZSM-5 Zeolite Catalyst

This protocol describes a continuous flow gas-phase reaction.

  • Catalyst Preparation:

    • The HZSM-5 zeolite is modified by ion exchange with a metal salt solution (e.g., ZnCl₂, KCl, NiCl₂).

    • The modified zeolite is then calcined at a high temperature (e.g., 500-600°C) for several hours.

    • The prepared catalyst is characterized using techniques such as XRD, SEM, and NH₃-TPD to determine its structural and acidic properties.[4][5]

  • Catalytic Reaction:

    • The catalyst is packed into a fixed-bed reactor.

    • The reactor is heated to the desired reaction temperature (e.g., 340-360°C) under an inert gas flow.[2][3]

    • A feed stream of the starting material (e.g., an aqueous solution of ethylenediamine or ethanolamine) and ammonia (if required) is introduced into the reactor at a specific weight hourly space velocity (WHSV).[2][4]

  • Product Analysis:

    • The reactor effluent is cooled to condense the liquid products.

    • The product mixture is analyzed by gas chromatography (GC) to determine the conversion of the starting material and the selectivity to piperazine and other products.

Protocol 2: Piperazine Synthesis using a Ni-MgO Catalyst

This protocol outlines a batch reaction process.

  • Catalyst Preparation:

    • The Ni-MgO catalyst is typically prepared by co-precipitation or impregnation methods, followed by calcination and reduction.

  • Catalytic Reaction:

    • The Ni-MgO catalyst, along with the starting material (e.g., diethylenetriamine, aminoethylethanolamine, or diethanolamine) and ammonia, are charged into a high-pressure autoclave.[6]

    • The autoclave is sealed and heated to the reaction temperature (e.g., 225°C), leading to an increase in pressure.[6]

    • The reaction is carried out for a specific duration with stirring.

  • Product Analysis:

    • After the reaction, the autoclave is cooled, and the product mixture is collected.

    • The products are analyzed to determine the conversion and selectivity.[6]

Protocol 3: Synthesis of Monosubstituted Piperazines via Aza-Michael Addition

This protocol is for the synthesis of piperazine derivatives using a resin-supported catalyst.

  • Catalyst Preparation:

    • A weakly acidic cation-exchange resin is washed and treated with a solution of a metal salt (e.g., CuCl₂) to facilitate ion exchange.

    • The resin is then washed to remove excess salt and dried.

  • Reaction Procedure:

    • Piperazine is reacted with an equimolar amount of a strong acid (e.g., HCl) in a solvent like methanol to form the piperazine-1-ium salt in situ.

    • The Michael acceptor (e.g., methyl acrylate) is added to the solution.

    • The resin-supported metal catalyst is added, and the mixture is refluxed.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Product Isolation:

    • Upon completion, the catalyst is removed by filtration.

    • The solvent is evaporated to yield the monosubstituted piperazine product.

Conclusion

The choice of catalyst for piperazine synthesis is highly dependent on the desired product, the starting material, and the specific process conditions. Zeolite-based catalysts, particularly modified ZSM-5, offer high conversion rates in gas-phase reactions. Metal-based catalysts, such as Ni-MgO, are effective in high-pressure batch processes. For the synthesis of specific derivatives, such as monosubstituted piperazines, resin-supported catalysts provide an efficient and selective route via aza-Michael addition. Further research focusing on developing catalysts with higher selectivity at lower temperatures and pressures will be crucial for more sustainable and economical piperazine production.

References

A Comparative Guide to the Analytical Characterization of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical data for tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. Due to the limited availability of comprehensive public data for this specific compound, this guide also includes information on its enantiomer, (R)-tert-butyl 3-phenylpiperazine-1-carboxylate, and a constitutional isomer, tert-butyl 2-phenylpiperazine-1-carboxylate, to offer a broader context for its characterization. While experimental data for the primary compound is scarce in publicly accessible literature, this guide compiles available information and presents standardized protocols for its analysis.

Data Presentation

Table 1: Comparison of Physicochemical and Analytical Data

PropertyThis compoundtert-butyl (3R)-3-phenylpiperazine-1-carboxylatetert-butyl 2-phenylpiperazine-1-carboxylate
CAS Number 1221274-36-7[1][2]1240584-34-2Data Not Available
Molecular Formula C₁₅H₂₂N₂O₂[1][2]C₁₅H₂₂N₂O₂C₁₅H₂₂N₂O₂[3]
Molecular Weight 262.35 g/mol 262.35 g/mol 262.35 g/mol [3]
Purity ≥98% (as cited by commercial suppliers)[2]≥95% (as cited by commercial suppliers)[]Data Not Available
¹H NMR (ppm) Data Not AvailableData Not AvailableData Not Available
¹³C NMR (ppm) Data Not AvailableData Not AvailableData Not Available
FT-IR (cm⁻¹) Data Not AvailableData Not AvailableData Not Available
Mass Spectrometry Predicted [M+H]⁺: 263.1754[5]Predicted [M+H]⁺: 263.1754[5]Data Not Available
Chiral HPLC Data Not AvailableData Not AvailableNot Applicable

Experimental Protocols

The following are detailed methodologies for the key analytical techniques required for the characterization of this compound and its analogs. These protocols are based on standard practices for similar molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectroscopy:

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

    • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

3. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

4. Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column, a UV detector, and a temperature-controlled column compartment.

  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC) is often a good starting point for the separation of enantiomers of piperazine derivatives.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane or heptane with an alcohol modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. For reversed-phase chiral HPLC, a mixture of acetonitrile or methanol with an aqueous buffer is used.

  • Method Development:

    • Screen different chiral columns and mobile phase compositions to find initial separation conditions.

    • Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

    • The detection wavelength should be set to a value where the analyte has significant absorbance (e.g., 254 nm).

  • Enantiomeric Purity Determination: Once a baseline separation of the enantiomers is achieved, the enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analytical characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification FTIR FT-IR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation HPLC Chiral HPLC Purification->HPLC Purity & Enantiomeric Ratio Data_Analysis Spectral Interpretation & Data Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Report Comprehensive Analytical Report Data_Analysis->Report

Caption: Analytical workflow for the characterization of a chiral compound.

Stereoisomer_Relationship cluster_isomers Structural Isomers tert-butyl\n3-phenylpiperazine-1-carboxylate\n(Racemate) tert-butyl 3-phenylpiperazine-1-carboxylate (Racemate) This compound This compound tert-butyl\n3-phenylpiperazine-1-carboxylate\n(Racemate)->this compound Enantiomer 1 tert-butyl (3R)-3-phenylpiperazine-1-carboxylate tert-butyl (3R)-3-phenylpiperazine-1-carboxylate tert-butyl\n3-phenylpiperazine-1-carboxylate\n(Racemate)->tert-butyl (3R)-3-phenylpiperazine-1-carboxylate Enantiomer 2 tert-butyl 2-phenylpiperazine-1-carboxylate tert-butyl 2-phenylpiperazine-1-carboxylate

References

Safety Operating Guide

Navigating the Safe Disposal of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for the (3S)-isomer may not be readily available, data from structurally related compounds, such as other Boc-protected phenylpiperazines, indicate that this compound should be handled as a hazardous substance.[1][2] Key hazards include potential skin and eye irritation, and it may be harmful if swallowed.[2][3] Therefore, strict adherence to safety precautions is paramount.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[5]

  • Body Protection: A standard laboratory coat is required.[4]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][4] This ensures the compound is managed in an environmentally responsible and compliant manner.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.[6]

    • Collect waste in a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the full chemical name.[6][7]

    • Do not mix this waste stream with incompatible materials.[7] It is crucial to segregate it from strong acids and oxidizing agents.[5]

  • Waste Collection:

    • Carefully transfer any unused product and contaminated consumables (e.g., weighing paper, pipette tips, gloves) into the designated hazardous waste container.[6]

    • Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[1]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[6]

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or earth.[1][6]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[6]

    • Clean the spill area thoroughly.[6]

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol), followed by washing with soap and water.[6]

    • Dispose of any contaminated cleaning materials as hazardous waste.[6]

  • Final Disposal:

    • Securely seal the hazardous waste container.[6]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for tert-butyl 3-phenylpiperazine-1-carboxylate, which are essential for proper handling and storage.

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₂
Molecular Weight262.35 g/mol
Boiling Point371.4°C at 760 mmHg
Flash Point178.4°C
Density1.071 g/cm³

Note: Data is for the general tert-butyl 3-phenylpiperazine-1-carboxylate and is expected to be representative for the (3S)-isomer.[8][9]

Experimental Workflow for Disposal

To ensure a clear and logical process for the disposal of this compound, the following workflow should be followed.

DisposalWorkflow start Start: Unused this compound or Contaminated Material assess_waste Assess Waste Type start->assess_waste spill Spill or Residue assess_waste->spill solid_waste Solid Waste (Unused Reagent, Contaminated PPE) assess_waste->solid_waste decontaminate Decontaminate Glassware/Equipment assess_waste->decontaminate collect_absorbent Contain with Inert Absorbent & Collect in Hazardous Waste Container spill->collect_absorbent collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_decon Collect Decontamination Waste in Hazardous Container decontaminate->collect_decon seal_container Securely Seal Container collect_solid->seal_container collect_absorbent->seal_container collect_decon->seal_container store_waste Store in Designated Cool, Dry, Ventilated Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.